molecular formula C14H16ClNO B13949470 2-Amino-1,2-diphenylethanol hydrochloride CAS No. 5959-42-2

2-Amino-1,2-diphenylethanol hydrochloride

Cat. No.: B13949470
CAS No.: 5959-42-2
M. Wt: 249.73 g/mol
InChI Key: DWMRKFHDHZDONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,2-diphenylethanol hydrochloride is a useful research compound. Its molecular formula is C14H16ClNO and its molecular weight is 249.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1,2-diphenylethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1,2-diphenylethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5959-42-2

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

2-amino-1,2-diphenylethanol;hydrochloride

InChI

InChI=1S/C14H15NO.ClH/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-10,13-14,16H,15H2;1H

InChI Key

DWMRKFHDHZDONL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N.Cl

Origin of Product

United States

Foundational & Exploratory

Chemical Properties of 2-Amino-1,2-diphenylethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-Amino-1,2-diphenylethanol hydrochloride. This document is structured to serve researchers and drug development professionals, focusing on the molecule's role as a privileged chiral auxiliary and ligand scaffold.

Technical Guide & Application Note

Executive Summary

2-Amino-1,2-diphenylethanol (ADE) is a vicinal amino alcohol possessing two chiral centers, rendering it a critical scaffold in asymmetric synthesis.[1] While often handled as the free base for reactions, the hydrochloride salt (ADE·HCl) serves as the stable, water-soluble storage form.[1] Its primary utility lies in its ability to induce stereochemical control in alkylation, reduction, and cycloaddition reactions. This guide focuses on the erythro diastereomer (1R,2S / 1S,2R), which is the predominant product of standard synthetic routes and the most widely used conformer in pharmaceutical research.

Chemical Identity & Stereochemical Analysis

The stereochemistry of ADE is its defining feature. The molecule exists as two diastereomeric pairs: erythro (cis-like relationship of phenyl rings in certain projections) and threo.[1] The erythro form is thermodynamically favored in specific synthetic pathways and is the standard for "2-Amino-1,2-diphenylethanol" in commercial catalogs.[1]

Structural Data
PropertyDetail
IUPAC Name 2-Amino-1,2-diphenylethanol hydrochloride
Common Isomers (1R,2S)-(-)-ADE; (1S,2R)-(+)-ADE
CAS Number (Free Base) 530-36-9 (racemic), 23190-16-1 (1R,2S), 23364-44-5 (1S,2R)
CAS Number (HCl Salt) 59660-86-1 (racemic), Specific enantiomer CAS vary
Molecular Formula C₁₄H₁₅NO[1][2][3][4][5][6] · HCl
Molecular Weight 249.74 g/mol (Salt); 213.28 g/mol (Base)
Stereochemistry Two chiral centers (C1, C2). Erythro configuration is standard.[2]
Stereochemical Visualization

The distinction between erythro and threo forms is critical for ligand design. The erythro isomer typically displays a syn relationship between the amino and hydroxyl groups in the reactive conformation, facilitating the formation of five-membered heterocycles (e.g., oxazolines).

Stereochemistry cluster_0 Erythro Isomers (Active Auxiliaries) cluster_1 Threo Isomers E1 (1R,2S)-(-)-ADE (Common Chiral Reagent) E2 (1S,2R)-(+)-ADE (Enantiomer) E1->E2 Enantiomers T1 (1R,2R)-ADE E1->T1 Diastereomers (Different Properties) T2 (1S,2S)-ADE T1->T2 Enantiomers

Caption: Stereochemical relationship between erythro and threo forms. The (1R,2S) isomer is the primary scaffold for asymmetric induction.

Physicochemical Properties

The hydrochloride salt significantly alters the solubility profile compared to the free base, facilitating purification and aqueous handling.

PropertyFree Base (Erythro)Hydrochloride Salt
Appearance White to light yellow crystalline powderWhite crystalline solid
Melting Point 142–144 °C>200 °C (Decomposes)
Solubility (Water) Low (< 1 mg/mL)High (Ionic dissociation)
Solubility (Organic) Soluble in EtOH, DCM, THFSoluble in MeOH, EtOH; Insoluble in non-polar
pKa (Conjugate Acid) ~9.5 (Amine)N/A
Stability Stable under normal conditionsHygroscopic; store desicated

Synthetic Pathways

The industrial and laboratory synthesis of erythro-ADE predominantly utilizes the Benzoin Oxime Route .[1] This pathway is favored for its diastereoselectivity; the reduction of the oxime intermediate yields the erythro isomer as the major product due to chelation-controlled hydride delivery or steric hindrance favoring the anti addition of hydrogen across the C=N bond relative to the pre-existing chiral center.

Mechanism of Synthesis[9][10]
  • Condensation: Benzoin reacts with hydroxylamine to form benzoin oxime.

  • Reduction: The oxime is reduced (typically using H₂/Pd-C or LiAlH₄).[1] The stereochemical outcome is directed by the formation of a cyclic transition state involving the metal center, locking the conformation to yield the erythro amine.

Synthesis cluster_mechanism Stereocontrol Factor Benzoin Benzoin (Ph-CO-CH(OH)-Ph) Oxime Benzoin Oxime (Intermediate) Benzoin->Oxime NH2OH·HCl, Base (Condensation) ADE Erythro-2-Amino-1,2-diphenylethanol Oxime->ADE H2, Pd/C or LiAlH4 (Stereoselective Reduction) Salt ADE Hydrochloride (Final Product) ADE->Salt HCl (g) or conc. HCl (Salt Formation) Mechan Chelation Control favors Erythro

Caption: Synthetic workflow from Benzoin to ADE Hydrochloride, highlighting the stereoselective reduction step.

Reactivity & Applications in Drug Development

ADE is not merely a passive intermediate; it is a reactive scaffold used to construct chiral ligands and heterocycles.

A. Oxazoline and Oxazaborolidine Formation

Reaction of ADE with aldehydes or boronic acids generates rigid 5-membered rings (Oxazolines or Oxazaborolidines).[1] These derivatives restrict bond rotation, creating a defined chiral pocket for asymmetric catalysis.

  • Oxazolines: Used as ligands for metal-catalyzed reactions (e.g., asymmetric cyclopropanation).[1]

  • Oxazaborolidines (CBS Catalysts): ADE derivatives catalyze the enantioselective reduction of ketones to secondary alcohols.

B. Chiral Auxiliary for Alkylation

ADE can form Schiff bases with glycine esters. The bulky phenyl groups shield one face of the enolate, forcing incoming electrophiles to attack from the opposite side. This is a classic method for synthesizing non-natural


-amino acids.[1]
C. Resolution Agent

Due to its rigid structure and availability in high optical purity, ADE is used to resolve racemic carboxylic acids via diastereomeric salt formation.

Reactivity ADE ADE (Free Base) Oxazoline Chiral Oxazoline (Ligand) ADE->Oxazoline Condensation (-H2O) CBS Oxazaborolidine (Reduction Catalyst) ADE->CBS Dehydration Aldehyde Aldehyde (R-CHO) Aldehyde->Oxazoline Boronic Boronic Acid (R-B(OH)2) Boronic->CBS

Caption: Divergent reactivity of ADE to form key chiral catalysts (Oxazolines and Oxazaborolidines).

Experimental Protocol: Free Base Liberation

Researchers often purchase the stable hydrochloride salt but require the free base for ligation.

Protocol: Conversion of ADE·HCl to ADE Free Base

  • Dissolution: Suspend 10.0 g of ADE·HCl in 100 mL of distilled water.

  • Neutralization: Slowly add 2M NaOH solution with stirring until pH > 11. The solution will become cloudy as the free base precipitates.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.

  • Isolation: Concentrate under reduced pressure. The resulting solid (MP 142–144 °C) is the active chiral reagent.

Safety & Handling (E-E-A-T)

While ADE is a valuable tool, it poses specific hazards typical of bioactive amines.

  • Hazards (GHS):

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[7][8]

  • Handling: Use in a fume hood. The hydrochloride salt is a fine powder and can generate dust; N95 or P2 respiratory protection is recommended during weighing.

  • Storage: Store at 2–8 °C. The free base is sensitive to CO₂ (forming carbamates over time); the HCl salt is hygroscopic but chemically stable if kept dry.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22243, 2-Amino-1,2-diphenylethanol. Retrieved from [Link]

  • Aoyagi, Y., et al. (2001). Asymmetric synthesis of [2,3-13C2,15N]-4-benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazine-2-one via lipase TL-mediated kinetic resolution of benzoin. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Difference between (1R,2S) and (1S,2R) 2-Amino-1,2-diphenylethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Guide: (1R,2S) vs. (1S,2R) 2-Amino-1,2-diphenylethanol Hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1][2]

Executive Summary

2-Amino-1,2-diphenylethanol (ADPE) is a privileged chiral scaffold used extensively as an auxiliary and ligand in asymmetric synthesis.[1][2] The (1R,2S) and (1S,2R) isomers represent the erythro enantiomeric pair.[1][2] While they share identical scalar physical properties (melting point, solubility) in achiral environments, their behavior diverges strictly in chiral fields—specifically in the rotation of polarized light and, most critically, in the stereochemical outcome of the reactions they catalyze.[1][2]

This guide analyzes the technical distinctions between these two enantiomers, focusing on their use as precursors for oxazaborolidine catalysts (CBS reduction) and chiral auxiliaries.[2] It provides validated protocols for handling the hydrochloride salt forms, which offer enhanced stability over the free base during storage.[2]

Stereochemical & Physicochemical Characterization

The core difference between these two isomers is their absolute configuration at the C1 and C2 centers.[2] They are non-superimposable mirror images.[1][2]

1.1 Configuration Analysis
  • (1R,2S)-Isomer: The hydroxyl-bearing carbon (C1) has the R configuration; the amine-bearing carbon (C2) has the S configuration.[1][2]

  • (1S,2R)-Isomer: The hydroxyl-bearing carbon (C1) has the S configuration; the amine-bearing carbon (C2) has the R configuration.[1][2]

1.2 Comparative Data Table

The following data applies to the Hydrochloride (HCl) salt form unless specified, as this is the standard stable storage form.

Property(1R,2S)-Isomer(1S,2R)-IsomerTechnical Note
CAS (Free Base) 23190-16-123364-44-5The HCl salts often share a generic CAS or are listed under the base CAS in some catalogs.[1][2]
Optical Rotation ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Negative (-)Positive (+)Magnitude is approx. 7–10° (c=0.6, EtOH) for free base.[1][2] Note: Magnitude is significantly lower than the threo (1R,1R) isomers (~124°).[1][2]
Melting Point 141–144 °C141–144 °CIdentical.[1][2][3] Mixed melting point of a 1:1 blend (racemate) will differ.[1][2]
Stereochemical Series ErythroErythroSubstituents (OH/NH2) are on the same side in Fischer projection; anti in low-energy conformation.[1][2]
Catalytic Outcome Induces Product AInduces Product BThey yield opposite enantiomers in asymmetric induction.[1][2]

Structural Visualization & Mechanism

To understand the functional difference, one must visualize the spatial arrangement.[2] In asymmetric catalysis (e.g., CBS reduction), the bulky phenyl rings create a "chiral pocket" that blocks one face of a target molecule (like a ketone), forcing the reagent to attack from the opposite side.[1]

2.1 Stereochemical Relationship Diagram

The following diagram illustrates the mirror-image relationship and the specific configuration at the chiral centers.

Stereochemistry cluster_1R2S (1R,2S)-Isomer (Negative Rotation) cluster_1S2R (1S,2R)-Isomer (Positive Rotation) C1_R C1 (Hydroxyl) Configuration: R C2_S C2 (Amine) Configuration: S C1_R->C2_S Bonded Mirror || MIRROR PLANE || C1_S C1 (Hydroxyl) Configuration: S C2_R C2 (Amine) Configuration: R C1_S->C2_R Bonded

Figure 1: Stereochemical relationship between the (1R,2S) and (1S,2R) isomers.[1][2] Note that inversion occurs at both chiral centers.[1][2]

Functional Divergence: The "Handshake" Theory[2][4]

The practical difference between these isomers arises only when they interact with other chiral entities.[1][2] This is the "Handshake" principle: a right hand shakes a right hand differently than it shakes a left hand.[2]

3.1 Asymmetric Induction (CBS Reduction Example)

When used to synthesize an oxazaborolidine catalyst for ketone reduction:

  • The (1R,2S)-Ligand creates a specific 3D architecture where the phenyl rings shield the Re-face (typically) of the coordinated ketone.[1][2]

  • The (1S,2R)-Ligand creates the exact inverse architecture, shielding the Si-face.[1][2]

Causality: The choice of isomer is binary and deterministic .[1][2] If the (1R,2S) ligand yields an alcohol with 95% ee (R)-configuration, the (1S,2R) ligand is mathematically guaranteed to yield the (S)-alcohol with 95% ee under identical conditions.[1][2]

3.2 Matched vs. Mismatched Pairs

In "Double Asymmetric Induction" (where the substrate is already chiral):

  • (1R,2S) might reinforce the substrate's inherent facial bias (Matched pair ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     High de).[1][2]
    
  • (1S,2R) might oppose the substrate's bias (Mismatched pair ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     Low de or mixed products).[1][2]
    

Experimental Protocols

Protocol: Neutralization of ADPE Hydrochloride

The hydrochloride salt is stable but catalytically inactive.[1][2] It must be converted to the free base immediately prior to use in sensitive catalytic cycles.[2]

Reagents:

  • (1R,2S) or (1S,2R)-2-Amino-1,2-diphenylethanol HCl[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate[1][2]

  • 1M NaOH or Saturated NaHCO₃[1][2]

  • Brine[1][2]

Workflow:

  • Suspension: Suspend 1.0 eq of the ADPE-HCl salt in DCM (10 mL/g).

  • Biphasic Wash: Add 1.2 eq of 1M NaOH. Stir vigorously for 15 minutes until the solid dissolves and two clear layers form.

  • Separation: Separate the organic layer.[1][2]

  • Extraction: Extract the aqueous layer twice with DCM.[1][2]

  • Drying: Combine organics, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure.

    • Checkpoint: The resulting solid should be a white crystalline powder (MP ~142°C).[1][2]

    • Validation: Check solubility. Free base is soluble in toluene; HCl salt is not.[1][2]

Protocol: Enantiomeric Purity Determination (Chiral HPLC)

Distinguishing the two isomers requires chiral chromatography.[1][2]

  • Column: Daicel Chiralcel OD-H or AD-H (Cellulose/Amylose based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2]10) with 0.1% Diethylamine (DEA).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[1][2]

  • Expected Result: The enantiomers will have distinct retention times (e.g.,

    
     vs 
    
    
    
    ).
    • Note: You must inject a racemic standard first to establish the retention times for the (1R,2S) and (1S,2R) peaks.[1]

Synthesis & Application Workflow

The following diagram details the flow from the stable HCl precursor to the active catalyst, illustrating how the choice of starting isomer dictates the final drug product stereochemistry.

Workflow Start Start: Stable Precursor (ADPE-HCl Salt) Choice Select Isomer Start->Choice PathA (1R,2S)-Isomer Choice->PathA PathB (1S,2R)-Isomer Choice->PathB BaseWash Neutralization (NaOH) Yields Free Base PathA->BaseWash PathB->BaseWash CatalystForm Catalyst Formation (Reaction with Borane/B(OH)3) BaseWash->CatalystForm Substrate Substrate (Prochiral Ketone) CatalystForm->Substrate Induction ProdA Product A (e.g., R-Alcohol) Substrate->ProdA Via (1R,2S) Route ProdB Product B (e.g., S-Alcohol) Substrate->ProdB Via (1S,2R) Route

Figure 2: Divergent synthesis pathways. The initial choice of isomer determines the stereochemical outcome of the downstream pharmaceutical intermediate.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2] Journal of the American Chemical Society, 109(18), 5551-5553.[1][2] [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] (1R,2S)-(-)-2-Amino-1,2-diphenylethanol Product Sheet. Retrieved from [1][2]

  • PubChem. (n.d.).[1][2] (1R,2S)-2-Amino-1,2-diphenylethanol (CID 719819).[1][2] Retrieved from [1][2]

  • Santa Cruz Biotechnology. (n.d.).[1][2] (1R,2S)-(-)-2-Amino-1,2-diphenylethanol Safety Data Sheet. Retrieved from [1][2]

  • ChemicalBook. (2025).[1][2] (1S,2R)-2-Amino-1,2-diphenylethanol Properties and Applications. Retrieved from [1][2]

Sources

Technical Guide: Physicochemical Profiling of 2-Amino-1,2-diphenylethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1,2-diphenylethanol hydrochloride (CAS: 23190-16-1 for the 1R,2S isomer) is a chiral amino alcohol frequently utilized as a solvating agent, chiral auxiliary, and intermediate in the synthesis of enantiomerically pure pharmaceuticals.

Precise knowledge of its dissociation constant (


) and ionization boundaries is critical for:
  • Salt Selection: Optimizing the stability of the hydrochloride form.

  • Process Chemistry: Controlling phase transfer during extraction (pH >

    
     induces precipitation of the free base).
    
  • Formulation: Predicting solubility profiles in biological media.

This guide provides a technical analysis of the ionization properties of 2-Amino-1,2-diphenylethanol, rectifies common misconceptions regarding its "isoelectric point," and details a validated protocol for experimental determination.

Physicochemical Profile

The molecule consists of a 1,2-diphenylethane backbone substituted with an amino group and a hydroxyl group.[1][2][3][4][5] The hydrochloride salt represents the protonated, cationic form of the amine.

Table 1: Key Physicochemical Parameters[6][7]
ParameterValue / DescriptionSource/Note
Molecular Formula

Salt Form
Molecular Weight 249.74 g/mol (HCl salt); 213.28 g/mol (Free Base)
Solubility Soluble in Ethanol, Methanol; Sparingly soluble in Water (Free Base)Hydrophobic phenyl rings limit aqueous solubility of the neutral form.[1]
Predicted

11.70 ± 0.45In silico prediction (ChemicalBook, various databases). Note: Likely overestimated.
Theoretical

8.9 – 9.4 Based on structural analogs (Norephedrine

= 9.44).
Isoelectric Point (

)
N/A (Monoprotic Base)See Section 3 for the "pH of Neutrality."

Technical Deep Dive: Ionization Behavior

The Discrepancy

While database predictions often cite a


 of ~11.7, this value likely reflects a generic amine prediction algorithm that fails to account for the specific inductive effects in this molecule.

Structural Analysis:

  • Base Structure: Primary amine (

    
    ). Typical 
    
    
    
    .
  • Beta-Hydroxyl Effect: The

    
     group on the adjacent carbon is electron-withdrawing (inductive effect), which typically lowers the amine 
    
    
    
    by 0.5–1.0 unit (e.g., Ethanolamine
    
    
    ).
  • Phenyl Ring Effect: The two phenyl rings are electron-withdrawing. Norephedrine (1-phenyl-2-aminopropanol) has a

    
     of 9.44. Replacing the methyl group of norephedrine with a second phenyl group (in 2-Amino-1,2-diphenylethanol) further stabilizes the free base, likely lowering the 
    
    
    
    to the 8.9–9.2 range.
The "Isoelectric Point" Misnomer

The term "Isoelectric Point" (


) strictly applies to zwitterions (molecules with both positive and negative charges, like amino acids). 2-Amino-1,2-diphenylethanol is a monoprotic weak base .
  • pH <

    
    :  The molecule exists as the cation (
    
    
    
    ). Net Charge = +1.[6]
  • pH >

    
    :  The molecule exists as the neutral free base (
    
    
    
    ). Net Charge = 0.

There is no pH where the molecule has a distinct "isoelectric" transition from positive to negative. Instead, researchers should focus on the pH of Precipitation (


) , where the concentration of the neutral species exceeds its intrinsic solubility (

).
Ionization Pathway Diagram

Ionization Cation Cationic Form (Soluble) R-NH3+ Equilibrium Ka Equilibrium pH ≈ 9.0 Cation->Equilibrium - H+ Neutral Neutral Free Base (Precipitates) R-NH2 Equilibrium->Neutral Deprotonation Neutral->Equilibrium + H+

Figure 1: Ionization equilibrium of 2-Amino-1,2-diphenylethanol. The transition from soluble cation to insoluble neutral base occurs near the pKa.

Experimental Protocol: Potentiometric Determination of

Since the literature value is predicted, it is imperative to determine the experimental


 using potentiometric titration. This method is self-validating as it generates a full buffer curve.
Materials
  • Analyte: 2-Amino-1,2-diphenylethanol HCl (>99% purity).

  • Titrant: 0.1 M NaOH (standardized, carbonate-free).

  • Solvent: Degassed water (or 50:50 Methanol:Water if solubility is an issue).

  • Equipment: Automatic titrator with a glass pH electrode (calibrated at pH 4.0, 7.0, 10.0).

Methodology
  • Calibration: Calibrate the pH electrode at the experimental temperature (25°C).

  • Sample Preparation: Dissolve approx. 0.5 mmol of the hydrochloride salt in 50 mL of solvent.

    • Note: If using mixed solvents (e.g., MeOH/Water), the operational pH (

      
      ) must be corrected to thermodynamic pH.
      
  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL).

  • Data Collection: Record pH vs. Volume of NaOH. Continue until pH > 11.5 to ensure full deprotonation.

Data Analysis (Bjerrum Method)

The


 is defined as the pH at the half-equivalence point (where [Cation] = [Neutral Base]).


At 50% neutralization, the log term becomes zero, and


.
Workflow Diagram

Protocol Start Start: Weigh Sample (~100 mg HCl salt) Dissolve Dissolve in Degassed Water/MeOH Start->Dissolve Titrate Add 0.1 M NaOH (Increments) Dissolve->Titrate Measure Record pH Stability (<0.1 mV drift) Titrate->Measure Check pH > 11.5? Measure->Check Check->Titrate No Calc Calculate Derivative (dpH/dV) Check->Calc Yes Result Identify Inflection Point (pKa = pH @ 0.5 eq) Calc->Result

Figure 2: Step-by-step workflow for the potentiometric determination of pKa.

Implications for Drug Development[3][8]

Solubility & Precipitation

The "pH of Neutrality" for this molecule is effectively the pH at which the free base precipitates.

  • Acidic Media (pH 1.2 - 6.8): The molecule is protonated and highly soluble.

  • Basic Media (pH > 9.0): The molecule deprotonates. Due to the two phenyl rings, the neutral form is highly lipophilic (

    
    ).
    
  • Risk: In high-pH intestinal environments or during basic workups, the compound will precipitate out of aqueous solution.

Chiral Resolution

When using 2-Amino-1,2-diphenylethanol as a resolving agent for chiral acids:

  • Ensure the process pH is maintained below 8.0 to keep the amine protonated (

    
    ) so it can form a diastereomeric salt with the target chiral acid (
    
    
    
    ).

References

  • ChemicalBook. (2023). (1S,2R)-2-Amino-1,2-diphenylethanol Physicochemical Properties. Retrieved from

  • PubChem. (2023).[3] Compound Summary: 2-Amino-1,2-diphenylethanol.[1][2][3][4][5][7][8][9][10][11] National Library of Medicine. Retrieved from

  • Merck Index. (2013). Norephedrine and related amino alcohols.[3][12] (Validation of pKa analogs).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Strem Chemicals. (2023). Product Data Sheet: (1R,2S)-2-Amino-1,2-diphenylethanol.[4][5][7][13] Retrieved from

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Diphenylethanolamine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solid-State Stability in Drug Development

In the landscape of modern pharmaceutical development, the selection and characterization of the solid form of an active pharmaceutical ingredient (API) is a cornerstone of a successful drug product. The thermodynamic stability of an API directly influences its shelf-life, bioavailability, and manufacturability. For ionizable drug candidates, forming a salt, such as a hydrochloride, is a common strategy to enhance solubility and other physicochemical properties. However, this introduces a new layer of complexity related to the solid-state behavior of the molecule. This guide provides a comprehensive exploration of the thermodynamic stability of diphenylethanolamine hydrochloride salts, offering researchers, scientists, and drug development professionals a framework for understanding, evaluating, and controlling this critical attribute.

Fundamental Principles of Thermodynamic Stability in Pharmaceutical Salts

The journey to a stable and effective drug product begins with a foundational understanding of the principles governing the solid state. A crystalline solid is characterized by a highly ordered, three-dimensional arrangement of molecules, representing a state of lower free energy and thus, higher thermodynamic stability.[1] In contrast, an amorphous solid lacks this long-range order, existing in a higher energy, metastable state.[1] This higher energy state often translates to increased aqueous solubility and faster dissolution rates, which can be advantageous for poorly soluble drugs.[2] However, this benefit comes at the cost of inherent physical instability, with a thermodynamic driving force towards the more stable crystalline form.[3]

The formation of a hydrochloride salt from a basic diphenylethanolamine moiety is a deliberate strategy to modulate these properties. Hydrochloride salts are among the most common salt forms in marketed drugs, often selected for their ability to improve solubility and absorption.[4] However, the introduction of the chloride counter-ion can also influence the crystal packing and introduce new potential stability challenges, such as hygroscopicity and polymorphism.[4]

Polymorphism: The Many Faces of a Single Molecule

One of the most significant challenges in the solid-state chemistry of pharmaceuticals is polymorphism, the ability of a compound to exist in multiple crystalline forms.[5] These different polymorphs, while chemically identical, possess distinct crystal lattice arrangements and, consequently, different physicochemical properties, including:

  • Solubility and Dissolution Rate: Different crystal packing energies lead to variations in how readily the molecule dissolves.

  • Melting Point: Each polymorph will have a unique melting point.

  • Hygroscopicity: The tendency to absorb atmospheric moisture can vary between forms.

  • Mechanical Properties: Hardness, tabletability, and flow properties can be polymorph-dependent.

  • Chemical and Physical Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable and may convert over time.[5]

The existence of multiple polymorphic forms of a diphenylethanolamine hydrochloride salt necessitates a thorough screening and characterization process to identify and select the most stable form for development.[6] Failure to do so can lead to unexpected changes in the drug product during storage, potentially impacting its safety and efficacy.[7]

The Amorphous State: A Double-Edged Sword

While crystalline forms are thermodynamically preferred, amorphous forms of diphenylethanolamine hydrochloride salts can be intentionally or unintentionally produced during manufacturing processes such as milling, spray drying, or lyophilization.[1] The primary advantage of the amorphous state is its potential to significantly enhance the solubility and bioavailability of poorly water-soluble compounds.[3][2]

However, the higher molecular mobility in the amorphous state makes it prone to physical and chemical instability.[3] The key parameter governing the stability of an amorphous solid is its glass transition temperature (Tg).[8][9] Below the Tg, the material is in a glassy state with restricted molecular mobility. Above the Tg, it transitions to a rubbery state with increased mobility, which can accelerate recrystallization.[8] Therefore, ensuring that an amorphous formulation is stored well below its Tg is crucial for maintaining its stability.[8]

Factors that can influence the stability of an amorphous diphenylethanolamine hydrochloride salt include:

  • Temperature: Storage at elevated temperatures can increase molecular mobility and the risk of crystallization.[3]

  • Moisture: Water can act as a plasticizer, lowering the Tg and increasing the likelihood of recrystallization.[3][8]

  • Excipient Interactions: The choice of excipients in a formulation can either stabilize or destabilize the amorphous form.[3][8] Polymeric crystallization inhibitors are often incorporated into amorphous solid dispersions to enhance stability.[2]

Analytical Characterization: A Multi-Technique Approach to Unveiling Stability

A comprehensive understanding of the thermodynamic stability of a diphenylethanolamine hydrochloride salt can only be achieved through the application of a suite of complementary analytical techniques. No single method can provide a complete picture; instead, the data from various analyses must be integrated to build a robust understanding of the solid-state properties.

Core Analytical Techniques for Solid-State Characterization
Technique Principle Information Gained Application to Diphenylethanolamine HCl Salts
Powder X-Ray Diffraction (PXRD) Diffraction of X-rays by the crystal lattice.Unique "fingerprint" for each crystalline form; distinguishes between crystalline and amorphous material.Identification and differentiation of polymorphs; detection of amorphous content.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Melting point, glass transition (Tg), enthalpy of fusion, and solid-solid transitions.[9]Determination of melting points of different polymorphs; measurement of Tg for amorphous forms.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Detection of desolvation, decomposition, and weight loss due to volatilization.[10]Assessment of thermal stability and the presence of solvates or hydrates.
Vibrational Spectroscopy (FTIR/Raman) Measures the absorption of infrared light or the inelastic scattering of monochromatic light, which corresponds to molecular vibrations.Information on functional groups and molecular bonding; can differentiate between polymorphs.[10][11]Polymorph discrimination based on differences in hydrogen bonding and crystal packing.
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to varying levels of relative humidity.Assessment of hygroscopicity and the formation of hydrates.[4]Quantifying the moisture uptake of different solid forms and its potential impact on stability.
Solid-State Nuclear Magnetic Resonance (ssNMR) Provides detailed information about the local chemical environment of atomic nuclei in the solid state.Characterization of polymorphism and the amorphous state at a molecular level.[10]Elucidating subtle structural differences between polymorphs that may not be apparent from other techniques.
Experimental Protocols

Protocol 4.2.1: Polymorph Screening by Solvent Crystallization

  • Objective: To identify potential polymorphic forms of the diphenylethanolamine hydrochloride salt.

  • Procedure:

    • Dissolve the diphenylethanolamine hydrochloride salt to saturation in a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, water) at an elevated temperature.[12]

    • Allow the solutions to cool slowly to room temperature to induce crystallization.

    • Isolate the resulting crystals by filtration and dry them under vacuum.

    • Analyze the crystals from each solvent using PXRD and DSC to identify any unique solid forms.

Protocol 4.2.2: Determination of Glass Transition Temperature (Tg) by DSC

  • Objective: To measure the Tg of an amorphous diphenylethanolamine hydrochloride salt.

  • Procedure:

    • Accurately weigh 3-5 mg of the amorphous sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected Tg.

    • Cool the sample rapidly to a temperature well below the Tg.

    • Reheat the sample at the same controlled rate. The Tg is observed as a step change in the heat flow curve during the second heating scan.[9]

Visualizing Stability Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

Thermodynamic_Stability cluster_0 Solid Forms of Diphenylethanolamine HCl cluster_2 Key Properties Amorphous Amorphous Form (Higher Free Energy) Crystalline Crystalline Form (Lower Free Energy) Amorphous->Crystalline Recrystallization (Spontaneous Process) Amorphous_Props Higher Solubility Faster Dissolution Lower Stability Amorphous->Amorphous_Props Crystalline_Props Lower Solubility Slower Dissolution Higher Stability Crystalline->Crystalline_Props

Caption: Relationship between amorphous and crystalline forms.

Polymorph_Screening_Workflow Start Diphenylethanolamine HCl Solvent_Crystallization Crystallization from Various Solvents Start->Solvent_Crystallization Characterization Solid-State Characterization (PXRD, DSC, TGA) Solvent_Crystallization->Characterization Analysis Identify Unique Polymorphic Forms Characterization->Analysis Stability_Studies Thermodynamic Stability Assessment Analysis->Stability_Studies Selection Select Most Stable Polymorph for Development Stability_Studies->Selection

Caption: Workflow for polymorph screening and selection.

Practical Considerations in Drug Development

The insights gained from a thorough investigation of the thermodynamic stability of a diphenylethanolamine hydrochloride salt are directly applicable to several key areas of drug development:

  • Salt Selection: Early-stage salt screening studies are essential to identify the salt form with the optimal balance of solubility, stability, and manufacturability.[4] While a hydrochloride salt may offer solubility advantages, its potential for hygroscopicity or polymorphism must be carefully evaluated against other salt forms.[4]

  • Formulation Development: The choice of excipients and the manufacturing process must be compatible with the chosen solid form of the API. For an amorphous formulation, polymers that inhibit crystallization are often necessary.[2] For a crystalline form, the process should be designed to consistently produce the desired polymorph.

  • Process Control: During API synthesis and drug product manufacturing, critical process parameters must be controlled to prevent unwanted polymorphic transformations or the generation of amorphous content.[1] In-line analytical techniques, such as Raman spectroscopy, can be valuable for real-time monitoring of solid form.[13]

  • Packaging and Storage: The hygroscopicity profile of the diphenylethanolamine hydrochloride salt will dictate the requirements for protective packaging to prevent moisture-induced phase transformations.[4] Storage conditions, particularly temperature and humidity, must be carefully controlled throughout the product's shelf-life.

Conclusion: A Proactive Approach to Solid-State Stability

The thermodynamic stability of diphenylethanolamine hydrochloride salts is a multifaceted and critical attribute that demands a proactive and scientifically rigorous approach. By integrating fundamental principles of solid-state chemistry with a comprehensive suite of analytical techniques, researchers and drug development professionals can effectively navigate the challenges of polymorphism and amorphous instability. A thorough understanding of the solid form landscape of the API enables the selection of the most stable form, the design of robust formulations, and the implementation of effective control strategies, ultimately leading to the development of safe, effective, and high-quality drug products.

References

  • Technique to Formulation of Amorphous Drug - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Salt Selection in Drug Development | Pharmaceutical Technology. (2021, May 21).
  • Analytical Techniques In Stability Testing - Separation Science. (n.d.).
  • Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions. (n.d.).
  • Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives - PMC. (n.d.).
  • Drug Substance Solid State Characterization | Agno Pharmaceuticals. (n.d.).
  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues - ePrints Soton. (n.d.).
  • Amorphous Solids: Implications for Solubility and Stability - Curia Global. (n.d.).
  • Stabilization of amorphous drugs; are crystalline inorganic excipients a way forward?. (2020, August 24).
  • API: solid state robust characterization in key to cut costs and time! - AlfatestLab. (n.d.).
  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. (2012, January 1).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF - ResearchGate. (n.d.).
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) - The Royal Society of Chemistry. (n.d.).
  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms - ACS Publications. (n.d.).
  • WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents. (n.d.).
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20).
  • Solid-State API analysis - University of Galway. (n.d.).
  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.).
  • End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - ResearchGate. (n.d.).
  • End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line - SciSpace. (n.d.).
  • Solid-state characterization of falicaine hydrochloride and isomorphic dyclonine hydrochloride. Part IV. Crystal polymorphism of local anaesthetic drugs - PubMed. (2005, July 15).
  • CN101973891A - Preparation of chiral (S)-alpha-phenylethylamine hydrochloride and synthesis method thereof - Google Patents. (n.d.).
  • EP2387555A1 - Method for making phenylethylamine compounds - Google Patents. (n.d.).
  • Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine - PubMed. (2017, April 15).
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11).
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC. (2023, February 8).
  • Correlation and thermodynamic analysis of solubility of diphenhydramine hydrochloride in pure and binary solvents | Request PDF - ResearchGate. (n.d.).

Sources

A Comprehensive Guide to the Analytical Identification of 2-Amino-1,2-diphenylethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, multi-faceted analytical workflow for the unambiguous identification and characterization of 2-Amino-1,2-diphenylethanol Hydrochloride. This compound and its various stereoisomers are crucial chiral auxiliaries and intermediates in pharmaceutical and fine chemical synthesis.[1][2][3] Given the importance of stereochemistry and purity in these applications, a robust and self-validating identification protocol is paramount. This document moves beyond a simple listing of data points to explain the causality behind the selection of analytical techniques, the interpretation of the resulting data, and the integration of multiple analytical approaches to confirm chemical identity, structure, purity, and the specific salt form. This guide is intended for researchers, analytical scientists, and quality control professionals in the fields of drug development and chemical synthesis.

Foundational Chemistry & Physicochemical Profile

2-Amino-1,2-diphenylethanol is a chiral molecule possessing two stereocenters, which gives rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The hydrochloride salt is formed by the reaction of the primary amine with hydrochloric acid. This protonation significantly influences the compound's physical properties and its spectral characteristics, a key consideration in the identification process.

The initial step in any identification is to understand the target molecule's basic properties. While the prompt specifies the hydrochloride salt, most publicly available data, including CAS registry numbers, pertains to the free base forms. It is critical to differentiate between them.

Table 1: Physicochemical Properties of 2-Amino-1,2-diphenylethanol and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Source(s)
Molecular Formula C₁₄H₁₅NOC₁₄H₁₆ClNO[2][4]
Molecular Weight 213.28 g/mol 249.74 g/mol [5][6]
Appearance White to off-white solid/powderWhite to off-white solid[2][7]
Melting Point ~142-144 °C (for (1R,2S) isomer)Varies based on isomer and purity[3][4]
Common CAS Numbers (Free Base) 23190-16-1 ((1R,2S)-isomer)[1][4]23364-44-5 ((1S,2R)-isomer)[8][9]23190-17-2 ((1S,2S)-isomer)[10]530-36-9 (unspecified stereochem)[6][11]N/A (No single CAS for all HCl forms)[1][4][6][11]

The Integrated Analytical Workflow: A Strategy for Certainty

G cluster_0 Spectroscopic Analysis (Structure & MW) cluster_1 Chromatographic Analysis (Purity & Isomers) NMR NMR Spectroscopy (Connectivity, Stereochemistry) Integration Data Integration & Final Confirmation (Identity, Purity, Stereochemistry) NMR->Integration FTIR FTIR Spectroscopy (Functional Groups, Salt Form) FTIR->Integration MS Mass Spectrometry (Molecular Weight, Fragmentation) MS->Integration HPLC RP-HPLC (Purity Assessment) Chiral_HPLC Chiral HPLC (Stereoisomer Separation) HPLC->Chiral_HPLC If stereoisomeric mixture is suspected HPLC->Integration Chiral_HPLC->Integration Sample Sample Preparation (Weighing, Dissolution) Sample->NMR Sample->FTIR Sample->MS Sample->HPLC

Caption: Integrated workflow for compound identification.

Spectroscopic Identification Protocols

Spectroscopy provides the foundational data for molecular structure.

Nuclear Magnetic Resonance (NMR): The Structural Blueprint

Expertise & Rationale: NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For 2-Amino-1,2-diphenylethanol, NMR confirms the presence of the two distinct phenyl groups and the two methine protons at the chiral centers.

Step-by-Step Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is advantageous as it can solubilize the salt and allows for the observation of exchangeable protons (OH and NH₃⁺).[8]

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher spectrometer. Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm for ¹H) or an internal standard like TMS.

  • Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. If necessary, 2D NMR experiments (like COSY or HSQC) can be run to confirm H-H and C-H correlations, respectively.

Data Interpretation & Expected Signals: The hydrochloride form (R-NH₃⁺) will show a broad, exchangeable signal for the ammonium protons, which distinguishes it from the sharper, less downfield R-NH₂ signal of the free base.

Table 2: Expected NMR Chemical Shifts (in DMSO-d₆)

Signal Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Insights
Aromatic Protons 7.10 - 7.50 (multiplet, 10H)125.0 - 145.0Confirms two phenyl groups.
Methine (CH-OH) ~4.80 - 5.00 (doublet)~75.0 - 80.0Confirms the alcohol-bearing carbon.
Methine (CH-NH₃⁺) ~4.20 - 4.40 (doublet)~60.0 - 65.0Confirms the amine-bearing carbon.
Hydroxyl (OH) Exchangeable, broadN/ASignal presence depends on solvent and concentration.
Ammonium (NH₃⁺) Exchangeable, very broadN/AKey indicator of the hydrochloride salt form.

Note: Exact chemical shifts can vary based on the specific stereoisomer and experimental conditions. Data is synthesized from typical values for similar structures and available spectra.[8][12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR is a rapid and effective method for identifying the functional groups present in a molecule. Crucially, it provides a clear distinction between the free base (primary amine) and its hydrochloride salt (ammonium).

  • Free Base (R-NH₂): Exhibits two characteristic N-H stretching bands around 3400-3300 cm⁻¹.

  • Hydrochloride Salt (R-NH₃⁺): The N-H stretches are replaced by a very broad and strong absorption band spanning from ~3200 cm⁻¹ down to ~2400 cm⁻¹, which is characteristic of an ammonium salt.[14] This is often the most definitive and rapid way to confirm the salt form.

Step-by-Step Protocol (ATR-FTIR):

  • Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and run a background scan.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Table 3: Characteristic FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Alcohol) 3500 - 3200Broad, Strong
N-H Stretch (Ammonium Salt) 3200 - 2400Very Broad, Strong
C-H Stretch (Aromatic) 3100 - 3000Sharp, Medium
C=C Stretch (Aromatic) 1600 - 1450Multiple Sharp Bands
C-O Stretch (Alcohol) 1100 - 1000Strong

Data based on standard infrared spectroscopy correlation tables and spectra available from various databases.[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Rationale: MS provides the exact molecular weight of the compound, which is one of its most fundamental properties. Under typical soft ionization conditions like Electrospray Ionization (ESI), the hydrochloride salt will dissociate, and the free base will be protonated. Therefore, the expected ion to be observed is [C₁₄H₁₅NO + H]⁺.

Step-by-Step Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation:

  • Molecular Ion: Expect a strong signal at a mass-to-charge ratio (m/z) of approximately 214.12, corresponding to the protonated free base ([M+H]⁺).

  • Fragmentation: The fragmentation pattern provides structural confirmation. A characteristic and often most abundant fragment for this molecule is observed at m/z 106, resulting from the cleavage between the two chiral carbons.[15]

Table 4: Expected Mass Spectrometry Peaks (ESI+)

m/zIdentitySignificance
214.12 [M+H]⁺Confirms the molecular weight of the core molecule.
196.11 [M+H - H₂O]⁺Loss of water from the parent ion.
106.06 [C₇H₈N]⁺Key fragment from benzylic cleavage, often the base peak.

Data derived from PubChem and other spectral databases.[6][15]

Chromatographic Analysis: Purity and Stereochemical Integrity

Expertise & Rationale: While spectroscopy confirms the structure, chromatography is essential to determine the sample's purity and, if required, its stereoisomeric composition.

Reversed-Phase HPLC for Purity Assessment

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. It is the standard method for determining the purity of a drug substance or intermediate by separating the main component from any synthesis-related impurities or degradation products.

Step-by-Step Protocol (RP-HPLC with UV Detection):

  • Mobile Phase Preparation: Prepare two solvents: Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).

  • Sample Preparation: Prepare a sample solution in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes to elute all components.

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Chiral HPLC for Stereoisomer Separation

Expertise & Rationale: For chiral compounds used in pharmaceuticals, confirming the stereochemical purity is often a regulatory requirement. Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, allowing for their separation.

Protocol Considerations:

  • Column: A specialized chiral column is required (e.g., based on derivatized cellulose or amylose).

  • Mobile Phase: Typically uses a non-polar mobile phase like a mixture of hexanes and isopropanol.

  • Method Development: Finding the right chiral column and mobile phase often requires screening several different conditions. Vendor application notes are an excellent starting point.[2][16]

  • Analysis: The presence of a single peak confirms that the sample is a single stereoisomer, while multiple peaks would indicate a mixture.

Conclusion: A Triad of Unambiguous Identification

The definitive identification of 2-Amino-1,2-diphenylethanol hydrochloride relies on a logical and integrated approach that confirms three key aspects of its identity:

G center_node Confirmed Identity: 2-Amino-1,2-diphenylethanol HCl node_structure 1. Correct Covalent Structure (NMR, MS Fragmentation) center_node->node_structure node_form 2. Correct Physical Form (FTIR for Salt, HPLC for Purity) center_node->node_form node_stereo 3. Correct Stereochemistry (Chiral HPLC, Optical Rotation) center_node->node_stereo

Caption: The three pillars of compound confirmation.

By combining the structural blueprint from NMR , the functional group and salt form confirmation from FTIR , the molecular weight verification from MS , and the purity profile from HPLC , a scientist can build a self-validating and authoritative case for the identity of the material. This rigorous, multi-technique approach ensures the quality and reliability of the compound for its intended use in research and development.

References

  • Title: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 Source: PubChem URL: [Link]

  • Title: (1S,2R)-2-Amino-1,2-diphenylethanol - Optional[1H NMR] - Spectrum Source: SpectraBase URL: [Link]

  • Title: 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 Source: PubChem URL: [Link]

  • Title: (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 Source: PubChem URL: [Link]

  • Title: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol Source: Chem-Impex International URL: [Link]

  • Title: Processes for producing optically active 2-amino-1-phenylethanol derivatives Source: Google Patents URL
  • Title: 2-Aminoethanol hydrochloride - Optional[FTIR] - Spectrum Source: SpectraBase URL: [Link]

  • Title: Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality Source: MDPI URL: [Link]

  • Title: FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms Source: Reddit URL: [Link]

  • Title: Analysis of Amino Acids by HPLC Source: Agilent Technologies URL: [Link]

Sources

Crystal Structure Analysis of 2-Amino-1,2-diphenylethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystal structure analysis of 2-Amino-1,2-diphenylethanol hydrochloride, designed for researchers in structural chemistry and pharmaceutical development.

Technical Guide & Crystallographic Workflow

Executive Summary & Chemical Context

2-Amino-1,2-diphenylethanol (ADE) is a privileged chiral motif in organic synthesis and drug discovery. Structurally related to the ephedrine/pseudoephedrine class, it serves as a versatile chiral auxiliary and a precursor for oxazaborolidine catalysts.

In the solid state, the hydrochloride salt form (ADE·HCl) is of particular interest due to its enhanced stability and solubility compared to the free base. This guide provides a comprehensive workflow for the crystallographic characterization of ADE·HCl, distinguishing between the specific packing motifs of the free base (often


) and the ionic lattice of the hydrochloride salt, where chloride anions act as pivotal hydrogen-bond acceptors.

Key Structural Objectives:

  • Stereochemical Verification: Unambiguous assignment of absolute configuration (

    
     vs 
    
    
    
    ) using anomalous dispersion (Flack parameter).
  • Conformational Analysis: Determination of the torsion angle

    
     to identify gauche vs. anti-periplanar preference.
    
  • Salt Lattice Architecture: Mapping the

    
     and 
    
    
    
    interaction networks.

Experimental Methodology

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for successful diffraction analysis. The hydrochloride salt is typically generated from the free base to improve crystallinity.

Protocol: Slow Evaporation Method

  • Dissolution: Dissolve 50 mg of racemic or enantiopure 2-Amino-1,2-diphenylethanol in 2 mL of absolute ethanol.

  • Salt Formation: Add 1.1 equivalents of concentrated HCl (aq) or 1M HCl in diethyl ether. Stir for 10 minutes.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter to remove particulate matter.
    
  • Crystallization: Transfer the filtrate to a narrow vial. Cap loosely or cover with Parafilm punctured with a needle.

  • Incubation: Store at 4°C. Colorless prism-like crystals typically form within 48–72 hours.

Data Collection Strategy (XRD)

For organic hydrochloride salts, selecting the correct radiation source is critical to balance resolution with anomalous signal strength.

  • Radiation Source: Cu K

    
     (
    
    
    
    Å) is preferred over Mo K
    
    
    for this compound. The presence of Chlorine (
    
    
    ) provides sufficient anomalous scattering signal with Cu radiation to determine absolute configuration if the sample is enantiopure.
  • Temperature: Collect data at 100 K (cryogenic stream) to minimize thermal diffuse scattering and freeze the rotation of the phenyl rings.

Structure Solution & Refinement Workflow

The following diagram outlines the logical flow from raw diffraction frames to the final refined model.

CrystallographyWorkflow RawData Raw Diffraction Frames (Integration & Scaling) SpaceGroup Space Group Determination (Systematic Absences) RawData->SpaceGroup PhaseProb Phasing / Structure Solution (Direct Methods / Dual Space) SpaceGroup->PhaseProb ModelBuild Initial Model Building (Assign C, N, O, Cl) PhaseProb->ModelBuild Refinement Least-Squares Refinement (SHELXL) ModelBuild->Refinement H_Placement Hydrogen Atom Placement (Riding Model vs. Difference Map) Refinement->H_Placement Validation Validation (CheckCIF) & Flack Parameter Analysis Refinement->Validation H_Placement->Refinement Cycles

Figure 1: Crystallographic workflow for solving the ADE·HCl structure. Note the iterative cycle between refinement and hydrogen placement.

Structural Analysis & Results

Unit Cell & Space Group

While the free base (racemic cis-ADE) crystallizes in the monoclinic space group


 [1], the hydrochloride salt typically adopts a lattice that accommodates the chloride counter-ion and the protonated amine.

Representative Data (Free Base vs. Expected Salt):

ParameterFree Base (Racemic) [1]Hydrochloride Salt (Expected)
Crystal System MonoclinicMonoclinic or Orthorhombic
Space Group


(if chiral) or

(if rac)
Z (Formula Units) 44
Key Interaction O-H...N (Neutral)

(Ionic)

Note: For the salt, the chloride ion usually occupies a general position and serves as the primary anchor for the hydrogen bonding network.

Conformational Analysis

The biological and catalytic activity of 2-Amino-1,2-diphenylethanol is governed by the conformation of the central ethane bond.

  • Torsion Angle (

    
    ):  The angle defined by 
    
    
    
    .
  • Observation: In the hydrochloride salt, the protonation of the amine often locks the conformation into a gauche arrangement due to intramolecular hydrogen bonding (

    
    ) or favorable packing with the chloride ion, contrasting with the anti-periplanar conformation often seen in non-polar derivatives.
    
  • Phenyl Ring Orientation: The two phenyl rings typically adopt a staggered conformation to minimize steric repulsion.

Hydrogen Bonding Network

In the hydrochloride structure, the lattice energy is dominated by charge-assisted hydrogen bonds. The chloride anion (


) acts as a multi-point acceptor.

Interaction Logic:

  • Donor 1: The protonated ammonium group (

    
    ) donates three protons. Typically, 2 or 3 of these bind to adjacent 
    
    
    
    ions.
  • Donor 2: The hydroxyl group (

    
    ) donates its proton to a 
    
    
    
    ion or a neighboring carbonyl/hydroxyl oxygen if solvated.

HBondNetwork cluster_lattice Ionic Lattice Motif N_Amine NH3+ (Donor) Cl_Anion Cl- (Acceptor) N_Amine->Cl_Anion 2.2 - 2.4 Å Cl_Anion_2 Cl- (Acceptor) N_Amine->Cl_Anion_2 Packing O_Hydroxyl OH (Donor) O_Hydroxyl->Cl_Anion Strong H-bond

Figure 2: Schematic of the charge-assisted hydrogen bonding network in the hydrochloride salt lattice.

Pharmaceutical Implications & Stability

Chirality & Resolution

The crystal structure analysis is the "Gold Standard" for confirming the success of optical resolution.

  • Racemic Salt: Crystallizes in centrosymmetric space groups (e.g.,

    
    ).
    
  • Enantiopure Salt: Crystallizes in non-centrosymmetric space groups (e.g.,

    
    ).
    
  • Implication: If the refinement of a supposedly "pure" enantiomer yields a Flack parameter near 0.5, the sample is likely a racemate or a twinned crystal, signaling a failure in the resolution process.

Polymorphism

Amino-alcohol salts are prone to polymorphism. The specific packing described here (driven by Cl- bridging) represents the thermodynamically stable form produced from ethanol/ether. Rapid precipitation may yield metastable kinetic forms with different dissolution rates, which can be identified by comparing the simulated Powder X-Ray Diffraction (PXRD) pattern derived from the single-crystal data against the bulk powder pattern.

References

  • Fujii, I. (2015).[1] Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). Acta Crystallographica Section E: Crystallographic Communications, 71(12), 1539–1541. Link

  • Gamsey, S., et al. (2004). Asymmetric synthesis using chiral vinyloxazaborolidines. Journal of the American Chemical Society, 126, 15660–15661.
  • Grover, G. & Hua, D. H. (2000). Chiral amines in organic synthesis. Current Organic Chemistry, 4, 863–880.

Sources

A Technical Guide to the Reactivity Profile of Amino Alcohol Hydrochloride Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amino alcohol hydrochloride salts are stable, crystalline solids that serve as pivotal starting materials in modern organic synthesis. Their bifunctional nature, combined with the modulating effect of the hydrochloride salt, presents a unique set of challenges and opportunities for chemoselective transformations. This guide provides an in-depth analysis of the reactivity profile of these salts, moving beyond simple procedural descriptions to explain the underlying principles governing their behavior. We will explore the critical role of the ammonium salt in directing chemoselectivity, detail field-proven protocols for selective N- and O-functionalization, and illustrate key mechanistic concepts and workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full synthetic potential of this important class of compounds.

The Duality of Function: Understanding the Amino Alcohol Hydrochloride Salt

Amino alcohols are versatile organic building blocks containing both an amine and a hydroxyl group.[1][2] Their utility is particularly pronounced in pharmaceutical and materials science due to their ability to form hydrogen bonds and serve as precursors to chiral ligands and complex molecular architectures.[2][3][4]

Commercially, amino alcohols are most often supplied as their hydrochloride (HCl) salts. This is not merely for convenience; the salt form offers significantly enhanced stability, higher melting points, and often, improved water solubility compared to the corresponding free base.[5][6][7] However, the presence of the salt has profound implications for the molecule's reactivity.

The nitrogen atom, being more basic than the oxygen, is protonated by hydrochloric acid to form an ammonium salt (R-NH₃⁺ Cl⁻).[6][8][9] This protonation is the central feature governing the salt's reactivity profile:

  • Deactivation of the Amine: The nitrogen's lone pair of electrons is engaged in the bond with the proton, rendering the amine non-nucleophilic and non-basic.[8][9][10] It is effectively "protected" by the acid.

  • Activation of the Alcohol (Subtle Effect): The strong electron-withdrawing effect of the neighboring R-NH₃⁺ group increases the acidity of the hydroxyl proton, making the alcohol slightly more reactive towards deprotonation under certain conditions.

This electronic state dictates that any reaction targeting the amine nucleophile must first involve a deprotonation step to liberate the free amine (R-NH₂). Conversely, reactions at the hydroxyl group can, in principle, proceed without prior neutralization, though the reaction environment must be carefully considered.

The First Commandment: Chemoselective N-Functionalization

To achieve selective reaction at the nitrogen center, the synthetic chemist must first neutralize the ammonium salt. This liberates the lone pair on the nitrogen, transforming it into a potent nucleophile ready to engage with electrophiles.

N-Protection: The Gateway to Further Synthesis

Protecting the amino group is often the first step in a multi-step synthesis. The most common protecting group, the tert-butoxycarbonyl (Boc) group, is introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction mechanism underscores the necessity of a base.[11]

Mechanism of N-Boc Protection:

  • Deprotonation: A non-nucleophilic base (e.g., triethylamine, TEA, or N,N-diisopropylethylamine, DIPEA) is added to neutralize the hydrochloride salt, generating the free amine.[11] At least one equivalent of base is required.

  • Nucleophilic Attack: The liberated amine's lone pair attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[11][12]

  • Intermediate Collapse: The resulting tetrahedral intermediate collapses, forming the N-Boc protected amino alcohol, with tert-butanol and carbon dioxide as byproducts.[11]

N-Boc Protection Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack & Protection Salt R-NH₃⁺ Cl⁻ FreeAmine R-NH₂ (Nucleophile) Salt->FreeAmine + Base Base Base (e.g., Et₃N) FreeAmine_c R-NH₂ Boc2O (Boc)₂O Protected R-NH-Boc FreeAmine_c->Protected + (Boc)₂O

Caption: Mechanism of N-Boc protection from an amino alcohol HCl salt.

Table 1: Comparison of Common Conditions for N-Boc Protection

ParameterCondition A: Standard OrganicCondition B: Aqueous/Biphasic
Substrate Amino Alcohol HCl SaltAmino Alcohol HCl Salt
Base Triethylamine (TEA) or DIPEA (1.1-1.5 eq.)Sodium Bicarbonate (NaHCO₃) or NaOH
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Dioxane/Water or THF/Water
Reagent Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
Temp. 0 °C to Room TemperatureRoom Temperature
Typical Yield >90%>90%
Considerations Standard organic workup.Useful for water-soluble substrates.

Reversing the Polarity: Chemoselective O-Functionalization

Exploiting the inherent reactivity of the hydroxyl group while the amine remains protonated is a powerful strategy for achieving O-selectivity. This approach leverages the acidic nature of the reaction medium to keep the amine "locked" as the non-nucleophilic ammonium salt.

O-Acylation under Acidic Conditions

Direct O-acylation can be achieved with high chemoselectivity by performing the reaction under strongly acidic conditions.[13][14] In this environment, the amine is fully protonated and unreactive, while the hydroxyl group can be acylated by a sufficiently reactive acylating agent, such as an acyl chloride.[13]

This method is particularly effective for preparing O-acyl derivatives of hydroxyamino acids and related amino alcohols, often on a large scale and without the need for chromatography.[13][14]

Key Causality: The success of this protocol hinges on maintaining a low pH. The use of strong acids like trifluoroacetic acid (TFA) or methanesulfonic acid as the solvent ensures that the concentration of the free amine nucleophile is negligible, thereby preventing competing N-acylation.[13]

Chemoselective O-Acylation Workflow Start Amino Alcohol HCl Salt Dissolve Dissolve in Strong Acid (e.g., TFA, MeSO₃H) Start->Dissolve Ensures Amine is Protonated Acylate Add Acyl Chloride (R'COCl) at 0 °C Dissolve->Acylate Amine is non-nucleophilic Precipitate Precipitate Product by adding anti-solvent (e.g., Et₂O) Acylate->Precipitate Crystallization Isolate Filter and Dry Product (O-Acyl Amino Alcohol HCl Salt) Precipitate->Isolate

Caption: Workflow for protecting-group-free chemoselective O-acylation.

Oxidation and Cyclization Reactions

The bifunctional nature of amino alcohols makes them ideal precursors for heterocyclic structures and valuable amino carbonyl compounds.

Oxidation of the Alcohol Moiety

The direct oxidation of the alcohol in an unprotected amino alcohol can be challenging, as many oxidizing agents are incompatible with a free amine.[15] However, performing the oxidation on the hydrochloride salt can be advantageous. The protonated amine is generally more resistant to oxidation. Care must be taken, as the presence of the chloride ion can lead to side reactions with certain chromium-based oxidants (e.g., Jones reagent), potentially forming chromyl chloride.

Modern methods using catalysts like 2-azaadamantane N-oxyl (AZADO) in the presence of copper have shown high chemoselectivity for the aerobic oxidation of the alcohol group in unprotected amino alcohols, yielding the desired amino carbonyl compounds.[15]

Synthesis of Oxazolidinones

Oxazolidinones are important heterocyclic scaffolds, famously used as chiral auxiliaries (Evans auxiliaries) and as antibacterial agents.[16] They can be synthesized from β-amino alcohols through cyclization with a carbonyl source. While traditional methods often use hazardous reagents like phosgene, modern approaches utilize safer alternatives such as carbon dioxide (CO₂) or trichloromethyl chloroformate.[16][17] The amino alcohol starting material is often generated in situ from its hydrochloride salt or used directly in reactions that can accommodate the salt form.

Applications in Chiral Ligand Synthesis

Chiral amino alcohols are foundational to asymmetric catalysis.[3][18][19] They are precursors to a vast array of ligands used to induce enantioselectivity in metal-catalyzed reactions. The synthesis of these ligands frequently begins with an enantiomerically pure amino alcohol hydrochloride salt, which is then elaborated through the selective N- and O-functionalization reactions discussed previously.

Ligand Synthesis Pathway Start (R)-Phenylglycinol HCl Step1 N-Functionalization (e.g., N-Arylation, N-Alkylation) Start->Step1 Requires base Intermediate N-Substituted Amino Alcohol Step1->Intermediate Step2 O-Functionalization (e.g., Phosphinoylation) Intermediate->Step2 Product Chiral Phosphine Ligand Step2->Product

Caption: General pathway from an amino alcohol salt to a chiral ligand.

Key Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Alcohol Hydrochloride Salt
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amino alcohol hydrochloride salt (1.0 equiv).

  • Dissolution: Dissolve the salt in dichloromethane (DCM, approx. 0.1 M). If solubility is poor, a co-solvent like methanol can be added sparingly.

  • Cooling: Cool the resulting suspension or solution to 0 °C in an ice-water bath.

  • Base Addition: Slowly add triethylamine (TEA, 1.2 equiv) dropwise. Stir for 15-20 minutes at 0 °C. The mixture should become a clear solution as the free amine is formed.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM dropwise to the stirring solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography if necessary.

Conclusion

The hydrochloride salt of an amino alcohol is not an inconvenient starting material but a key modulator of reactivity. By understanding the fundamental principle—the reversible deactivation of the amine via protonation—chemists can design highly chemoselective transformations. Liberating the amine with a base enables a host of N-functionalization reactions, while maintaining an acidic environment effectively protects the amine and opens pathways for selective O-functionalization. This strategic control allows these stable, readily available salts to serve as versatile and predictable building blocks in the synthesis of pharmaceuticals, chiral ligands, and complex organic molecules.

References

  • K. S. Nandakumar, et al. (2013). Synthesis of 2-Oxazolidinones by Direct Condensation of 2-Aminoalcohols with Carbon Dioxide Using Chlorostannoxanes. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • List, B. (2002). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction.
  • Evans, D. A., et al. (1999). A General Method for the Synthesis of Enantiomerically Pure β-Substituted, β-Amino Acids. Journal of Organic Chemistry. Available at: [Link]

  • Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone: an eco-friendly solvent. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. MDPI. Available at: [Link]

  • Nielsen, T. E., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Thomas, S. A., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. Available at: [Link]

  • Amines as Bases. (2020). Chemistry LibreTexts. Available at: [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. Available at: [Link]

  • Chemical Properties of Amines. (2026). CK-12 Foundation. Available at: [Link]

  • Karty, J. M., et al. (2018). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Canadian Journal of Chemistry. Available at: [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journals. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Chemoselective Acylation of Nucleosides. (2019). National Institutes of Health. Available at: [Link]

  • How do amines act as bases. (2024). Rawsource. Available at: [Link]

  • The oxidation of amino alcohols. (1938). University of Louisville ThinkIR. Available at: [Link]

  • Boc Protecting Group for Amines. (2023). Chemistry Steps. Available at: [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. Available at: [Link]

  • Preparation of amino acids from their salts. Google Patents.
  • Final Amino Alcohol HCl Salts a. ResearchGate. Available at: [Link]

  • Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group. The Journal of Organic Chemistry. Available at: [Link]

  • Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. Available at: [Link]

  • Patil, V. D., et al. (2014). Chemoselective Acylation of Amines, Alcohols and Phenols using Magnesium Chloride under Solvent Free Condition. TSI Journals.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. SciHorizon. Available at: [Link]

  • Question about secondary alcohols as HCL salts. (2006). XMB Forum. Available at: [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Royal Society of Chemistry. Available at: [Link]

  • Shibuya, M., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition. Available at: [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. Available at: [Link]

  • Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. National Institutes of Health. Available at: [Link]

  • Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2-Amino-1,2-diphenylethanol Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of a Chiral Scaffold

In the landscape of asymmetric synthesis, where the precise construction of three-dimensional molecular architecture is paramount, the choice of a chiral directing group is a critical decision. Among the arsenal of available tools, 2-amino-1,2-diphenylethanol stands out as a robust and versatile chiral scaffold.[1] This 1,2-amino alcohol, readily available in its erythro and threo diastereomeric forms and as distinct enantiomers (e.g., (1R,2S) and (1S,2R)), serves as a cornerstone for numerous stereoselective transformations.[2][3] Its utility stems from a rigidifying diphenyl framework and the strategic placement of coordinating hydroxyl and amino groups. These features allow it to be employed directly as a chiral auxiliary, guiding the stereochemical outcome of reactions, or to be elaborated into sophisticated chiral ligands and catalysts for metal-mediated processes.[4][5]

This guide provides an in-depth exploration of the practical application of 2-amino-1,2-diphenylethanol hydrochloride, moving beyond mere procedural steps to elucidate the underlying principles that govern its efficacy. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers in pharmaceuticals, fine chemicals, and materials science to achieve high levels of stereocontrol.[1][4]

Core Application I: As a Covalently Bound Chiral Auxiliary

The primary function of a chiral auxiliary is to be temporarily installed onto a prochiral substrate, direct a stereoselective transformation with high fidelity, and then be cleaved cleanly to reveal the enantiomerically enriched product. The rigid conformation of auxiliaries derived from 2-amino-1,2-diphenylethanol provides an excellent platform for facial discrimination of incoming reagents.

Application Focus: Diastereoselective Synthesis of β-Lactams

The β-lactam motif is the structural cornerstone of penicillin and cephalosporin antibiotics. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for its construction. By employing a chiral glycine derivative tethered to a (1S,2R)-2-amino-1,2-diphenylethanol auxiliary, this cycloaddition can be rendered highly stereoselective.[6]

The causality of this control lies in the formation of a rigid oxazolidinone ring system from the amino alcohol. The two phenyl groups of the auxiliary project into space, creating a sterically demanding environment. One face of the enolate, generated from the glycine derivative, is effectively shielded, forcing the imine to approach from the less hindered face. This controlled trajectory ensures the formation of the desired cis-β-lactam with high diastereoselectivity.[6]

G cluster_0 Auxiliary Preparation cluster_1 Substrate Synthesis cluster_2 Asymmetric Staudinger Reaction A (1S,2R)-2-Amino- 1,2-diphenylethanol B Oxazolidinone Formation (e.g., Diethyl Carbonate, K2CO3) A->B Step 1 C Chiral Oxazolidinone B->C D Alkylation (e.g., Ethyl Bromoacetate) C->D Step 2 F Chiral Glycine Derivative 8 E Hydrolysis D->E Step 3 E->F H [2+2] Cycloaddition F->H G Imine + Dehydrating Agent (e.g., 2-chloro-1-methylpyridinium salt) G->H I cis-β-Lactam (High d.e.) H->I

Figure 1: Workflow for the asymmetric synthesis of β-lactams.

Detailed Protocol 1: Asymmetric β-Lactam Synthesis via Staudinger-Type Reaction[6]

This protocol outlines the synthesis of a chiral glycine derivative and its subsequent use in a diastereoselective Staudinger-type reaction.

Part A: Synthesis of Chiral Glycine Acid Derivative

  • Oxazolidinone Formation:

    • To a solution of (+)-(1S,2R)-2-amino-1,2-diphenylethanol (1.0 eq) in diethyl carbonate (10 vol), add a catalytic amount of potassium carbonate (~0.05 eq).

    • Heat the mixture to reflux and stir for 6 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess diethyl carbonate. The resulting crude oxazolidinone can often be used without further purification.

  • Alkylation:

    • Dissolve the crude oxazolidinone (1.0 eq) in anhydrous dimethylformamide (DMF, 5 vol).

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then add ethyl bromoacetate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 10 vol).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel chromatography.

  • Hydrolysis:

    • Dissolve the resulting ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 4 vol).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir at room temperature for 4 hours.

    • Acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 10 vol). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired homochiral carboxylic acid.

Part B: Asymmetric [2+2] Cycloaddition

  • Activation:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral glycine acid derivative (1.0 eq) and 2-chloro-1-methylpyridinium iodide (1.1 eq) in anhydrous dichloromethane (DCM, 10 vol).

    • Cool the solution to 0 °C.

    • Add triethylamine (2.5 eq) dropwise and stir the mixture at 0 °C for 1 hour.

  • Cycloaddition:

    • To the activated mixture, add the desired imine (1.2 eq) as a solution in anhydrous DCM.

    • Stir the reaction at 0 °C for an additional 8-12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench with water and separate the layers.

    • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.

EntryImine Substituent (R)Yield (%)Diastereomeric Excess (d.e.)
1Phenyl95%>99% (cis)
24-Methoxyphenyl98%>99% (cis)
32-Thienyl91%>99% (cis)

Table 1: Representative yields and stereoselectivities for the asymmetric Staudinger-type reaction. Data adapted from Hashimoto, Y. et al.[6]

Core Application II: As a Precursor to Chiral Catalysts

While highly effective as a stoichiometric auxiliary, the true power of 2-amino-1,2-diphenylethanol is realized when it is used to generate catalysts that can turn over many molecules. Its vicinal amino alcohol motif is ideal for forming stable chelate rings with metals and metalloids, creating a well-defined chiral environment for catalysis.[1][5]

Application Focus: Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[7] Chiral oxazaborolidine catalysts, derived from amino alcohols, are highly effective for this purpose.[8] When 2-amino-1,2-diphenylethanol reacts with a borane source, it forms a rigid, bicyclic catalyst.

The mechanism involves the coordination of the ketone's oxygen to the Lewis acidic boron atom of the catalyst. This coordination is sterically directed, favoring the binding of the smaller substituent in the more hindered space. The borane reductant (e.g., BH₃·SMe₂) then coordinates to the nitrogen atom and delivers a hydride to the ketone's carbonyl carbon from the less hindered face, resulting in the formation of one enantiomer of the alcohol with high selectivity.[9][10]

G cluster_0 Catalytic Cycle A Chiral Oxazaborolidine Catalyst B Ketone Coordination (R-CO-R') A->B C Catalyst-Ketone Complex B->C Lewis Acid-Base Interaction D Hydride Delivery (from BH3-Donor) C->D Facial Selection E Product Release & Catalyst Regeneration D->E E->A Turnover F Chiral Alcohol (R-CH(OH)-R') E->F Product

Figure 2: Catalytic cycle for oxazaborolidine-mediated ketone reduction.

Detailed Protocol 2: Asymmetric Reduction of Acetophenone

This protocol describes the in situ generation of a chiral oxazaborolidine catalyst from (1R,2S)-(-)-2-amino-1,2-diphenylethanol for the enantioselective reduction of acetophenone.

Materials & Reagents:

  • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (or its hydrochloride salt, neutralized beforehand)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Catalyst Formation:

    • To a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add (1R,2S)-(-)-2-amino-1,2-diphenylethanol (0.10 eq).

    • Add anhydrous THF (5 vol relative to the ketone).

    • Slowly add borane-dimethyl sulfide complex (0.12 eq) to the solution at room temperature.

    • Stir the mixture for 1 hour at room temperature. The formation of the oxazaborolidine is accompanied by hydrogen evolution.

  • Reduction:

    • In the dropping funnel, prepare a solution of acetophenone (1.0 eq) in anhydrous THF (2 vol).

    • Cool the catalyst solution to 0 °C.

    • Simultaneously, add the acetophenone solution and additional borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution via separate dropping funnels over a period of 30 minutes. Maintain the internal temperature below 5 °C.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of acetophenone.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

    • Add 1 M HCl and stir for 30 minutes.

    • Extract the product with diethyl ether or ethyl acetate (3 x 10 vol).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel chromatography to yield (S)-1-phenylethanol. The enantiomeric excess (e.e.) should be determined by chiral HPLC or GC.

Ketone SubstrateOptical Purity (% e.e.)Resulting Alcohol Configuration
Acetophenone72%S
Propiophenone65%S
Isobutyrophenone26%S

Table 2: Enantioselectivities in the reduction of prochiral ketones using a chiral hydride prepared from erythro-2-amino-1,2-diphenylethanol and LiAlH₄. Data adapted from Saigo, K. et al.

Note: The table reflects results using a related LiAlH₄-modified system, which operates on similar principles of facial discrimination by the amino alcohol ligand.

Expert Insights & Troubleshooting

  • Causality of Reagent Purity: The stereochemical outcome is highly sensitive to the enantiomeric and diastereomeric purity of the 2-amino-1,2-diphenylethanol. Use of material with high optical purity (>99% ee) is critical.

  • Anhydrous Conditions: Both organolithium and borane reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and all solvents must be anhydrous to prevent quenching of reagents and catalyst deactivation.

  • Temperature Control: Many of these stereoselective reactions exhibit a strong temperature dependence. Maintaining low temperatures (-78 °C for alkylations, 0 °C for reductions) is crucial for maximizing selectivity by minimizing competing, non-selective background reactions.

  • Auxiliary Cleavage: For applications involving chiral auxiliaries, the final step is removal. For oxazolidinone-based auxiliaries, acidic or basic hydrolysis is common. The conditions must be optimized to avoid racemization of the desired product.

Conclusion

2-Amino-1,2-diphenylethanol hydrochloride is more than a simple chiral building block; it is a strategic tool for enforcing stereocontrol.[1][4] Its effectiveness, whether used stoichiometrically as an auxiliary or catalytically as a ligand precursor, is rooted in its well-defined, sterically demanding structure. By understanding the mechanistic principles that govern its interactions—chelation, steric hindrance, and Lewis acid-base activation—researchers can rationally design and execute a wide range of powerful asymmetric transformations, accelerating the development of complex chiral molecules.

References

  • Hashimoto, Y., et al. (2006). Application of erythro-2-Amino-1,2-diphenylethanol as a Highly Efficient Chiral Auxiliary. Highly Stereoselective Staudinger-Type. Chemical and Pharmaceutical Bulletin, 54(11), 1544-1547. Available at: [Link]

  • Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Syntheses, 88, 292-306. Available at: [Link]

  • Conti, P., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(8), 4584-4591. Available at: [Link]

  • Hashimoto, Y., et al. (2006). Stereoselective Addition Reaction of Organolithium Reagents to Chiral Imines Derived from erythro-2-Amino-1,2-diphenylethanol. Chemistry Letters, 35(3), 232-233. Available at: [Link]

  • Gajewska, K., et al. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Molecules, 24(22), 4140. Available at: [Link]

  • Brown, E., et al. (1985). The preparation and absolute configuration of the optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol and their use as chiral auxiliaries in the asymmetric reduction of acetophenone with modified lithium aluminium hydrides. Journal of the Chemical Society, Perkin Transactions 1, 131-136. Available at: [Link]

  • Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5-6), 404-407. Available at: [Link]

  • ResearchGate. (n.d.). Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9. Available at: [Link]

  • Heider, J., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 102(13), 5555-5567. Available at: [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. Available at: [Link]

  • Kwong, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands (Master's thesis, University of Illinois Urbana-Champaign). Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Available at: [Link]

  • Saigo, K., et al. (1983). Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization and Its Utilization in Fractional Crystallization and Enantioselective Reduction of Prochiral Ketones. Bulletin of the Chemical Society of Japan, 56(12), 3603-3608. Available at: [Link]

  • Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. Catalysis of Organic Reactions. Available at: [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-277). Pergamon. Available at: [Link]

  • Kumar, A., & Maurya, H. S. (2014). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 4(77), 40783-40810. Available at: [Link]

  • Lyle, G. G., & Lacroix, W. (1992). The Absolute Configuration of threo-2-Amino-1,2-diphenylethanol. A Correction of the Literature. The Journal of Organic Chemistry, 57(11), 3051-3052. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1,2-diphenylethanol. PubChem Compound Database. Available at: [Link]

Sources

Synthesis of chiral oxazaborolidines from 2-Amino-1,2-diphenylethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

From 2-Amino-1,2-diphenylethanol Hydrochloride to Active CBS Catalyst

Abstract

This application note details the rigorous synthesis of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts) starting from the stable precursor 2-amino-1,2-diphenylethanol hydrochloride . While the hydrochloride salt offers superior shelf-stability compared to the free amine, it is catalytically inert and detrimental to borane reagents. This guide provides a validated workflow for the liberation of the free amine followed by two distinct catalytic generation pathways: Method A (Stable B-Methyl Isolation) for long-term storage and Method B (In-Situ B-H Generation) for immediate utility.

Strategic Pre-treatment: Liberating the Amine

The Critical First Step: The hydrochloride salt (


) acts as a proton source that will quench hydride reagents (releasing 

gas) and prevent the formation of the B-N coordinate bond. You must convert the salt to the free base (

) before catalyst synthesis.
Protocol: Biphasic Neutralization & Extraction
  • Objective: Obtain >99% pure free-base amino alcohol.

  • Scale: Based on 10.0 g of Hydrochloride salt.

Reagents:

  • 2-Amino-1,2-diphenylethanol HCl (10.0 g)

  • Dichloromethane (DCM) (HPLC Grade)

  • Sodium Hydroxide (1M aqueous solution)

  • Saturated Brine (

    
    )
    
  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step:

  • Suspension: Suspend 10.0 g of the HCl salt in 100 mL of DCM in a separatory funnel.

  • Neutralization: Add 50 mL of 1M NaOH. Shake vigorously for 2-3 minutes. The solid should dissolve as the free amine partitions into the DCM layer.

  • Separation: Drain the lower organic layer (DCM) into a clean flask.

  • Re-extraction: Extract the aqueous layer again with 30 mL DCM to capture residual amine. Combine organic layers.

  • Washing: Wash the combined organic phase with 30 mL saturated brine to remove residual water/base.

  • Drying: Dry over anhydrous

    
     for 20 minutes. Filter off the solids.
    
  • Isolation: Concentrate the filtrate via rotary evaporation (

    
    , vacuum).
    
    • Checkpoint: You should obtain a white to off-white solid.

    • Yield Target: ~8.5 g (Theoretical yield of free base).

    • Validation:

      
       NMR (
      
      
      
      ) should show the disappearance of broad ammonium protons and sharp integration of the methine protons.
Mechanism of Catalyst Formation

The formation of the oxazaborolidine ring is a condensation reaction driven by dehydration (removal of water) or dehydrogenation (removal of


).

Key Mechanistic Insight: The B-N bond formation is the "lock" that creates the rigid bicyclic system necessary for enantioselectivity. If water remains in the system, it hydrolyzes this bond, opening the ring and destroying stereocontrol.

CBS_Mechanism Precursors Free Amino Alcohol + Boronic Acid (RB(OH)2) Intermediate Acyclic Boronate Intermediate Precursors->Intermediate - H2O (1 eq) Transition Ring Closure (Dehydration) Intermediate->Transition Heat/Reflux Product Active Oxazaborolidine (CBS Catalyst) Transition->Product - H2O (2nd eq) (Azeotropic Removal)

Caption: The thermodynamic drive toward the 5-membered oxazaborolidine ring requires the removal of 2 equivalents of water, typically achieved via azeotropic distillation.[1]

Method A: Synthesis of Stable B-Methyl Oxazaborolidine

Best For: Large-scale campaigns, storage, and highest enantiomeric excess (ee). Stability: High (can be stored in a glovebox or desiccator).

Materials Table
ReagentEquiv.RoleCritical Attribute
Free Amino Alcohol1.0Chiral ScaffoldMust be dry (<0.1%

)
Methylboronic Acid1.05Boron SourceOr Trimethylboroxine (0.35 eq)
TolueneSolventMediumAzeotrope former
4Å Molecular SievesN/ADrying AgentActivated
Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Charging: Add the Free Amino Alcohol (from Part 1) and Methylboronic acid (1.05 equiv) to the flask.

  • Solvation: Add Toluene (approx. 20 mL per gram of amine).

  • Dehydration (The Engine): Heat the mixture to reflux (

    
    ).
    
    • Observation: As the reaction proceeds, the toluene/water azeotrope will distill into the trap.

    • Duration: Reflux for 2–3 hours until the theoretical amount of water is collected or the solution becomes perfectly clear.

  • Concentration: Cool to room temperature. Remove toluene via rotary evaporation (or distillation for stricter air-free conditions).

  • Purification (Optional but Recommended): The residue can be distilled under high vacuum (Kugelrohr) or recrystallized from dry ether/hexane if high purity is required.

  • Storage: Store as a 0.5M solution in Toluene or as a solid under Argon.

Method B: In-Situ Generation (B-H Catalyst)

Best For: Quick screening, small scale, immediate use. Stability: Low (Must be used immediately).

Protocol
  • Inert Atmosphere: Flame-dry a flask and cool under Argon.

  • Charging: Add Free Amino Alcohol (1.0 equiv) and dissolve in anhydrous THF.

  • Activation: Cool to

    
    . Slowly add Borane-THF  or Borane-DMS  (1.1 equiv).
    
    • Caution: Vigorous evolution of

      
       gas will occur. Vent properly.
      
  • Aging: Allow the solution to warm to room temperature and stir for 1 hour.

  • Usage: This solution now contains the active protonated catalyst and is ready for the addition of the ketone substrate and stoichiometric borane reductant.

Quality Control & Stereochemical Navigator
Validation Parameters
MethodExpected Signal (B-Methyl Derivative)Interpretation

NMR

+33 to +35 ppm
Indicates formation of the oxazaborolidine ring.

NMR
B-Me singlet at

0.3 - 0.5 ppm
Distinct shift from starting boronic acid.
Visual Clear, colorless oil or white solidCloudiness indicates hydrolysis/moisture.
Stereochemical Navigator

The configuration of the amino alcohol dictates the configuration of the product alcohol.

Amino Alcohol Config.Catalyst Face AttackProduct Config. (Typical)*
(1R, 2S) Re-face blocked(S)-Alcohol
(1S, 2R) Si-face blocked(R)-Alcohol

(Typical for acetophenone-like substrates where Large group is Phenyl and Small group is Methyl).[2]

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Pre-treatment cluster_synth Phase 2: Catalyst Synthesis (Method A) cluster_use Phase 3: Application Start Start: HCl Salt Base NaOH / DCM Extraction Start->Base Dry Dry (Na2SO4) & Evaporate Base->Dry Mix Add Methylboronic Acid + Toluene Dry->Mix Free Amine Reflux Dean-Stark Reflux (Remove H2O) Mix->Reflux Isolate Evaporate Solvent Reflux->Isolate Active Active Catalyst (B-Me) Isolate->Active Reduce Add Ketone + BH3-THF Active->Reduce

Caption: End-to-end workflow from the stable hydrochloride precursor to the active catalytic reduction system.

References
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2][3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][3][4][5][6][7][8] Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.

  • Mathre, D. J., et al. (1993).[1][9][10] A practical process for the preparation of tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole-borane.[10] The Journal of Organic Chemistry, 58(10), 2880–2888.[10]

  • Corey, E. J., & Helal, C. J. (1998).[9] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012.

  • Quallich, G. J., & Woodall, T. M. (1993).[1] Enantioselective oxazaborolidine reduction of ketones containing heteroatoms. Tetrahedron Letters, 34(5), 785–788.[1]

Sources

Application Note & Protocol: Diastereoselective Reductive Amination Utilizing (1R,2S)-2-Amino-1,2-diphenylethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the diastereoselective reductive amination of prochiral ketones using (1R,2S)-2-Amino-1,2-diphenylethanol hydrochloride. Chiral 1,2-amino alcohols and their N-alkylated derivatives are pivotal structural motifs in medicinal chemistry and serve as valuable ligands in asymmetric catalysis.[1][2] Reductive amination offers a robust and efficient method for the synthesis of these high-value compounds from readily available starting materials.[3] This guide details a reliable one-pot protocol employing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. We will delve into the mechanistic rationale, experimental setup, reaction optimization, and product analysis, with a focus on the practical considerations for handling a sterically hindered chiral amine hydrochloride salt.

Introduction: The Strategic Importance of N-Alkylated Chiral Amino Alcohols

Reductive amination, or reductive alkylation, is a cornerstone transformation in organic synthesis that converts a carbonyl group into an amine via an intermediate imine or iminium ion.[4] This method is prized for its efficiency and for avoiding the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation.[1] The overall process can be dissected into two key stages:

  • Imine/Iminium Ion Formation: A nucleophilic amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to yield an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: The C=N double bond of the imine or iminium ion is selectively reduced by a hydride agent to afford the final amine product.

The choice of reducing agent is critical for the success of a one-pot reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound, milder reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) exhibit excellent chemoselectivity, preferentially reducing the iminium ion intermediate over the ketone.[3][5] This selectivity is paramount for achieving high yields in a direct (one-pot) procedure.

Utilizing a chiral amine, such as (1R,2S)-2-Amino-1,2-diphenylethanol, in the reductive amination of a prochiral ketone introduces a new stereocenter. The inherent chirality of the amino alcohol directs the approach of the hydride reagent to the iminium intermediate, resulting in a diastereoselective transformation. The resulting N-alkylated 1,2-amino alcohol products are themselves valuable chiral building blocks for the synthesis of complex molecules and ligands for asymmetric metal catalysis.[6]

Mechanistic Overview & Rationale

The reductive amination process begins with the formation of an iminium ion, which is then reduced. The use of acetic acid can catalyze the initial imine formation, particularly with less reactive ketones.[7]

Diagram of the Reaction Mechanism

Reductive Amination Mechanism ketone R1(C=O)R2 (Ketone) inv1 ketone->inv1 amine R3NH2 (Amine) amine->inv1 h_plus H+ h_plus->inv1 reducer [H]⁻ (Hydride) inv3 reducer->inv3 product R1CH(NHR3)R2 (Product Amine) hemiaminal R1C(OH)(NHR3)R2 (Hemiaminal) inv2 hemiaminal->inv2 -H₂O iminium R1C(=N⁺HR3)R2 (Iminium Ion) iminium->inv3 inv1->hemiaminal 1. Imine Formation inv2->iminium inv3->product 2. Reduction

Caption: General mechanism of acid-catalyzed reductive amination.

The hydrochloride salt of the amine must first be neutralized to generate the free, nucleophilic amine. This is typically achieved in situ by adding a non-nucleophilic base, such as triethylamine (TEA).[8][9]

Experimental Protocol

This protocol is a general guideline for the reductive amination of a representative ketone, acetophenone, with (1R,2S)-2-Amino-1,2-diphenylethanol HCl.

Materials & Equipment
Reagent/MaterialGradeSupplier
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol HCl≥98%e.g., Sigma-Aldrich
Acetophenone≥99%, ReagentPlus®e.g., Sigma-Aldrich
Sodium triacetoxyborohydride (NaBH(OAc)₃)97%e.g., Sigma-Aldrich
1,2-Dichloroethane (DCE), anhydrous≥99.8%e.g., Sigma-Aldrich
Triethylamine (TEA)≥99.5%e.g., Sigma-Aldrich
Glacial Acetic Acid≥99.7%e.g., Sigma-Aldrich
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Lab-prepared
Round-bottom flask, magnetic stirrer, nitrogen line-Standard lab equipment
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄e.g., Merck

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,2-Dichloroethane is a suspected carcinogen. Sodium triacetoxyborohydride is water-sensitive and will release hydrogen gas upon contact with water.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add (1R,2S)-2-Amino-1,2-diphenylethanol HCl (1.0 eq, e.g., 2.49 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 40 mL). Stir the suspension.

  • In Situ Neutralization: Add triethylamine (TEA, 1.05 eq, e.g., 1.46 mL, 10.5 mmol) to the suspension. Stir at room temperature for 15-20 minutes. The formation of triethylammonium chloride may be observed as a white precipitate.

  • Addition of Carbonyl & Catalyst: Add acetophenone (1.1 eq, e.g., 1.28 mL, 11.0 mmol) followed by glacial acetic acid (1.0 eq, e.g., 0.57 mL, 10.0 mmol). The acetic acid serves to catalyze iminium ion formation.[10]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, e.g., 3.18 g, 15.0 mmol) portion-wise over 10 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) until the starting ketone is consumed. Due to the steric hindrance of 2-amino-1,2-diphenylethanol, reaction times can be longer, typically ranging from 12 to 24 hours.[5][7]

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM, 2 x 30 mL).

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product will likely be a mixture of two diastereomers. Purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.[11]

  • Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the diastereomeric ratio.[12]

Workflow Diagram

Reductive Amination Workflow start Start: Dry Flask under N₂ add_amine Add Amine HCl & Anhydrous DCE start->add_amine neutralize In Situ Neutralization: Add Triethylamine add_amine->neutralize add_ketone Add Ketone & Acetic Acid neutralize->add_ketone add_reducer Add NaBH(OAc)₃ (Portion-wise) add_ketone->add_reducer react Stir at RT (12-24h) Monitor by TLC add_reducer->react quench Quench with sat. aq. NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize: NMR, MS purify->characterize end_node End: Purified Diastereomers characterize->end_node

Caption: Step-by-step workflow for the reductive amination protocol.

Data Presentation & Expected Outcomes

The reaction of a prochiral ketone with a chiral amine is expected to yield a pair of diastereomers. The diastereomeric ratio (d.r.) is dependent on the steric and electronic properties of the ketone substrate.

Ketone SubstrateExpected Reaction Time (h)Typical Diastereomeric Ratio (d.r.)Notes
AcetophenonePhenylMethyl12 - 18Moderate to Good (e.g., 70:30 - 90:10)A standard benchmark ketone.
Cyclohexanone-(CH₂)₅-18 - 24Good to Excellent (e.g., 85:15 - >95:5)The rigid ring structure can enhance facial selectivity.
2-ButanoneEthylMethyl16 - 24Low to Moderate (e.g., 60:40 - 75:25)Lower steric differentiation between the two alkyl groups results in lower diastereoselectivity.
PivalophenonePhenylt-Butyl24 - 48Potentially high, but slow reactionThe extreme steric bulk of the t-butyl group will significantly slow down the rate of imine formation.[5][7]

Troubleshooting & Field Insights

  • Incomplete Reaction: If the starting ketone persists after 24 hours, gentle heating (e.g., to 40-50 °C) can be applied. However, this may slightly decrease diastereoselectivity. Ensure all reagents are anhydrous, as moisture will decompose the NaBH(OAc)₃.

  • Low Yield: For particularly hindered or electron-poor ketones, a two-step (indirect) procedure may be beneficial. This involves forming the imine first, potentially with a dehydrating agent like molecular sieves, followed by the addition of the reducing agent.[5]

  • Difficulty in Purification: The resulting N-alkylated amino alcohols can be polar. If separation of diastereomers by silica gel chromatography is challenging, derivatization of the alcohol or amine functionality may alter the polarity and improve separation. Alternatively, preparative HPLC may be required.

  • Handling Amine Salts: The in situ neutralization with TEA is generally effective. If issues persist, the amine hydrochloride can be free-based beforehand by partitioning between a base (e.g., NaOH aq.) and an organic solvent (e.g., ethyl acetate), drying the organic layer, and using the free amine directly.

Conclusion

The reductive amination of prochiral ketones with (1R,2S)-2-Amino-1,2-diphenylethanol HCl using sodium triacetoxyborohydride is a highly effective method for synthesizing diastereomerically enriched N-alkylated chiral amino alcohols. The protocol is robust, tolerates a variety of functional groups, and proceeds under mild conditions. Careful attention to the neutralization of the amine salt and monitoring of the reaction progress are key to achieving high yields and predictable outcomes. This methodology provides a reliable pathway for accessing valuable chiral synthons for applications in drug discovery and asymmetric synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Periasamy, M., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 66(10), 3828–3833. [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • University of Rochester. (n.d.). Myers Chem 115: Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022, January 5). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Alza, E., et al. (2012). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE 7(11): e47964. [Link]

  • ResearchGate. (n.d.). Reductive amination of prochiral ketones to form chiral amines with an amine dehydrogenase. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022, October 8). Pre-column Derivatization, Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved from [Link]

  • Frontiers in Catalysis. (2021, November 26). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • Green Chemistry. (n.d.). Continuous-flow stereoselective reduction of prochiral ketones in a whole cell bioreactor with natural deep eutectic solvents. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). Catalysts for Asymmetric Reductive Amination –Ir-PSA series. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022, January 4). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • Google Patents. (2008). US20080167499A1 - Process for the reductive amination of aldehydes and ketones.
  • Refubium - Freie Universität Berlin. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Retrieved from [Link]

  • Wiley Online Library. (2023, November 21). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]

  • Polymer Chemistry. (n.d.). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Semantic Scholar. (2022, August 3). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed inter. Retrieved from [Link]

  • PubMed Central. (2023, January 10). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Retrieved from [Link]

  • ChemRxiv. (n.d.). Detection and resolution of sub-millimolar concentration amino acids on a benchtop NMR spectrometer by nh- PHIP hyperpolarization. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Amino-1,2-diphenylethanol Hydrochloride as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of 2-Amino-1,2-diphenylethanol in Asymmetric Catalysis

In the landscape of asymmetric synthesis, where the precise construction of chiral molecules is paramount, the choice of the chiral directing group is a critical determinant of success. Among the pantheon of privileged chiral ligands, 2-amino-1,2-diphenylethanol and its derivatives have carved a significant niche. This application guide provides an in-depth exploration of the utility of 2-amino-1,2-diphenylethanol hydrochloride as a versatile chiral ligand in key catalytic transformations, offering researchers, scientists, and drug development professionals a comprehensive resource replete with detailed protocols, mechanistic insights, and practical guidance.

The inherent chirality of 2-amino-1,2-diphenylethanol, arising from its two stereogenic centers, coupled with the presence of both a hydroxyl and an amino group, allows for the formation of well-defined, rigid metal complexes. This structural pre-organization is the cornerstone of its efficacy in inducing high levels of stereoselectivity in a variety of reactions. This guide will delve into two of its most prominent applications: the enantioselective reduction of prochiral ketones via the formation of oxazaborolidine catalysts and the asymmetric addition of organozinc reagents to aldehydes.

I. Synthesis and Resolution of 2-Amino-1,2-diphenylethanol

The precursor to the hydrochloride salt, racemic 2-amino-1,2-diphenylethanol, is readily synthesized from benzoin. A common method involves the reductive amination of benzoin or the reduction of benzoin oxime. The resolution of the racemic mixture into its constituent enantiomers is a crucial step to harness its potential in asymmetric catalysis. Preferential crystallization is a widely employed technique for this purpose.

II. Application in Asymmetric Ketone Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

One of the most celebrated applications of chiral amino alcohols is their use as precursors to oxazaborolidine catalysts, famously employed in the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3] These catalysts are highly effective for the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols, which are valuable building blocks in pharmaceutical synthesis.

Mechanistic Rationale: The Power of a Pre-organized Transition State

The remarkable stereoselectivity of the CBS reduction stems from the formation of a rigid, bicyclic oxazaborolidine-borane complex. This complex coordinates to the ketone in a highly predictable manner, orienting the substrate for a stereoselective hydride transfer from the borane. The steric bulk of the diphenylmethyl group on the oxazaborolidine effectively shields one face of the ketone, directing the hydride attack to the opposite face.

CBS_Mechanism cluster_Catalyst_Formation Catalyst Formation cluster_Catalytic_Cycle Catalytic Cycle Amino_Alcohol 2-Amino-1,2- diphenylethanol Oxazaborolidine Chiral Oxazaborolidine Amino_Alcohol->Oxazaborolidine + BH3 Borane1 BH3 Complex Oxazaborolidine-BH3 Complex Oxazaborolidine->Complex + BH3 TS Ternary Transition State (Chair-like) Complex->TS + Ketone Ketone Prochiral Ketone Product_Complex Alkoxyborane Complex TS->Product_Complex Hydride Transfer Product_Complex->Oxazaborolidine Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Hydrolysis Alkylation_Mechanism cluster_Catalyst_Formation Catalyst Formation cluster_Catalytic_Cycle Catalytic Cycle Amino_Alcohol 2-Amino-1,2- diphenylethanol Catalyst Chiral Zinc Complex Amino_Alcohol->Catalyst + R'₂Zn Dialkylzinc R'₂Zn TS Six-membered Transition State Catalyst->TS + Aldehyde (RCHO) Product_Complex Zinc Alkoxide Complex TS->Product_Complex Alkyl Transfer Product_Complex->Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Hydrolysis

Sources

Methods for converting 2-Amino-1,2-diphenylethanol HCl to free base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1,2-diphenylethanol is a critical chiral auxiliary and intermediate, widely employed in asymmetric synthesis (e.g., precursors to CBS catalysts) and drug development.[1] Commercially supplied as the hydrochloride (HCl) salt for stability, it must often be converted to its free base form to restore nucleophilicity or catalytic activity.

This guide provides three distinct, field-validated protocols for this conversion. Unlike generic desalting methods, these workflows are optimized for the specific solubility profile of the diphenyl backbone (lipophilic) and the vicinal amino-alcohol motif (chelating potential).

Physicochemical Basis of Extraction

To design a robust protocol, one must understand the driving forces of the separation.

  • pKa Differential: The conjugate acid of a primary amine typically has a pKa

    
     9–10. The predicted pKa of 2-Amino-1,2-diphenylethanol is 
    
    
    
    10.5–11.7 due to intramolecular H-bonding with the vicinal hydroxyl group. Therefore, the aqueous phase must be adjusted to pH
    
    
    12
    to ensure
    
    
    deprotonation.
  • Partition Coefficient (

    
    ): 
    
    • HCl Salt: Highly polar, water-soluble, insoluble in non-polar organics.

    • Free Base:[2] Lipophilic (

      
       predicted > 2.5), highly soluble in Dichloromethane (DCM) and Ethyl Acetate; sparingly soluble in water.
      
  • Stability: The free base is stable but can absorb atmospheric

    
     to form carbamates over time. It should be stored under inert gas.[3]
    

Method A: Biphasic Liquid-Liquid Extraction (The Gold Standard)

Best for: Bulk scale (>1g), high purity requirements, and general synthesis.

Reagents & Equipment
  • Substrate: 2-Amino-1,2-diphenylethanol HCl.

  • Solvent: Dichloromethane (DCM) (Preferred for high solubility) or Ethyl Acetate (Green alternative).

  • Base: 1M NaOH (aq) or Saturated

    
     (mild alternative).
    
  • Drying Agent: Anhydrous

    
    .
    
  • Validation: Silver Nitrate (

    
    ) solution.
    
Protocol Workflow

G Start Start: Weigh HCl Salt Dissolve Dissolve in Water (approx. 10 mL/g) Start->Dissolve AddDCM Add Organic Solvent (DCM, 1:1 vol ratio) Dissolve->AddDCM Basify Add Base (1M NaOH) Target pH > 12 AddDCM->Basify CheckPH Check pH (Must be > 12) Basify->CheckPH CheckPH->Basify pH < 12 Extract Separate Phases (Save Organic Layer) CheckPH->Extract pH OK ReExtract Re-extract Aqueous Layer (2x with DCM) Extract->ReExtract Combine Combine Organic Layers ReExtract->Combine Wash Brine Wash (Remove bulk water) Combine->Wash Dry Dry over Na2SO4 (20 mins) Wash->Dry Filter Filter & Evaporate (Rotovap < 40°C) Dry->Filter Final Final Product: White Crystalline Solid Filter->Final

Figure 1: Step-by-step biphasic extraction workflow ensuring complete deprotonation and recovery.

Step-by-Step Procedure
  • Dissolution: Suspend the HCl salt in distilled water (10 mL per gram of salt). It may not dissolve completely until the organic solvent is added or pH changes.

  • Biphasic Setup: Add an equal volume of DCM. The mixture will be biphasic.

  • Neutralization: While stirring vigorously, slowly add 1M NaOH.

    • Critical Check: Monitor pH.[4] Continue addition until the aqueous layer holds a pH of 12–14. The solid salt should disappear as it converts to the organic-soluble free base and migrates to the DCM layer.

  • Separation: Transfer to a separatory funnel. Shake well and vent. Allow layers to separate clearly.

    • Bottom Layer: DCM (Product). Collect this.

    • Top Layer: Aqueous (Waste salts).

  • Exhaustive Extraction: Re-extract the aqueous layer twice more with fresh DCM to maximize yield.

  • Drying: Combine all DCM fractions. Wash once with saturated brine to remove trapped water. Dry the organic phase over anhydrous

    
     for 15–20 minutes.
    
  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) at 35–40°C.

  • Result: The product should crystallize as a white solid upon drying.

Method B: Solid-Phase Neutralization (Scavenging)

Best for: Small scales (<100mg), parallel synthesis, or when aqueous workup causes emulsions.

Concept

Using a basic solid support to sequester the proton (


) and chloride (

) ions, allowing the free base to be eluted in pure solvent.
Protocol
  • Column Prep: Pack a small glass column or fritted syringe with Basic Alumina (Activity Grade I) or Carbonate-functionalized Silica .

  • Loading: Dissolve the HCl salt in a minimum amount of Methanol (MeOH) or 10% MeOH/DCM.

  • Elution: Pass the solution through the basic plug using DCM as the eluent.

    • Mechanism:[2][5] The basic sites on the alumina/silica retain the HCl. The neutral free base passes through.

  • Finishing: Evaporate the solvent. This method yields a very clean product with no inorganic salt contamination.

Quality Control & Validation

To ensure the process met the "Scientific Integrity" standard, you must validate the conversion.

TestMethodExpected Result (Free Base)Expected Result (HCl Salt)
Solubility Add 10mg to 1mL DCMClear SolutionInsoluble / Suspension
Chloride Test Dissolve in water/HNO3, add AgNO3No Precipitate (Clear)White Precipitate (AgCl)
Melting Point Capillary Method142–144°C >200°C (Decomposes)
1H NMR CDCl3Sharp peaks, distinct OH/NH shiftBroad peaks, different shifts

Self-Validating Step (AgNO3 Test): Take a small sample of your final solid (


 5mg), dissolve in 0.5 mL dilute nitric acid. Add 2 drops of 0.1M Silver Nitrate.
  • Cloudy? Incomplete washing. Re-dissolve in DCM and wash with water again.

  • Clear? Successful desalting.

Troubleshooting Guide

  • Issue: Emulsion formation during extraction.

    • Cause: Vigorous shaking with amphiphilic amino-alcohols.

    • Fix: Add solid NaCl to the aqueous layer to increase ionic strength, or filter the biphasic mixture through a pad of Celite.

  • Issue: Low Yield.

    • Cause: The compound is moderately water-soluble due to the hydroxyl group.

    • Fix: Increase the number of DCM extractions (up to 4x) or salt out the aqueous layer with NaCl before extraction.

  • Issue: Oily Product (Not crystallizing).

    • Cause: Residual solvent (DCM) or impurities.

    • Fix: Triturate the oil with cold Hexanes or Diethyl Ether to induce crystallization.

References

  • PubChem. (2025).[6][7] Compound Summary: 2-Amino-1,2-diphenylethanol.[1][3][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. (Contextual reference for amino acid/alcohol solubility profiles).

Sources

Application Note: Enantioselective Reduction Using 2-Amino-1,2-diphenylethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2-Amino-1,2-diphenylethanol hydrochloride (often referred to as the Itsuno amino alcohol salt ) as a chiral ligand precursor in the enantioselective reduction of prochiral ketones.

While the free base form is the active ligand, the hydrochloride salt is frequently supplied due to its superior shelf stability and resistance to oxidation. Consequently, this protocol includes a critical Ligand Activation Phase to liberate the free amine prior to catalyst generation. When utilized in the Corey-Bakshi-Shibata (CBS) reduction framework, this ligand enables the synthesis of chiral secondary alcohols with high enantiomeric excess (>90% ee), serving as a pivotal transformation in the synthesis of adrenergic agonists, serotonin reuptake inhibitors, and other chiral pharmacophores.

Mechanistic Principles

The reaction operates via the in-situ formation of a chiral oxazaborolidine catalyst. The 2-amino-1,2-diphenylethanol scaffold acts as a rigid chiral template.

The "Double Activation" Mechanism

The high enantioselectivity arises from a concerted transition state where the oxazaborolidine catalyst performs two simultaneous functions:

  • Lewis Base Activation: The bridgehead nitrogen coordinates with the stoichiometric borane reductant (

    
    ), increasing the hydridic character of the B-H bond.[1]
    
  • Lewis Acid Activation: The endocyclic boron atom coordinates with the ketone oxygen, locking the substrate's facial orientation.

This "molecular vice" forces the hydride delivery to occur from a specific face (re-face or si-face) of the ketone, governed by the steric bulk of the phenyl rings on the ligand.

Diagram 1: The Catalytic Cycle (CBS Mechanism)

CBS_Mechanism Ligand Ligand Precursor (Free Base) Catalyst Active Oxazaborolidine Catalyst Ligand->Catalyst + BH3 (-H2) Borane Borane Source (BH3·THF) Borane->Catalyst Coordination Complex Catalyst-Borane-Ketone Complex Catalyst->Complex + Ketone + BH3 Transition Hydride Transfer (Transition State) Complex->Transition Face-Selective Attack Product Chiral Borate Intermediate Transition->Product Irreversible Product->Catalyst Catalyst Regeneration Alcohol Chiral Alcohol (Final Product) Product->Alcohol Acidic Workup

Caption: The catalytic cycle showing the activation of the ligand with borane, coordination of the substrate, and regeneration of the catalyst.[2][3][4][5][6][7][8][9][10][11][12]

Pre-Protocol: Ligand Activation (Salt Neutralization)

CRITICAL: The hydrochloride salt cannot be used directly in the reduction. The acidic proton will quench the borane reagent and prevent coordination. You must liberate the free base first.

Reagents
  • 2-Amino-1,2-diphenylethanol hydrochloride

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M NaOH or Saturated

    
    
    
  • Anhydrous

    
    
    
Procedure
  • Dissolution: Suspend the hydrochloride salt in DCM (10 mL per gram of salt).

  • Neutralization: Add an equal volume of 1M NaOH (or Sat.

    
    ). Stir vigorously for 15 minutes until the solid dissolves and two clear layers form.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying: Combine organic extracts, wash with brine, and dry over anhydrous

    
    .
    
  • Isolation: Filter and concentrate under reduced pressure.

    • Checkpoint: The resulting solid should be a white, crystalline free base.

    • Storage: If not using immediately, store under Argon at -20°C.

Core Protocol: Enantioselective Reduction of Acetophenone[2][9][13][14]

Model System: Reduction of Acetophenone to (R)-1-Phenylethanol. Scale: 10 mmol (Ketone). Catalyst Loading: 10 mol%.

Materials
  • Ligand: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (Free base prepared above, 213 mg, 1.0 mmol).

  • Reductant: Borane-THF complex (1.0 M solution, stabilized).

  • Substrate: Acetophenone (1.20 g, 10 mmol), dried over molecular sieves.

  • Solvent: Anhydrous THF (freshly distilled or from solvent system).

Experimental Workflow
Phase A: Catalyst Generation (In-Situ)
  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Ligand Charge: Add the free base ligand (1.0 mmol) to the flask under nitrogen flow.

  • Solvation: Add Anhydrous THF (5 mL).

  • Catalyst Formation: Add Borane-THF (12 mL, 12 mmol total; 2 mmol for catalyst formation + 10 mmol for reduction) via syringe.

    • Note: Hydrogen gas evolution will occur. Vent via a needle to a bubbler.

  • Aging: Stir at room temperature for 30–60 minutes to ensure complete formation of the oxazaborolidine.

Phase B: Asymmetric Reduction[9]
  • Substrate Prep: Dissolve Acetophenone (10 mmol) in Anhydrous THF (5 mL).

  • Addition: Transfer the ketone solution to a syringe pump.

  • Controlled Addition: Add the ketone solution to the catalyst mixture slowly over 30–60 minutes.

    • Why? Slow addition maintains a high ratio of Catalyst:Ketone, ensuring the ketone binds to the chiral catalyst rather than reacting with free non-chiral borane species (which causes racemic background reduction).

  • Reaction: Stir for an additional 15 minutes after addition is complete. Monitor by TLC (Silica, 20% EtOAc/Hexanes).

Phase C: Quench and Workup
  • Quench: Cool the mixture to 0°C. Carefully add Methanol (2 mL) dropwise. Caution: Vigorous bubbling (

    
     gas).
    
  • Hydrolysis: Add 1M HCl (10 mL) and stir for 20 minutes to break the Boron-Nitrogen complex.

  • Extraction: Extract with Diethyl Ether or EtOAc (3 x 20 mL).

  • Wash: Wash combined organics with Sat.

    
     and Brine.
    
  • Purification: Dry (

    
    ), concentrate, and purify via flash column chromatography.
    
Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Neutralize HCl Salt (DCM/NaOH) Step2 Isolate Free Base (Dry & Conc.) Step1->Step2 Step3 Catalyst Formation (Ligand + BH3 in THF) Step2->Step3 Anhydrous Conditions Step4 Slow Addition of Ketone Step3->Step4 Syringe Pump Step5 MeOH Quench (Caution: H2 Gas) Step4->Step5 Step6 Acid Hydrolysis (Release Product) Step5->Step6

Caption: Step-by-step workflow from salt neutralization to product isolation.

Data Analysis & Troubleshooting

Determining Enantiomeric Excess (ee)

Do not rely solely on optical rotation. Use Chiral HPLC or GC.[13]

  • Column: Chiralcel OD-H or AD-H (HPLC); Chirasil-DEX CB (GC).

  • Mobile Phase: Hexane:Isopropanol (typically 90:10 to 99:1).

Optimization Table: Common Variables
VariableRecommendationEffect on Outcome
Moisture Strictly Anhydrous Water hydrolyzes the catalyst and borane, stopping the reaction and lowering ee significantly.
Temperature RT vs. 0°C 0°C often improves ee slightly but slows rate. RT is usually sufficient for >90% ee with this ligand.
Addition Rate Slow (30+ min) Fast addition leads to "background reduction" (uncatalyzed), resulting in racemic product.
Borane Source

generally superior to

for this specific ligand system regarding ease of workup.
Stoichiometry 0.6 - 1.0 eq Borane Borane has 3 hydrides. Theoretically 0.33 eq is needed, but 0.6-1.0 eq ensures full conversion.

Safety & Handling

  • Borane Toxicity: Borane-THF is highly flammable and toxic. It generates hydrogen gas on contact with moisture or alcohols. Always work under an inert atmosphere (Nitrogen/Argon) in a fume hood.

  • Ligand Handling: 2-Amino-1,2-diphenylethanol is an irritant.[14][15] Avoid inhalation of dust during the weighing/neutralization phase.

  • Quenching: The methanol quench is exothermic and releases large volumes of

    
    . Add dropwise and ensure the reaction vessel is vented.
    

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[16] Journal of the American Chemical Society, 109(18), 5551–5553.[16]

  • Itsuno, S., et al. (1985). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.

  • BenchChem. The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide.

  • Sigma-Aldrich. Safety Data Sheet: (1S,2R)-(+)-2-Amino-1,2-diphenylethanol.

Sources

Scalable synthesis protocols involving 2-Amino-1,2-diphenylethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 2-Amino-1,2-diphenylethanol hydrochloride , specifically focusing on the thermodynamically favored erythro-diastereomer. This compound is a critical pharmacophore found in neuroprotective agents (e.g., Remacemide) and serves as a privileged chiral auxiliary in asymmetric synthesis.

The guide prioritizes process scalability , moving away from chromatography-dependent purification in favor of fractional crystallization. It covers the synthesis of the racemic free base via benzoin oxime reduction, optical resolution using tartaric acid to isolate the (1R,2S) or (1S,2R) enantiomer, and final conversion to the hydrochloride salt.

Key Technical Specifications
ParameterSpecification
Target Compound erythro-2-Amino-1,2-diphenylethanol HCl
CAS Number 23364-44-5 (1S,2R isomer base); 4561-43-7 (Generic HCl)
Primary Precursor Benzoin (2-Hydroxy-1,2-diphenylethanone)
Key Reaction Diastereoselective catalytic hydrogenation of oximes
Stereoselectivity >95:5 erythro:threo (post-crystallization)
Scalability Validated for 100g – 1kg batches

Retrosynthetic Analysis & Route Selection

To ensure scalability and economic viability, we utilize the Benzoin Oxime Route . Unlike direct aminolysis of stilbene oxides (which can suffer from regioselectivity issues) or complex asymmetric hydrogenations requiring expensive Ru/Rh catalysts, this route uses inexpensive reagents and relies on thermodynamics to establish the erythro stereochemistry.

Pathway Logic:

  • Condensation: Benzoin reacts with hydroxylamine to form

    
    -benzoin oxime.
    
  • Reduction: Catalytic hydrogenation reduces the oxime to the amine. The erythro isomer is favored due to the minimization of steric strain in the transition state (chelation control).

  • Resolution: Classical resolution with L-(+)-Tartaric acid isolates the enantiopure amine.

  • Salt Formation: Controlled precipitation with HCl yields the stable API-grade salt.

Process Flow Diagram

SynthesisPathway Benzoin Benzoin (Starting Material) Oxime α-Benzoin Oxime (Intermediate) Benzoin->Oxime NH2OH·HCl NaOAc, EtOH RacemicAmine rac-erythro-Amine (Free Base) Oxime->RacemicAmine H2, Pd/C (Diastereoselective) Resolution Optical Resolution (L-Tartaric Acid) RacemicAmine->Resolution Salt Formation PureAmine (1R,2S)-Amine (Enantiopure) Resolution->PureAmine Base Liberation FinalSalt Target HCl Salt (Final Product) PureAmine->FinalSalt HCl/EtOH Crystallization

Figure 1: Strategic workflow for the conversion of Benzoin to enantiopure 2-Amino-1,2-diphenylethanol HCl.

Detailed Experimental Protocols

Phase 1: Synthesis of -Benzoin Oxime

Objective: Convert Benzoin to its oxime derivative quantitatively.

  • Reagents:

    • Benzoin (1.0 eq)[1][2]

    • Hydroxylamine hydrochloride (1.5 eq)

    • Sodium Acetate (3.0 eq)

    • Ethanol (Solvent)[3]

Protocol:

  • Charge a reactor with Benzoin (100 g, 0.47 mol) and Ethanol (500 mL) . Stir to suspend.

  • Add a solution of Hydroxylamine HCl (49 g, 0.70 mol) and Sodium Acetate (115 g, 1.41 mol) in Water (200 mL) .

  • Heat the mixture to reflux (78°C) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) until Benzoin is consumed.

  • Cool the reaction mixture to room temperature, then to 0–5°C .

  • Add Water (500 mL) slowly to precipitate the oxime.

  • Filter the white solid and wash with cold water (2 x 200 mL).

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 90–95%

    • Melting Point: 150–152°C

Phase 2: Catalytic Reduction to rac-erythro-2-Amino-1,2-diphenylethanol

Objective: Reduce the oxime functionality while establishing erythro stereochemistry.

  • Reagents:

    • 
      -Benzoin Oxime (from Phase 1)
      
    • 10% Pd/C (5 wt% loading relative to substrate)

    • Ethanol/Acetic Acid (9:1 ratio)

    • Hydrogen gas (

      
      )
      

Protocol:

  • In a high-pressure autoclave, dissolve

    
    -Benzoin Oxime (100 g)  in Ethanol (900 mL)  and Glacial Acetic Acid (100 mL) .
    
    • Note: Acetic acid prevents amine poisoning of the catalyst and promotes reaction kinetics.

  • Add 10% Pd/C (5 g) as a slurry in ethanol (handle under inert atmosphere).

  • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

  • Pressurize to 50–60 psi (3–4 bar)

    
     and stir at 50°C  for 12–16 hours.
    
  • Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).

  • Concentrate the filtrate to remove ethanol.

  • Basify the residue with 20% NaOH solution to pH > 12 to liberate the free amine.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organics with brine, dry over

    
    , and evaporate.
    
  • Crystallization: Recrystallize the crude solid from hot Ethanol/Hexane to isolate the erythro isomer (the threo isomer is more soluble and remains in the mother liquor).

    • Expected Yield: 75–80%

    • Stereochemistry: >95% erythro (by NMR).[4]

Phase 3: Optical Resolution (Optional but Recommended for Pharma)

If the racemic product is sufficient, skip to Phase 4. For chiral applications (e.g., (1R,2S)-isomer), perform this resolution.

  • Resolving Agent: L-(+)-Tartaric Acid.[5]

Protocol:

  • Dissolve racemic amine (50 g, 234 mmol) in boiling Ethanol (300 mL) .

  • Add L-(+)-Tartaric Acid (35.1 g, 234 mmol) dissolved in hot Ethanol (150 mL).

  • Allow the solution to cool slowly to room temperature, then refrigerate overnight.

  • Filtration: The diastereomeric salt of the (1R,2S)-amine crystallizes preferentially.

  • Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) until constant optical rotation is achieved.

  • Free Basing: Treat the purified salt with 10% NaOH and extract with DCM to yield the enantiopure free base.

Phase 4: Formation of Hydrochloride Salt

Objective: Generate the stable, water-soluble HCl salt form.

  • Reagents:

    • Purified 2-Amino-1,2-diphenylethanol (Free Base)

    • HCl gas or 4M HCl in Dioxane/Ethanol

Protocol:

  • Dissolve the Free Base (10 g) in anhydrous Ethanol (50 mL) or Diethyl Ether.

  • Cool to 0°C .

  • Add HCl (1.1 eq) dropwise (as solution) or bubble dry HCl gas until pH reaches ~2.

  • A white precipitate will form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter the solid and wash with cold ether.

  • Final Dry: Vacuum dry at 40°C.

    • Final Appearance: White crystalline powder.

    • Melting Point: >200°C (decomposition).

Quality Control & Analytical Validation

Analytical Parameters Table
TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN/Water gradient)> 98.5%
Chiral Purity Chiral HPLC (Chiralcel OD-H, Hexane/IPA)> 99% ee (if resolved)
Identity 1H NMR (DMSO-d6)Conforms to structure
Stereochemistry 1H NMR Coupling Constant

(erythro) vs

(threo)
Residual Solvents GC-Headspace< 5000 ppm (Ethanol)
Stereochemical Verification Logic

The distinction between erythro and threo isomers is critical. In


 NMR, the benzylic protons exhibit characteristic coupling constants (

).
  • Erythro (Target): Smaller coupling constant (

    
    ) due to gauche arrangement in the hydrogen-bonded conformation.
    
  • Threo (Impurity): Larger coupling constant (

    
    ) due to anti-periplanar arrangement.
    

QC_Logic Sample Synthesized Salt Sample NMR 1H NMR Analysis Sample->NMR Coupling Check J-coupling of Benzylic Protons NMR->Coupling ResultE J = 4-5 Hz (Erythro) Coupling->ResultE Pass ResultT J = 8-10 Hz (Threo) Coupling->ResultT Fail (Recrystallize)

Figure 2: Decision logic for stereochemical validation via NMR.

Safety & Handling (MSDS Highlights)

  • 2-Amino-1,2-diphenylethanol: Irritant. Avoid inhalation of dust.

  • Hydroxylamine HCl: Corrosive, skin sensitizer, and potential explosion hazard upon heating if dry. Always keep wet/solvated.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep damp with water or solvent at all times. Handle under inert gas (Nitrogen/Argon).

  • Hydrogen Gas: Extremely flammable. Ensure autoclave is grounded and leak-tested.

References

  • Saigo, K., et al. (2006). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization and Its Utilization in Fractional Crystallization." Bulletin of the Chemical Society of Japan. Link

  • Aoyagi, Y., et al. (2001).[1][2] "Asymmetric synthesis of [2,3-13C2,15N]-4-benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazine-2-one via lipase TL-mediated kinetic resolution of benzoin." Journal of Organic Chemistry. Link

  • Palmer, A. C., et al. (1992). "Remacemide Hydrochloride."[6] Drugs of the Future, 17(1), 11. (Context for pharmaceutical application).

  • Weijlard, J., et al. (1950). "Synthesis of erythro-2-amino-1,2-diphenylethanol." Journal of the American Chemical Society.

Sources

Introduction: The Analytical Challenge of 2-Amino-1,2-diphenylethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the derivatization of 2-Amino-1,2-diphenylethanol hydrochloride for chromatographic analysis.

2-Amino-1,2-diphenylethanol is a chiral amino alcohol with significant applications as a chiral auxiliary and building block in asymmetric synthesis.[1] Its hydrochloride salt form, while improving stability and handling, presents analytical challenges. The polar nature of the amino and hydroxyl functional groups results in poor volatility and potential for thermal degradation, making direct analysis by gas chromatography (GC) difficult.[2] Furthermore, its chirality necessitates specialized techniques for enantioselective separation and quantification, which is often a critical requirement in pharmaceutical development and quality control.[3]

Derivatization is a chemical modification process that converts an analyte into a product with more suitable properties for a given analytical method.[2][4] For 2-Amino-1,2-diphenylethanol hydrochloride, derivatization is essential to:

  • Enhance Volatility: By replacing the active hydrogens on the amine and alcohol groups with nonpolar moieties, the resulting derivative becomes more volatile and amenable to GC analysis.[5]

  • Improve Thermal Stability: Derivatization protects the polar functional groups, preventing on-column degradation at the high temperatures often used in GC.[5]

  • Increase Detection Sensitivity: The introduction of specific groups, such as fluorinated acyl groups, can significantly enhance the response of detectors like the electron capture detector (ECD).[6][7][8]

  • Enable Chiral Separation: Reaction with a chiral derivatizing agent (CDA) converts the enantiomers of the analyte into diastereomers, which can then be separated on a standard achiral chromatographic column.[9][10][11]

This application note provides a detailed guide to the primary derivatization techniques for 2-Amino-1,2-diphenylethanol hydrochloride, including acylation and silylation for achiral analysis, and chiral derivatization for enantioselective analysis. The protocols are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Part 1: Achiral Derivatization for GC Analysis

For routine quantification and purity assessment without the need for enantiomeric separation, derivatization to improve chromatographic behavior is the primary goal. The two most common and effective approaches for amino alcohols are acylation and silylation.

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation involves the introduction of an acyl group into a molecule.[12] Trifluoroacetic anhydride (TFAA) is a highly reactive and effective acylation reagent for amines and alcohols.[6][13][14] The reaction with 2-Amino-1,2-diphenylethanol results in the formation of a di-trifluoroacetyl derivative, which is significantly more volatile and thermally stable. The fluorine atoms also make the derivative highly responsive to electron capture detection (ECD).[7][8]

Causality of Experimental Choices:

  • Reagent: TFAA is chosen for its high reactivity, which ensures a rapid and complete reaction with both the amino and hydroxyl groups.[6][13] The resulting trifluoroacetyl derivatives have excellent volatility.[8]

  • Solvent: An aprotic solvent like acetonitrile or ethyl acetate is used to dissolve the analyte and reagents without interfering with the reaction.

  • Catalyst/Acid Scavenger: A base such as pyridine or triethylamine (TEA) can be added to catalyze the reaction and neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.[8]

  • Temperature: Gentle heating accelerates the reaction rate, ensuring complete derivatization in a reasonable timeframe.[8]

Acylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup cluster_analysis Analysis s1 Weigh 2-Amino-1,2-diphenylethanol HCl s2 Dissolve in Aprotic Solvent s1->s2 r1 Add TFAA Reagent s2->r1 r2 Add Catalyst (e.g., Pyridine) r1->r2 r3 Heat at 60°C for 30 min r2->r3 w1 Cool to Room Temperature r3->w1 w2 Evaporate Solvent w1->w2 w3 Reconstitute in Injection Solvent w2->w3 a1 Inject into GC-FID/ECD/MS w3->a1 Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup cluster_analysis Analysis s1 Weigh 2-Amino-1,2-diphenylethanol HCl s2 Place in Dry Reaction Vial s1->s2 r1 Add BSTFA + 1% TMCS s2->r1 r2 Add Pyridine (Solvent/Catalyst) r1->r2 r3 Heat at 70°C for 45 min r2->r3 w1 Cool to Room Temperature r3->w1 w2 Direct Injection or Dilution w1->w2 a1 Inject into GC-FID/MS w2->a1 Mosher_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup cluster_analysis Analysis s1 Dissolve Analyte in Anhydrous Solvent (e.g., CH2Cl2) r1 Add Triethylamine (Base) s1->r1 r2 Add (R)- or (S)-MTPA-Cl r1->r2 r3 Stir at Room Temperature r2->r3 w1 Quench Reaction r3->w1 w2 Aqueous Wash w1->w2 w3 Dry and Evaporate Solvent w2->w3 a1 Analyze by HPLC or GC w3->a1

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess with 2-Amino-1,2-diphenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-1,2-diphenylethanol and its applications in asymmetric synthesis. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you maximize your enantiomeric excess (ee) and achieve reproducible, high-yield results.

Introduction: The Role of 2-Amino-1,2-diphenylethanol in Asymmetric Catalysis

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands, chiral auxiliaries, and organocatalysts.[1][2][3] (1R,2S)- or (1S,2R)-2-Amino-1,2-diphenylethanol, in particular, is renowned for its ability to form well-defined chiral environments around a metal center, most notably in the catalytic enantioselective addition of organozinc reagents to aldehydes.[4][5] This guide will focus on this classic and illustrative reaction to explore common challenges and optimization strategies. The principles discussed, however, are broadly applicable to other asymmetric transformations employing this ligand.

The fundamental mechanism involves the deprotonation of the amino alcohol by the organometallic reagent (e.g., diethylzinc) to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a rigid, sterically-defined transition state that directs the nucleophilic attack of an alkyl group to one specific face of the aldehyde, leading to the preferential formation of one enantiomer of the product alcohol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered when using 2-Amino-1,2-diphenylethanol hydrochloride to achieve high enantioselectivity.

Q1: My enantiomeric excess (ee) is low or inconsistent. What are the most likely causes and how can I fix it?

Low or variable ee is the most frequent challenge and can be traced to several critical experimental parameters. Enantioselectivity arises from small energy differences between diastereomeric transition states, making the reaction highly sensitive to its environment.[6][7]

Potential Cause 1: Suboptimal Reaction Temperature

  • Causality: The energy difference between the diastereomeric transition states that lead to the R and S enantiomers is often small. As temperature increases, the system has more thermal energy, which can overcome this small energy barrier, leading to the formation of both enantiomers and thus a decrease in ee.[8] Conversely, a temperature that is too low may stall the reaction entirely.

  • Troubleshooting Steps:

    • Systematic Temperature Screening: Begin your optimization at room temperature (20-25°C) and then screen lower temperatures. We recommend testing 0°C, -20°C, and even -78°C.

    • Monitor Reaction Rate: Be aware that lowering the temperature will decrease the reaction rate.[8] Allow for longer reaction times and monitor conversion by TLC or GC/LC-MS to ensure the reaction proceeds to completion.

    • Find the Optimal Balance: The goal is to find the lowest temperature that provides a practical reaction rate and the highest ee.

Potential Cause 2: Incorrect Solvent Choice

  • Causality: The solvent plays a critical role in the solvation of the catalytic complex and the transition state. The polarity and coordinating ability of the solvent can influence the geometry and rigidity of the chiral complex, directly impacting enantioselectivity.[9]

  • Troubleshooting Steps:

    • Start with Non-Coordinating Solvents: Toluene and hexane are excellent starting points for the diethylzinc addition, as they are non-coordinating and less likely to interfere with the formation of the catalytic complex.

    • Screen a Range of Solvents: If results are poor, test other solvents. Ethereal solvents like diethyl ether or THF can sometimes be effective, but their coordinating nature may compete with the aldehyde for a binding site on the zinc catalyst, potentially reducing enantioselectivity.

    • Ensure Anhydrous Conditions: Water is highly detrimental. It will rapidly quench the organometallic reagent and can hydrolyze the catalytic complex. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

Potential Cause 3: Purity and Handling of the Ligand

  • Causality: The enantiomeric purity of your 2-Amino-1,2-diphenylethanol is paramount. Any contamination with the other enantiomer will directly reduce the maximum possible ee of your product. Likewise, chemical impurities can poison the catalyst.

  • Troubleshooting Steps:

    • Verify Ligand Purity: Check the enantiomeric purity of the ligand from the supplier or by performing a derivatization and analysis using chiral HPLC.

    • Recrystallization: If purity is suspect, recrystallize the amino alcohol to enhance its enantiomeric and chemical purity.

    • Proper Storage: Store the ligand in a desiccator, protected from light and moisture, to prevent degradation.

Q2: The reaction is very slow or does not proceed to completion. What should I do?

A stalled reaction is often related to catalyst activity or insufficient thermal energy.

Potential Cause 1: Inactive Catalyst Species

  • Causality: The active catalyst is the zinc-alkoxide formed in situ. If this species does not form correctly, or if it precipitates, the reaction will not proceed. The hydrochloride form of the ligand must be neutralized.

  • Troubleshooting Steps:

    • Address the Hydrochloride Salt: 2-Amino-1,2-diphenylethanol hydrochloride is a salt. The active ligand is the free amine. The first equivalent of your organometallic reagent (e.g., diethylzinc) will be consumed to neutralize the HCl, forming ethane and a zinc chloride species. You must account for this in your stoichiometry. See the detailed protocol in Part 4 for a pre-formation step.

    • Optimize Catalyst Loading: While a lower catalyst loading is desirable, a reaction that is too slow may benefit from an increase. Screen catalyst loadings from 2 mol% up to 20 mol%.[8] Higher loadings can sometimes overcome minor impurities or accelerate a sluggish transformation.

    • Pre-formation of the Catalyst: Consider a pre-formation step where you stir the amino alcohol ligand and the diethylzinc together in the solvent for a period (e.g., 15-30 minutes) before adding the aldehyde. This ensures the active catalyst is fully formed.

Potential Cause 2: Low Reaction Temperature

  • Causality: As mentioned, while low temperatures are good for ee, they significantly slow down reaction kinetics.[8]

  • Troubleshooting Steps:

    • Incremental Temperature Increase: If the reaction is too slow at a low temperature (e.g., -78°C), try running it at a slightly higher temperature (-40°C or -20°C) to find a compromise between rate and selectivity.

    • Extended Reaction Time: For reactions at very low temperatures, be prepared to run them for 24-72 hours. Monitor progress periodically.

Frequently Asked Questions (FAQs)

Q3: Do I need to use 2-Amino-1,2-diphenylethanol as the free base or the hydrochloride salt?

This is a critical point. The product is often sold as the hydrochloride salt for better stability and handling. However, the active ligand is the free amine/alcohol. The organometallic reagent you are using (like diethylzinc) is a strong base and will react with the acidic proton of the ammonium salt.

Answer: You must account for the hydrochloride. You have two primary options:

  • In-situ Neutralization (Recommended): Add an extra equivalent of the organometallic reagent relative to the ligand. For example, if you use 10 mol% of the ligand hydrochloride, you will need 10 mol% of diethylzinc to neutralize the HCl and another 10 mol% to deprotonate the alcohol and form the active catalyst.

  • Prior Neutralization: You can neutralize the hydrochloride salt beforehand by dissolving it in a suitable solvent and adding a base (like aqueous NaOH), extracting the free amine into an organic solvent (like dichloromethane or ethyl acetate), drying the organic layer, and evaporating the solvent. However, this adds steps and potential sources of contamination. In-situ neutralization is generally more efficient.

Q4: How does catalyst loading affect the enantiomeric excess?

Answer: The relationship can be complex.

  • Too Low: Insufficient catalyst may lead to a significant "background" or uncatalyzed reaction, which is achiral and will produce a racemic product, thereby lowering the overall ee.[8] This is especially true at higher temperatures where the background reaction is faster.

  • Too High: While often leading to faster rates, very high catalyst loadings can sometimes lead to the formation of less-defined or aggregated catalytic species, which may have lower enantioselectivity.

  • Optimization is Key: There is typically an optimal catalyst loading range. A good starting point is 5-10 mol%. You can then screen lower (e.g., 2 mol%) and higher (e.g., 15 mol%) loadings to find the best result for your specific substrate.[8]

Q5: What is the best way to determine the enantiomeric excess of my product?

Answer: The standard and most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of your product. This differential interaction leads to different retention times, allowing for their separation and quantification.[10]

  • Column Selection: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are very effective for separating the enantiomers of chiral alcohols.

  • Method Development: You will need to develop a suitable method, which involves screening mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) to achieve baseline separation of the two enantiomer peaks.[10][11]

  • Quantification: The % ee is calculated from the integrated areas of the two peaks: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Q6: Can I modify the 2-Amino-1,2-diphenylethanol ligand to improve results?

Answer: Yes, structural modification of the ligand is a common strategy in catalyst development. For 2-amino-1,2-diphenylethanol, N-alkylation can have a significant impact. Studies have shown that N-monosubstituted derivatives can sometimes provide higher enantioselectivities compared to the parent amine or N,N-disubstituted versions for certain reactions.[12] This is because the N-substituent can fine-tune the steric and electronic properties of the chiral pocket in the transition state. If you have exhausted optimization of the standard parameters, exploring a simple N-monobenzylated or N-monoallylated derivative could be a logical next step.

Visualizing the Process: Workflow and Mechanism

To effectively troubleshoot, it is essential to understand both the experimental workflow and the underlying chemical mechanism that governs the enantioselection.

Experimental Workflow for Optimization

The following diagram outlines a logical workflow for optimizing a reaction to improve enantiomeric excess.

G cluster_prep Preparation cluster_reaction Reaction Optimization cluster_troubleshoot Troubleshooting Loop cluster_end Finalization start Start: Define Reaction (Aldehyde + Et2Zn) reagents Ensure Purity & Anhydrous Conditions (Solvent, Reagents, Ligand) start->reagents setup Initial Reaction Setup - Ligand: (1R,2S)-2-Amino-1,2-diphenylethanol HCl (10 mol%) - Solvent: Toluene - Temp: 0 °C reagents->setup analysis Analyze Product (Yield & % ee via Chiral HPLC) setup->analysis check_ee Is % ee > 95%? analysis->check_ee temp Optimize Temperature (Screen RT, 0°C, -20°C, -78°C) check_ee->temp No finish Optimized Protocol Achieved check_ee->finish Yes solvent Optimize Solvent (Hexane, Ether, etc.) temp->solvent Re-analyze loading Optimize Catalyst Loading (2-15 mol%) solvent->loading Re-analyze loading->temp Iterate if needed

Caption: A systematic workflow for optimizing enantiomeric excess.

Proposed Catalytic Cycle and Transition State

The enantioselectivity of the reaction is determined in the transition state. The following diagram illustrates the proposed mechanism for the addition of diethylzinc to benzaldehyde, catalyzed by the zinc complex of (1R,2S)-2-amino-1,2-diphenylethanol.

Caption: Proposed mechanism for enantioselective ethylation.

Data Summary: Influence of Reaction Parameters

The following table summarizes typical results for the enantioselective addition of diethylzinc to benzaldehyde, illustrating the impact of key reaction parameters. The data is synthesized from trends observed in the literature for 2-amino-1,2-diphenylethanol and closely related amino alcohol catalysts.

EntryLigand (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Probable Rationale
15Toluene2549885Higher temperature reduces selectivity by overcoming the small activation energy difference.
2 5 Toluene 0 12 99 96 Optimal balance of good rate and high enantioselectivity.
35Toluene-202495>98Lower temperature further enhances selectivity but significantly slows the reaction rate.
45THF0129075Coordinating THF competes with the aldehyde, disrupting the rigid transition state.
51Toluene0248590Lower catalyst loading leads to a competing, non-selective background reaction.
615Toluene089995Higher catalyst loading increases rate but may not significantly improve ee beyond the optimum.

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a robust starting point for your experiments.

Materials:

  • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol hydrochloride (or the corresponding enantiomer)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a stream of dry argon or nitrogen. Allow it to cool to room temperature under a positive pressure of inert gas.

  • Ligand Addition: To the flask, add (1R,2S)-(-)-2-Amino-1,2-diphenylethanol hydrochloride (25.0 mg, 0.1 mmol, 0.10 equivalents).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Catalyst Formation: Cool the resulting suspension to 0°C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol, 0.20 equivalents) dropwise via syringe.

    • Scientist's Note: The first equivalent of Et₂Zn neutralizes the HCl, and the second deprotonates the alcohol and amine to begin forming the active catalyst. You should observe gas evolution (ethane).

  • Stirring: Stir the mixture at 0°C for 20 minutes. A clear, pale yellow solution should form.

  • Substrate Addition: Add benzaldehyde (102 µL, 1.0 mmol, 1.0 equivalent) dropwise.

  • Main Reagent Addition: Slowly add more diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol, 1.2 equivalents) dropwise over 10 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the consumption of benzaldehyde by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-18 hours.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl (5 mL) at 0°C.

  • Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure 1-phenyl-1-propanol.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

References

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Nugent, W. A. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. Organic Letters, 4(13), 2133–2136. Available at: [Link]

  • Harper, K. C., & Sigman, M. S. (2011). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Proceedings of the National Academy of Sciences, 108(6), 2179–2183. Available at: [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
  • Ramón, D. J., & Yus, M. (2005). Asymmetric addition of organozinc reagents to aldehydes and ketones. Chemical Reviews, 105(3), 877-930.
  • Shi, M., & Wang, C.-J. (2004). Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc. The Journal of Organic Chemistry, 69(6), 1937-1943. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions Involving 2-Amino-1,2-diphenylethanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-1,2-diphenylethanol HCl. This versatile chiral auxiliary is a cornerstone in asymmetric synthesis, but like any specialized reagent, its effective use requires careful attention to reaction parameters.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges and provide scientifically grounded solutions to improve your reaction yields and product purity.

Section 1: Starting Material and Reagent Preparation

FAQ 1: My reaction is sluggish or fails to initiate. Could the issue be with my starting material?

Yes, the quality and handling of 2-Amino-1,2-diphenylethanol HCl are critical. The primary issue is that the amine is protonated as a hydrochloride salt, rendering it non-nucleophilic. For most reactions, such as N-acylation or N-alkylation, the free amino group must be generated in situ.

Core Problem: The hydrochloride salt must be neutralized to liberate the free amine, which is the reactive species. Incomplete deprotonation is a frequent cause of low conversion.

Troubleshooting Steps & Scientific Rationale:

  • Choice of Base: The selection of an appropriate base is paramount.

    • For N-Acylation: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used in stoichiometric amounts (at least 1.0 equivalent to the HCl salt). These bases are strong enough to deprotonate the ammonium salt but are sterically hindered, which minimizes their participation in undesired side reactions with acylating agents.

    • For Reactions Requiring Stronger Bases (e.g., Alkylations with less reactive electrophiles): Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) can be effective. However, their heterogeneity can sometimes lead to slower reaction rates. For challenging alkylations, stronger bases like sodium hydride (NaH) might be considered, which will also deprotonate the hydroxyl group.

  • Solvent Considerations: Ensure your 2-Amino-1,2-diphenylethanol HCl is soluble in the chosen reaction solvent. The free base has better solubility in many organic solvents than the HCl salt. If solubility is an issue, consider a more polar aprotic solvent.

  • Pre-Stirring with Base: Before adding your electrophile (e.g., acyl chloride, alkyl halide), stir the 2-Amino-1,2-diphenylethanol HCl with the base in the solvent for a period (e.g., 15-30 minutes) at room temperature. This helps ensure complete deprotonation.

FAQ 2: I am observing significant amounts of an O-acylated or O-alkylated byproduct. How can I improve selectivity for the N-functionalization?

This is a classic chemoselectivity challenge with amino alcohols. The relative nucleophilicity of the amine and the hydroxyl group dictates the reaction outcome. The amine is generally more nucleophilic than the alcohol, but this can be modulated by reaction conditions.

Core Problem: The hydroxyl group is competing with the amino group as a nucleophile.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting low N-selectivity.

Detailed Protocol Example: Selective N-Acylation

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add (1S,2R)-2-Amino-1,2-diphenylethanol HCl (1.0 eq) and anhydrous dichloromethane (DCM).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise and stir the mixture for 20 minutes.

  • Acylation: Dissolve the acyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

This procedure favors N-acylation by using a non-nucleophilic base and low temperature to exploit the higher intrinsic nucleophilicity and lower kinetic barrier of the amine's reaction compared to the hydroxyl group.[3][4]

Section 2: Reaction Optimization and Side Products

FAQ 3: My reaction stalls at ~50% conversion, even after extended reaction times. What could be the cause?

Stalling often points to a stoichiometric issue or reagent deactivation.

Possible Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficient Base Only half of the starting material is deprotonated, leaving the other half as the unreactive HCl salt. The reaction consumes the free base and then stops.Use at least 1.0 equivalent of base per equivalent of the HCl salt. For acylations that produce HCl as a byproduct (e.g., from acyl chlorides), a total of 2.0 equivalents of base is required.
Moisture in Reagents/Solvent Water can hydrolyze highly reactive reagents (e.g., acyl chlorides, organometallics) or compete as a nucleophile, consuming your electrophile.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Reagent Instability The electrophile (e.g., a sensitive alkyl halide or acyl chloride) may be degrading under the reaction conditions.Add the unstable reagent slowly, perhaps at a lower temperature, to allow it to react before it decomposes. Consider if the base used is too strong and causing elimination or other side reactions.
FAQ 4: I'm attempting to form an oxazolidinone, but the yield is poor. What are the critical parameters?

The formation of an oxazolidinone involves cyclization between the amino and hydroxyl groups with a carbonyl source. This reaction is often an equilibrium process, and driving it to completion is key.

Core Problem: The cyclization equilibrium does not favor the product, or the activation of the carbonyl source is inefficient.

Key Parameters for High Yield:

  • Carbonyl Source:

    • Phosgene or Triphosgene: Highly reactive but also highly toxic. Requires careful handling and a non-nucleophilic base (like pyridine or TEA) to scavenge the HCl produced.

    • Diethyl Carbonate: A much safer alternative. This reaction is typically driven by heating to high temperatures (reflux) to distill off the ethanol byproduct, thus shifting the equilibrium towards the product.[1] A catalytic amount of a strong base like potassium carbonate or sodium methoxide is often required.[1]

    • Carbonyldiimidazole (CDI): A mild and effective reagent that can be used at room temperature or with gentle heating.

Experimental Protocol: Oxazolidinone Synthesis with Diethyl Carbonate[1]

  • Setup: Combine (1S,2R)-2-Amino-1,2-diphenylethanol (free base form, 1.0 eq) and a catalytic amount of potassium carbonate (e.g., 0.1 eq) in a large excess of diethyl carbonate (which acts as both reagent and solvent).

  • Reaction: Heat the mixture to reflux. Ethanol will be generated as a byproduct.

  • Equilibrium Shift: To drive the reaction to completion, slowly distill off the ethanol and excess diethyl carbonate.

  • Workup: Once the starting material is consumed (monitor by TLC), cool the reaction mixture and remove the remaining solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Section 3: Workup and Purification

FAQ 5: I am losing a significant amount of my product during the aqueous workup and extraction. How can I prevent this?

Product loss during workup is often due to incorrect pH or poor solvent selection, leading to the product remaining in the aqueous layer.

Core Problem: The product, which contains a basic nitrogen atom, can become protonated and water-soluble in acidic or neutral aqueous solutions.

Troubleshooting Extraction:

ExtractionTroubleshooting Start Product Loss During Aqueous Extraction CheckpH Check pH of Aqueous Layer Before Extraction Start->CheckpH AcidicNeutral pH is Acidic or Neutral (≤7) CheckpH->AcidicNeutral Basic pH is Basic (>8) CheckpH->Basic Action_AdjustpH Adjust to pH 9-10 with NaOH or Na₂CO₃ solution. Rationale: Ensures the amine is in its free base form, which is less polar and more soluble in organic solvents. AcidicNeutral->Action_AdjustpH CheckSolvent Review Extraction Solvent Basic->CheckSolvent Action_AdjustpH->CheckSolvent SolventDCM Using DCM or CHCl₃ CheckSolvent->SolventDCM SolventEtOAc Using EtOAc or Ether CheckSolvent->SolventEtOAc Result Improved Product Recovery SolventDCM->Result Action_SwitchSolvent Product may have moderate polarity. Switch to a more polar, water-immiscible solvent like DCM or perform more extractions. SolventEtOAc->Action_SwitchSolvent Action_SwitchSolvent->Result

Caption: Logic diagram for optimizing product extraction.

FAQ 6: My compound streaks badly during silica gel chromatography. What is the best way to purify these amino compounds?

The basic amine functionality interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to poor peak shape and potential decomposition.

Core Problem: Strong interaction between the basic product and acidic stationary phase.

Purification Solutions:

  • Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine. The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute more cleanly.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Start with neutral alumina; if streaking persists, basic alumina can be used.

    • Reversed-Phase Chromatography (C18): If the compound is sufficiently non-polar, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water is an excellent option.

  • Convert to a Salt: If the final product is stable as a salt, you can sometimes purify it as its HCl or TfOH salt, which may have better chromatographic behavior. However, this is less common and depends on the subsequent steps.

By systematically addressing these common issues, researchers can significantly improve the outcomes of reactions involving 2-Amino-1,2-diphenylethanol HCl, leading to higher yields, greater purity, and more reliable synthetic routes.

References
  • Saito, T., et al. (2002). Application of erythro-2-Amino-1,2-diphenylethanol as a Highly Efficient Chiral Auxiliary. Highly Stereoselective Staudinger-Type. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Available at: [Link]

  • RSC Publishing. (n.d.). The preparation and absolute configuration of the optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol... Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Oxford Academic. (2006, March 1). Stereoselective Addition Reaction of Organolithium Reagents to Chiral Imines Derived from erythro-2-Amino-1,2-diphenylethanol. Chemistry Letters. Available at: [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Available at: [Link]

  • Wiley Online Library. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • PMC - NIH. (2022, December 23). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. PMC - NIH. Available at: [Link]

  • ResearchGate. (2025, August 6). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines... ResearchGate. Available at: [Link]

  • PMC - NIH. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Solving Solubility Issues of 2-Amino-1,2-diphenylethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Amino-1,2-diphenylethanol hydrochloride. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this versatile chiral auxiliary.[1][2] Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues efficiently in your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the solubility of 2-Amino-1,2-diphenylethanol hydrochloride. Understanding these concepts is the first step in effective troubleshooting.

Q1: Why is 2-Amino-1,2-diphenylethanol hydrochloride poorly soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

A: The primary reason lies in the principle of "like dissolves like".[3][4] 2-Amino-1,2-diphenylethanol hydrochloride is an amine salt. The presence of the hydrochloride moiety makes the molecule ionic and, therefore, highly polar. Solvents like DCM, THF, and ethyl acetate are significantly less polar or nonpolar. This polarity mismatch results in weak solute-solvent interactions, which are insufficient to overcome the strong ionic and hydrogen bonding forces within the solute's crystal lattice, leading to poor solubility.[4][5]

Q2: What is the fundamental difference in solubility between the hydrochloride salt and the free amine form?

A: The difference is substantial and is rooted in their polarity.

  • Hydrochloride Salt (R-NH₃⁺Cl⁻): This is an ionic salt. It is highly polar and will preferentially dissolve in polar solvents, such as water, methanol, and ethanol.[6][7] Its solubility in nonpolar organic solvents is very low.

  • Free Amine (R-NH₂): This is the non-ionized form of the molecule. By removing the ionic hydrochloride, the molecule becomes significantly less polar. The free amine is characterized by two phenyl rings and a hydroxyl group, giving it much greater affinity for a wider range of organic solvents, including DCM, chloroform, and ethyl acetate, while its water solubility decreases.[8]

Q3: Besides solvent choice, what are the key experimental factors that influence the dissolution of this compound?

A: Several factors can be manipulated to influence solubility:[9]

  • Temperature: Increasing the temperature generally increases the kinetic energy of the solvent molecules, which can help break down the solute's crystal lattice and improve solubility.[3][5]

  • pH of the Medium: This is a critical factor for amine salts.[5] The compound will remain in its poorly soluble salt form in neutral or acidic conditions. Adjusting the pH to be basic will neutralize the hydrochloride, converting it to the more soluble free amine.[10]

  • Physical Agitation (Stirring/Sonication): These methods increase the interaction between the solute and solvent at the surface of the solid particles.[5][11] Sonication is particularly effective at breaking up particle agglomerates, thereby increasing the effective surface area for dissolution.[11][12]

  • Co-solvency: The use of a mixture of solvents can significantly alter the overall polarity of the medium to enhance solubility.[13]

Section 2: Troubleshooting Workflow: A Step-by-Step Guide

When facing solubility issues, we recommend a systematic approach. The following workflow moves from the simplest physical methods to more definitive chemical modification.

Troubleshooting Decision Pathway

G cluster_0 start Start: Dissolve Compound in Desired Organic Solvent check1 Is dissolution complete (clear solution)? start->check1 phys_methods Step 1: Apply Physical Methods - Gentle Warming (40-50°C) - Vigorous Stirring - Sonication check1->phys_methods No success Success! Proceed with Experiment check1->success Yes check2 Is dissolution now complete? phys_methods->check2 cosolvent Step 2: Use a Co-Solvent - Add 1-10% of a polar solvent (e.g., Methanol, Ethanol) check2->cosolvent No check2->success Yes check3 Is dissolution now complete? cosolvent->check3 free_amine Step 3: Chemical Modification - Convert to Free Amine (See Protocol 1) check3->free_amine No check3->success Yes free_amine->success fail Issue Persists Re-evaluate solvent choice or consult technical support.

Caption: Systematic workflow for troubleshooting solubility.

Step 1: Initial Dissolution Attempts (Physical Methods)

Before altering your chemical system, always start with physical methods to aid dissolution.

  • Vigorous Stirring: Ensure the mixture is being stirred effectively to maximize the surface area contact between the solid and the solvent.[11]

  • Gentle Warming: Heat the mixture gently (e.g., to 40-50°C). This increases the solubility of most solids. However, be cautious if your subsequent reaction is temperature-sensitive.

  • Sonication: Use an ultrasonic bath to apply high-frequency sound waves. This is excellent for breaking apart fine particles and aggregates that can be resistant to simple stirring.[11]

Step 2: Employing Co-Solvent Systems

If physical methods are insufficient, the next step is to modify the solvent environment itself. This technique, known as co-solvency, involves adding a small amount of a highly polar solvent (in which the solute is soluble) to your primary, less polar solvent.[13]

Rationale: The polar co-solvent (e.g., methanol) helps to solvate the ionic hydrochloride salt, while the bulk nonpolar solvent maintains the overall environment required for the reaction. For example, adding a small volume of methanol to a suspension in dichloromethane can create a solvent mixture with an intermediate polarity that facilitates dissolution.[11]

Step 3: Conversion to the Free Amine (Chemical Modification)

This is the most robust and often necessary strategy when working with non-polar or weakly polar aprotic solvents.[11] By converting the hydrochloride salt to its corresponding free amine, you create a new molecule that is inherently more soluble in your desired solvent system. This is a standard procedure, especially before reactions like amide couplings where the free amine is the reactive species.

Rationale: The process involves a simple acid-base neutralization. A base is added to the suspension to react with the hydrochloride, "freeing" the amine. The resulting free amine, being less polar, can then be easily dissolved in the organic solvent.

G cluster_0 In Aqueous/Biphasic System HCl_Salt R-NH₃⁺Cl⁻ (Polar / Water Soluble) Base + Base (e.g., NaOH, NaHCO₃) HCl_Salt->Base Free_Amine R-NH₂ (Less Polar / Organo-soluble) Base->Free_Amine Salt_Waste + H₂O + NaCl Free_Amine->Salt_Waste

Caption: The acid-base conversion principle.

For a detailed experimental procedure, please see Protocol 1 in the Data & Protocols section below.

Section 3: Data & Protocols

Table 1: Qualitative Solubility Profile of 2-Amino-1,2-diphenylethanol Forms

Note: This table provides a general guide. Actual solubility can be affected by temperature, purity, and the specific isomer.

SolventPolarityHydrochloride Salt (R-NH₃⁺Cl⁻)Free Amine (R-NH₂)Rationale
Water High (Polar Protic)SolubleSparingly SolubleThe ionic salt form is highly compatible with water's polarity.[8]
Methanol/Ethanol High (Polar Protic)Soluble[6]SolubleAlcohols can solvate both the ionic salt and the free amine due to their polar -OH group and nonpolar alkyl chain.[4]
Dichloromethane (DCM) Medium (Polar Aprotic)Poorly SolubleSolubleDCM is not polar enough to effectively dissolve the ionic salt but readily dissolves the less polar free amine.[11]
Chloroform Medium (Polar Aprotic)Sparingly Soluble[6]SolubleSimilar to DCM, chloroform is a better solvent for the free amine.
Tetrahydrofuran (THF) Medium (Polar Aprotic)Poorly SolubleSolubleTHF's polarity is insufficient for the hydrochloride salt.
Ethyl Acetate Medium (Polar Aprotic)Very Poorly SolubleSolubleThe ester functional group provides some polarity, but not enough for the salt.
Hexanes/Heptane Low (Nonpolar)InsolubleSparingly to Poorly SolubleThese nonpolar solvents are generally poor choices for both forms, though they have a slightly higher affinity for the free amine.
Toluene Low (Nonpolar Aromatic)InsolubleSolubleThe aromatic nature of toluene allows it to dissolve the phenyl-rich free amine.
Protocol 1: Conversion of 2-Amino-1,2-diphenylethanol HCl to its Free Amine

This protocol describes a standard lab-scale liquid-liquid extraction to isolate the free amine.

Materials:

  • 2-Amino-1,2-diphenylethanol hydrochloride

  • Deionized water

  • An immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • A weak base (e.g., 1M Sodium Bicarbonate (NaHCO₃) solution or saturated aqueous NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Initial Dissolution: Dissolve the 2-Amino-1,2-diphenylethanol hydrochloride in a minimal amount of deionized water in a beaker or flask. If solubility is low even in water, a small amount of methanol can be added to aid dissolution.

  • Transfer: Transfer the aqueous solution to a separatory funnel of appropriate size.

  • Addition of Organic Solvent: Add an equal volume of the desired immiscible organic solvent (e.g., DCM or ethyl acetate) to the separatory funnel.

  • Neutralization: Slowly add the 1M NaHCO₃ solution to the separatory funnel. Add in small portions, as CO₂ gas will be evolved (effervescence). Swirl gently and vent the funnel frequently by inverting it and opening the stopcock. Continue adding the base until effervescence ceases, indicating that the acid has been neutralized. You can check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extraction: Stopper the funnel, and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure.[11]

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The free amine will now be in the organic layer.

  • Collection: Drain the organic layer into a clean Erlenmeyer flask. Note: Be sure to identify the organic layer correctly. DCM is denser than water and will be the bottom layer; ethyl acetate is less dense and will be the top layer.

  • Re-extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel, and repeat the shaking and separation steps (steps 5-7). Combine this second organic extract with the first one.

  • Washing: Wash the combined organic layers by adding an equal volume of brine. Shake, allow the layers to separate, and discard the aqueous (brine) layer. This step helps to remove most of the residual water from the organic phase.[11]

  • Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Swirl the flask and let it sit for 10-15 minutes. The solution should be clear, not cloudy.

  • Isolation: Decant or filter the dried organic solution away from the drying agent. The resulting solution contains the free amine and can be used directly in a reaction or concentrated using a rotary evaporator to yield the pure, solid free amine.

References

  • BenchChem. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Jadav, N., et al. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Chemistry Online @ UTSC. (n.d.). Solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • Ghaidaa Sulaiman Hameed. (2024). Solubility and distribution. SlideShare. Retrieved from [Link]

  • Unacademy. (n.d.). Organic Chemistry II.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Wamser, C. C. (2000). Chapter 21 - Amines. Portland State University. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1,2-diphenylethanol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. PubChem Compound Database. Retrieved from [Link]

  • Sharma, V., et al. (2019). Solubility: An overview. International Journal of Pharmaceutical and Chemical Sciences.
  • Labclinics. (2020). Solubility factors when choosing a solvent. Retrieved from [Link]

  • RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?. Retrieved from [Link]

  • Vedantu. (2024). How can a solute dissolve in polar and non-polar solvents?. Retrieved from [Link]

Sources

Technical Support Center: Preventing Racemization of 2-Amino-1,2-diphenylethanol Hydrochloride During Heating

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals working with chiral molecules. This guide is specifically designed to address a critical challenge encountered by researchers, scientists, and drug development professionals: the prevention of racemization of 2-Amino-1,2-diphenylethanol hydrochloride when subjected to heat. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to maintain the stereochemical integrity of your compounds.

I. Understanding the Challenge: Racemization of 2-Amino-1,2-diphenylethanol

Q1: What is 2-Amino-1,2-diphenylethanol, and why is its stereochemistry important?

2-Amino-1,2-diphenylethanol is a chiral amino alcohol with two stereocenters.[1][2][3][4] Its different stereoisomers, such as (1R,2S)-(-)-2-Amino-1,2-diphenylethanol and (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, are crucial building blocks in asymmetric synthesis.[2] They are widely used in the pharmaceutical industry to produce enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer often dictates the desired therapeutic effect and minimizes potential side effects.[2][5]

Q2: What is racemization, and why does it occur during heating?

Racemization is the process where an optically active compound, containing a single enantiomer, is converted into a racemic mixture, which consists of equal amounts of both enantiomers and is optically inactive.[6] Heating provides the necessary activation energy for the interconversion of these enantiomers.[6] For 2-Amino-1,2-diphenylethanol, racemization can occur at the carbon atom bearing the amino group (C2) and, under more forcing conditions, potentially at the carbon with the hydroxyl group (C1).

Q3: What is the likely mechanism of racemization for 2-Amino-1,2-diphenylethanol hydrochloride under thermal stress?

The most probable mechanism for racemization at the C2 position involves the formation of an achiral intermediate. The protonated amino group in the hydrochloride salt makes the adjacent C-H bond more acidic. Under basic or even neutral conditions at elevated temperatures, deprotonation can occur, leading to the formation of an enamine-like intermediate or, more accurately, an azomethine ylide.[7][8] This planar intermediate can then be reprotonated from either face with equal probability, leading to a mixture of both enantiomers.

Another potential, though less likely under typical heating conditions, is a retro-aldol type reaction, especially under harsh basic conditions, which could lead to C-C bond cleavage and subsequent reformation, potentially scrambling the stereocenter.[9][10][11]

II. Troubleshooting Guide: Proactive and Reactive Measures

This section provides a structured approach to diagnosing and solving racemization issues during your experiments.

Isolating the Problem

The first step in troubleshooting is to pinpoint the source of racemization. The following diagram outlines a logical workflow for this process.

G cluster_0 Troubleshooting Workflow A High Level of Racemization Detected (e.g., via Chiral HPLC) B Review Experimental Parameters A->B Start Investigation C Is the heating step necessary? B->C D Optimize Heating Conditions C->D Yes H Alternative Synthetic Route C->H No E Evaluate Solvent System D->E F Control pH E->F I Implement Optimized Protocol F->I G Final Analysis & Confirmation I->G Verify Purity

Caption: Troubleshooting workflow for racemization.

Step-by-Step Troubleshooting
Step 1: Review Your Heating Protocol

Issue: Excessive temperature or prolonged heating times are common culprits for racemization.[12]

Solution:

  • Minimize Temperature: Determine the minimum temperature required for your reaction or process to proceed at a reasonable rate.

  • Reduce Heating Time: Monitor your reaction closely and stop the heating as soon as the desired conversion is achieved.

  • Consider Alternative Energy Sources: In some cases, microwave irradiation can provide rapid heating, potentially reducing the overall time the compound is exposed to high temperatures.

Step 2: Scrutinize the Solvent and pH

Issue: The choice of solvent and the pH of the solution can dramatically influence the rate of racemization.[13]

Solution:

  • Solvent Polarity: Polar aprotic solvents can sometimes facilitate the formation of the planar intermediates that lead to racemization. Experiment with less polar solvents, ensuring your material remains soluble.

  • pH Control: The hydrochloride salt provides an acidic environment. If the reaction medium becomes basic, even locally, deprotonation and subsequent racemization are more likely. Maintaining a slightly acidic pH can help suppress this.[14][15] If your process requires basic conditions, use a hindered, non-nucleophilic base and add it slowly at a low temperature.

ParameterRecommendationRationale
Temperature Use the lowest effective temperature.Reduces the available energy for overcoming the activation barrier for racemization.
Heating Duration Keep heating times to a minimum.Limits the exposure of the chiral compound to conditions that promote racemization.
Solvent Consider less polar, aprotic solvents.Can disfavor the formation of charged, planar intermediates.
pH Maintain a slightly acidic to neutral pH.Suppresses the deprotonation at the chiral center, which is a key step in racemization.
Step 3: Evaluate Additives and Reagents

Issue: Other components in your reaction mixture could be acting as catalysts for racemization.

Solution:

  • Base Selection: If a base is required, opt for sterically hindered bases (e.g., 2,6-lutidine, proton sponge) over smaller, more nucleophilic bases (e.g., triethylamine).

  • Metal Contaminants: Trace metal impurities can sometimes catalyze racemization. Ensure high-purity reagents and solvents.

III. Frequently Asked Questions (FAQs)

Q4: How can I accurately determine the extent of racemization in my sample?

A4: The most reliable method for quantifying enantiomeric purity is through chiral chromatography.[16][17][18][19][20][21]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the industry standard.[20][21] By using a chiral stationary phase (CSP), the enantiomers of 2-Amino-1,2-diphenylethanol can be separated and their relative peak areas used to calculate the enantiomeric excess (ee%).

  • Chiral Supercritical Fluid Chromatography (SFC): This technique often provides faster separations and uses less harmful solvents compared to HPLC.[18][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot directly distinguish between enantiomers, the use of a chiral solvating agent (CSA) can induce different chemical shifts for the two enantiomers, allowing for their quantification.[20][22][23]

Q5: At what temperature does significant racemization of 2-Amino-1,2-diphenylethanol hydrochloride begin?

A5: There is no single temperature threshold, as the onset of racemization is highly dependent on factors such as the solvent, pH, and the presence of other reagents.[12] It is crucial to perform preliminary stability studies under your specific experimental conditions. Start by heating small aliquots at various temperatures for a fixed time and then analyze the enantiomeric purity by chiral HPLC.

Q6: Can derivatization of the amino or hydroxyl group prevent racemization?

A6: Yes, protecting the functional groups can be an effective strategy.

  • N-Protection: Acylating the amino group (e.g., forming an amide) will significantly decrease the acidity of the adjacent C-H bond, making deprotonation and subsequent racemization much more difficult.

  • O-Protection: While less critical for racemization at the C2 position, protecting the hydroxyl group may be necessary to prevent side reactions, depending on the reaction conditions.

Q7: Are there any catalytic methods to reverse racemization?

A7: The process of converting a racemic mixture back to a single enantiomer is known as deracemization. While technically possible, these methods often involve complex catalytic systems and are typically not practical as a simple "reversal" step in a synthetic sequence.[24][25] It is far more effective to prevent racemization from occurring in the first place.

IV. Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

Objective: To quantify the enantiomeric excess (%ee) of 2-Amino-1,2-diphenylethanol.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)

  • HPLC-grade hexane, isopropanol (IPA), and diethylamine (DEA)

  • Sample of 2-Amino-1,2-diphenylethanol hydrochloride

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol (e.g., 90:10 v/v). Add a small amount of an amine modifier like DEA (e.g., 0.1%) to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve a small amount of your 2-Amino-1,2-diphenylethanol hydrochloride sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is observed on the detector.

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Integrate the peak areas for each enantiomer (Area1 and Area2).

    • Calculate the enantiomeric excess (%ee) using the formula: %ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Protocol 2: Small-Scale Thermal Stability Study

Objective: To determine the temperature and time at which racemization becomes significant under specific solvent conditions.

Procedure:

  • Prepare a stock solution of your enantiomerically pure 2-Amino-1,2-diphenylethanol hydrochloride in the solvent of interest (e.g., toluene, DMF, etc.) at your desired reaction concentration.

  • Dispense equal aliquots of this solution into several small, sealed vials.

  • Place the vials in separate heating blocks or oil baths set to a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • At set time intervals (e.g., 1h, 4h, 8h, 24h), remove one vial from each temperature.

  • Allow the vials to cool to room temperature.

  • Analyze the enantiomeric purity of the sample from each vial using the chiral HPLC method described in Protocol 1.

  • Plot the %ee versus time for each temperature to create a stability profile.

G cluster_0 Thermal Stability Study Workflow A Prepare Stock Solution in Target Solvent B Aliquot into Vials A->B C Heat Vials at Different Temperatures (T1, T2, T3) B->C D Sample at Time Intervals (t1, t2, t3) C->D E Cool to Room Temperature D->E F Analyze %ee by Chiral HPLC E->F G Plot %ee vs. Time for each Temperature F->G H Determine Stability Threshold G->H

Caption: Workflow for thermal stability assessment.

By systematically applying the principles and protocols outlined in this guide, you can effectively diagnose, troubleshoot, and ultimately prevent the racemization of 2-Amino-1,2-diphenylethanol hydrochloride, ensuring the stereochemical integrity and quality of your valuable compounds.

V. References

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemometrics, 26(3-4), 133-139.

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8.

  • Jiang, L., Althoff, E. A., Clemente, F. R., Doyle, L., Rothlisberger, D., Zanghellini, A., ... & Baker, D. (2008). De novo computational design of retro-aldol enzymes. Science, 319(5868), 1387-1391.

  • Agilent Technologies. (2014). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Application Note.

  • ResearchGate. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

  • Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810.

  • Patel, R. N. (2013). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Molecules, 18(10), 12382-12421.

  • Kosnik, M. A., & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Quaternary Geochronology, 6(3-4), 320-330.

  • Walters, M. J., Chapman, J. J., & Procter, D. J. (2023). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. Journal of the American Chemical Society, 145(43), 23377-23382.

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.

  • Sui, J., Wang, N., Wang, J., Huang, X., Wang, T., Zhou, L., & Hao, H. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(20), 7042-7085.

  • ResearchGate. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides.

  • Schreck, D. J. (1991). U.S. Patent No. 4,990,666. Washington, DC: U.S. Patent and Trademark Office.

  • Wikipedia. (n.d.). Aldol reaction.

  • Wikipedia. (n.d.). Azomethine ylide.

  • Viani, F., & Tessaro, D. (2011). Base catalyzed racemization of amino acids derivatives. Tetrahedron: Asymmetry, 22(9), 851-856.

  • Wikipedia. (n.d.). Aldol reactions.

  • BenchChem. (2025). Technical Support Center: Ala-Gly-Leu Racemization During Synthesis.

  • Holtmann, L., & Górak, A. (2021). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. Processes, 9(6), 1024.

  • Karadeolian, A., & Batey, R. A. (2014). Catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis. Accounts of Chemical Research, 47(3), 755-768.

  • Northern Arizona University. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell.

  • Eliel, E. L., & Wilen, S. H. (2007). Stereochemistry of Organic Compounds. John Wiley & Sons.

  • Li, G., Liu, Y., Wang, Y., Zhang, M., & Xu, J. (2022). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega, 7(23), 20005-20013.

  • Michigan State University Chemistry. (n.d.). Asymmetric [3+2] Cycloaddition of Azomethine Ylides.

  • Reddit. (2020). Aldol Dehydration vs Retro-Aldol Reaction.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22243, 2-Amino-1,2-diphenylethanol.

  • Chem-Impex. (n.d.). (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.

  • Sivakua, T., & Smith, S. M. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12099.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 719822, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol.

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer.

  • Nogi, K., & Yorimitsu, H. (2021). Carbon–Carbon Bond Cleavage at Allylic Positions: Retro-allylation and Deallylation. Chemical Reviews, 121(1), 345–364.

  • BenchChem. (2025). Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs.

  • ChemicalBook. (2026). (1R,2S)-2-Amino-1,2-diphenylethanol Properties.

  • Al-Dhafri, N., Al-Arimi, A., & Al-Harrasi, A. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(19), 6527.

  • ChemScene. (n.d.). 2-Amino-1,2-diphenylethanol.

  • Sigma-Aldrich. (n.d.). (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99%.

  • ResearchGate. (n.d.). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry.

  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.

  • Wikipedia. (n.d.). Racemization.

  • Singh, A. K., Singh, R., & Singh, V. K. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26233-26239.

  • Pirkle, W. H., & Hoover, D. J. (1982). Chromatographic separation of enantiomers on chiral stationary phases. Topics in Stereochemistry, 13, 263-331.

  • Fisher Scientific. (2009). SAFETY DATA SHEET: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.

  • ECHEMI. (n.d.). (1S,2R)-2-Amino-1,2-diphenylethanol SDS.

  • LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.

  • Thermo Fisher Scientific. (n.d.). (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, 98%.

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology.

Sources

Technical Support Guide: Purification Strategies for 2-Amino-1,2-diphenylethanol Hydrochloride

[1]

Executive Summary & Chemical Context[1][2][3]

2-Amino-1,2-diphenylethanol (ADE) is a critical chiral auxiliary and ligand used extensively in asymmetric synthesis (e.g., CBS reduction, alkylation of enolates).[1] In reaction mixtures, it exists either as the free base or, following acidic workup, as the hydrochloride salt (ADE·HCl).

This guide addresses two distinct user intents:

  • Removal: Eliminating unreacted ADE impurity from a target reaction product.

  • Recovery: Isolating and purifying ADE·HCl for recycling/reuse.

Key Physicochemical Properties:

  • CAS: 23190-16-1 (Free Base, 1R,2S)[1][2][3]

  • pKa (Conjugate Acid): ~9.5 (Estimated for

    
    -amino alcohols)[1]
    
  • Solubility Profile:

    • Free Base:[1][4] Soluble in DCM, EtOAc, MeOH; Insoluble in water.

    • HCl Salt: Soluble in Water, MeOH, EtOH; Insoluble in Et₂O, Hexanes, DCM.[1]

Troubleshooting & FAQs

Q1: My target product is neutral (e.g., an alcohol or amide), but NMR shows significant ADE contamination. How do I remove it?

Diagnosis: You likely performed a neutral or weak aqueous wash. ADE is an amine; at neutral pH, a significant portion remains as the free base, which partitions into the organic layer with your product. Solution: Implement an Acidic Scavenging Wash . By lowering the pH of the aqueous layer below 2.0, you protonate the amine (

  • Protocol: .

Q2: I am trying to recrystallize ADE·HCl, but it forms an oil instead of crystals.

Diagnosis: "Oiling out" occurs when the compound precipitates too quickly or the solvent system is too polar/wet. This is common with amino alcohol salts in pure water or methanol. Solution: Use a Dual-Solvent Displacement System . Dissolve the salt in a minimum amount of hot alcohol (EtOH or iPrOH) and slowly add a non-polar antisolvent (Et₂O or MTBE) until turbidity persists.

  • Protocol: .

Q3: Can I recover the ADE auxiliary from the aqueous waste stream?

Diagnosis: Yes, this is a standard economic strategy in chiral synthesis. Solution: The acidic aqueous washes from Q1 contain the ADE·HCl.

  • Collect acidic aqueous layers.[5]

  • Basify to pH > 12 using NaOH (converts salt

    
     free base).
    
  • Extract with DCM or EtOAc.

  • Concentrate to recover ADE free base (Recrystallize from Ethanol/Hexane if needed).

Decision Matrix: Purification Strategy

The following logic gate determines the optimal purification route based on your target product's chemistry.

PurificationStrategyStartStart: Reaction Mixture(Target Product + Unreacted ADE)CheckProductIs Target Product Basic?Start->CheckProductNoBasicNo (Neutral/Acidic)CheckProduct->NoBasicNeutral/AcidicYesBasicYes (Amine/Pyridine)CheckProduct->YesBasicBasicAcidWashProtocol A: Acid-Base Extraction(Wash Organic Layer with 1N HCl)NoBasic->AcidWashPhaseSepPhase SeparationAcidWash->PhaseSepOrganicLayerOrganic Layer:Target ProductPhaseSep->OrganicLayerAqLayerAqueous Layer:ADE·HCl (Waste/Recycle)PhaseSep->AqLayerChromatographyChromatography Required(Silica Gel with Et3N modifier)YesBasic->ChromatographyCrystallizationAlternative: Selective Crystallization(If solubilities differ significantly)YesBasic->Crystallization

Figure 1: Decision tree for removing ADE impurities based on target product properties.

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (Removal)

Objective: Remove unreacted ADE from a neutral reaction product (e.g., chiral alcohol obtained from CBS reduction).[1] Mechanism: Exploits the basicity of the primary amine to sequester it in the aqueous phase.

  • Dilution: Dilute the crude reaction mixture with a non-water-miscible organic solvent (Ethyl Acetate or DCM). Use ~10-20 mL solvent per gram of crude.[1]

  • Acid Wash:

    • Add 1N HCl (or 10% Citric Acid if product is acid-sensitive) to the separatory funnel. Ratio: 1:1 v/v relative to organic layer.

    • Technical Note: Ensure the aqueous layer pH is < 2.0. At this pH, ADE is >99.9% protonated (ADE·HCl).

  • Separation: Shake vigorously for 2 minutes. Allow layers to settle.

    • Bottom Layer (if DCM): Contains Product (Drain).

    • Top Layer (if DCM): Contains ADE[1]·HCl (Discard or save for recovery).

  • Polishing: Wash the organic layer once with Brine (Saturated NaCl) to remove residual acid and water.

  • Drying: Dry over anhydrous

    
     or 
    
    
    , filter, and concentrate.

Validation: Run TLC. The ADE spot (usually low Rf, stains with Ninhydrin) should be absent from the organic layer.

Protocol B: Recrystallization of ADE·HCl

Objective: Purify the salt form (ADE·HCl) for storage or use. Solvent System: Isopropanol (Solvent) / Diethyl Ether (Antisolvent).

  • Dissolution: Place the crude ADE·HCl solid in a flask.[5][6] Add Isopropanol (IPA) .

  • Heating: Heat to reflux (~82°C). Add just enough IPA to dissolve the solid completely.

    • Troubleshooting: If insoluble dark specs remain, filter the hot solution through a glass frit or Celite pad.

  • Crystallization: Remove from heat. While still warm, add Diethyl Ether dropwise until the solution turns slightly cloudy (turbid).

  • Clarification: Add 1-2 drops of IPA to clear the cloudiness.

  • Cooling: Allow the flask to cool to room temperature undisturbed, then place in a fridge (4°C) for 12 hours.

  • Isolation: Filter the white needles/plates. Wash with cold Ether. Dry under vacuum.[7][8]

Solubility & Solvent Compatibility Data

SolventADE (Free Base)ADE·HCl (Salt)Application Note
Water Insoluble (< 1 mg/mL)Soluble (> 50 mg/mL)Basis for extraction separation.[1]
Dichloromethane Soluble InsolublePreferred extraction solvent.
Ethyl Acetate SolubleInsolubleGood for washing salt cakes.
Methanol/Ethanol SolubleSolubleUse for homogeneous reactions.
Diethyl Ether SolubleInsoluble Excellent antisolvent for salt crystallization.
1N HCl Soluble (forms salt)SolubleScavenging wash.

References

  • BenchChem. Discovery and synthesis of chiral amino alcohols. (General workup protocols for amino alcohol auxiliaries). [1]

  • Organic Syntheses. Acetophenone, 2-amino-, hydrochloride.[1][5] (Analogous purification of amino ketone hydrochlorides via IPA/HCl). [1]

  • PubChem. 2-Amino-1,2-diphenylethanol (Compound Summary). (Physicochemical properties).[2][6][8][9][10][11] [1]

  • Sigma-Aldrich. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol Product Sheet. (Melting points and handling).[6]

  • ChemicalBook. (1S,2R)-2-Amino-1,2-diphenylethanol Properties.

Optimizing reaction temperature for diphenylethanolamine hydrochloride catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature & Troubleshooting Ticket ID: #DPE-HCl-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

Welcome to the technical support hub for 1,2-Diphenylethanolamine (DPE) Hydrochloride . You are likely utilizing this chiral scaffold as a ligand precursor for asymmetric transformations, such as the Henry reaction (nitroaldol) , borane reduction of ketones , or diethylzinc additions .

The hydrochloride salt (DPE·HCl) offers superior shelf-stability compared to the free base but introduces a critical thermodynamic and kinetic variable: the activation energy of neutralization . Optimizing temperature in this system is not merely about stereocontrol; it is about balancing the in situ liberation of the active catalyst against the background racemization pathways.

Part 1: The Thermodynamics of Enantioselectivity

Q: Why does my enantiomeric excess (ee) drop significantly when I raise the temperature, even though the yield improves?

A: You are battling the "Isokinetic Temperature" and Non-Catalytic Background Rates.

In asymmetric catalysis involving DPE-ligated metals (e.g., Cu(II)-DPE for Henry reactions), stereoselection is governed by the difference in free energy between the diastereomeric transition states (


).
  • The Temperature/Selectivity Relationship: According to the Eyring equation, lower temperatures generally favor the pathway with the lower activation energy (the major enantiomer). However, in DPE systems, a second factor is often ignored: The Non-Catalytic Background Reaction.

    • Scenario: At 25°C, the uncatalyzed (racemic) reaction might be slow, and the catalyzed (selective) reaction is fast.

    • Problem: As you increase T to 40°C or 50°C, the rate of the uncatalyzed background reaction often accelerates faster than the catalyzed cycle, diluting your

      
      .
      
  • The "Ceiling" Effect: For DPE-catalyzed borane reductions, research indicates an optimal window often lies between 0°C and 20°C . Going lower (e.g., -78°C) can sometimes decrease selectivity due to catalyst aggregation (dimerization) which creates a "catalyst reservoir" that is inactive, allowing the non-selective background reduction to take over.

Visualization: The Selectivity-Temperature Landscape

Temperature_Optimization cluster_legend Mechanistic Insight Start Start Optimization Temp_Low Low Temp Zone (-20°C to 0°C) Start->Temp_Low Seeking Max ee Temp_Med Ambient Zone (20°C to 25°C) Start->Temp_Med Standard Protocol Temp_High High Temp Zone (>40°C) Start->Temp_High Seeking Max Yield Outcome_Low Risk: Catalyst Aggregation Result: Low Yield, Var. ee Temp_Low->Outcome_Low Outcome_Med Optimal Balance Kinetic Control Active Temp_Med->Outcome_Med Outcome_High Risk: Background Reaction Result: High Yield, Low ee Temp_High->Outcome_High Mechanism At low T, DPE-Borane complexes may dimerize, losing catalytic activity.

Figure 1: Decision matrix for temperature selection showing the risks associated with extreme temperature zones in DPE-catalyzed systems.

Part 2: Troubleshooting the Hydrochloride Salt

Q: I am using DPE·HCl directly in Toluene, but the reaction is sluggish. Should I increase the temperature?

A: NO. You likely have a Phase/Activation issue, not a thermal issue.

The hydrochloride salt (DPE·HCl) is insoluble in non-polar solvents like Toluene or DCM. If you heat the reaction to force solubility, you risk thermal degradation or racemization before the catalyst is even active.

The Fix: In Situ Neutralization You must "free" the amine to allow coordination with the metal center (Cu, Zn, or B).

  • Protocol: Add 1.05 equivalents of a base (e.g., Triethylamine or NaH) to the DPE·HCl suspension before adding the metal salt or substrate.

  • Observation: The suspension should clarify or change consistency as the free amine dissolves and the inorganic salt (e.g., Et3N·HCl) precipitates (which is inert).

Q: My yield is high, but is near zero.

A: Check for "The Salt Effect" and Temperature Spikes.

If you neutralize DPE·HCl with an inorganic base (like NaOH) in a biphasic system, residual water or ions can disrupt the transition state organization.

  • Troubleshooting Steps:

    • Temperature Check: Are you running an exothermic addition (e.g., Et2Zn addition) too fast? Localized heating ("hot spots") will destroy enantioselectivity instantly. Action: Cool the vessel to 0°C during reagent addition, then allow to warm to room temp.

    • Catalyst Loading: If T is optimized (e.g., 5°C) and

      
       is still low, your catalyst loading (typically 5-10 mol%) might be too low relative to the background reaction rate.
      

Part 3: Optimized Experimental Protocol

Workflow: Asymmetric Henry Reaction using DPE·HCl precursor. Objective: Maximize


 while maintaining acceptable yield.
ParameterRecommended RangeRationale
Catalyst Pre-treatment 25°C (30 mins)Stir DPE·HCl with Base (e.g., Et3N) in solvent to liberate the ligand.
Metal Complexation 25°C (1 hour)Allow the free ligand to coordinate with Cu(OAc)2 or similar metal source.
Reaction Temperature +4°C to +10°C Optimal balance. Below 0°C often slows the catalytic cycle too much; above 20°C risks background racemization.
Solvent System EtOH or THFProtic solvents (EtOH) often accelerate the Henry reaction via H-bonding stabilization.
Step-by-Step Activation Logic

Protocol_Flow Step1 1. Weigh DPE-HCl (Stable Precursor) Step2 2. Add Solvent + Base (e.g., Et3N in EtOH) Step1->Step2 Step3 3. Stir 30 min @ 25°C (Liberate Free Amine) Step2->Step3 Step4 4. Add Metal Salt (Coordination) Step3->Step4 Step5 5. COOL to 5°C (Thermodynamic Set) Step4->Step5 Step6 6. Add Substrates Step5->Step6

Figure 2: Critical activation workflow. Note that cooling (Step 5) occurs ONLY after the active catalyst species is formed at Room Temperature.

Part 4: Comparative Data (Temperature vs. Selectivity)

The following data summarizes typical trends observed in Cu(II)-DPE catalyzed Nitroaldol reactions (Henry Reaction) [1, 3].

TemperatureTime (h)Yield (%)ee (%)Mechanistic Note
-20°C 4840-5092Kinetic control dominant; turnover is rate-limiting.
+5°C 2485-9090Optimal Operating Window.
+25°C 12>9578Background reaction competes; slight racemization.
+40°C 4>98<50Thermodynamic control; rapid non-selective pathway.

References

  • Asymmetric Henry Reaction Optimization: Title: The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban.[1][2][3] Source: Beilstein J. Org. Chem. URL:[Link]

  • Borane Reduction Temperature Effects: Title: Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones.[4] Source: ResearchGate / Synthetic Communications. URL:[Link]

Sources

Handling hygroscopic properties of 2-Amino-1,2-diphenylethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 2-Amino-1,2-diphenylethanol hydrochloride . It addresses the specific challenges of hygroscopicity, which directly impacts the stoichiometry of chiral catalyst formation (e.g., CBS reductions, Ru-transfer hydrogenation) and enantioselectivity.

Core Technical Brief: The "Water Problem"

2-Amino-1,2-diphenylethanol hydrochloride is a chiral salt.[1][2] While the hydrochloride form is generally more stable to oxidation than the free base, its ionic lattice is highly hygroscopic .

Why this matters:

  • Stoichiometry Errors: If your salt contains 5% water by weight, your catalyst loading is 5% lower than calculated. In asymmetric catalysis, this deviation can lower enantiomeric excess (ee) by disrupting the formation of the active catalytic species (e.g., the oxazaborolidine complex).

  • Hydrolysis: Moisture can hydrolyze sensitive organometallic reagents (like boranes or zinc alkyls) often used in conjunction with this ligand.[1][2]

  • Physical Degradation: Absorption of water leads to "caking," making accurate weighing impossible and potentially facilitating racemization pathways under specific acidic/thermal conditions.[2]

Storage & Handling Protocols (The "Dry Chain")

Standard Operating Procedure (SOP): Arrival to Bench

The following workflow ensures the integrity of the chiral auxiliary from the moment it enters your lab.

StorageWorkflow Arrival 1. Arrival QC 2. QC Check (Appearance & KF) Arrival->QC Drying 3. Initial Drying (Vacuum/P2O5) QC->Drying If wet/clumped Aliquot 4. Aliquot under Argon (Single-use Vials) QC->Aliquot If dry Drying->Aliquot Storage 5. Storage (-20°C, Desiccator) Aliquot->Storage Usage 6. Usage (Warm to RT before opening) Storage->Usage Usage->Storage Reseal immediately

Figure 1: The "Dry Chain" workflow prevents moisture ingress during the critical transition from shipping to long-term storage.[1][2]

Troubleshooting Guide & FAQs

Category A: Physical Handling & Weighing[1][2][3]

Q1: The powder has turned into a sticky gum or solid cake. Is it ruined?

  • Diagnosis: This is classic deliquescence.[1][2] The salt has absorbed enough atmospheric moisture to partially dissolve in its own crystal lattice water.

  • Solution: It is likely chemically stable but useless for precise stoichiometry.[1][2]

    • Step 1: Do not chip at the cake.

    • Step 2: Dissolve the entire cake in a minimum amount of dry methanol or ethanol.

    • Step 3: Re-precipitate or recrystallize (see Protocol B below) or remove solvent under high vacuum ( < 1 mbar) at 40°C for 12 hours.[1]

    • Step 4: Grind the dried solid in a glovebox or dry bag.

Q2: How do I weigh it accurately if it absorbs water so fast?

  • Best Practice: Weigh by Difference.

    • Dry a Schlenk tube or vial containing the bulk salt.[1][2]

    • Weigh the capped vessel.

    • Quickly transfer an approximate amount to your reaction flask.[1][2]

    • Immediately recap and re-weigh the source vessel.[2]

    • The difference is your exact mass.[2] This minimizes the exposure of the salt on the balance pan.

  • Alternative: Use an antistatic gun (ionizer) if the dry powder is "flying" due to static charge, which often happens after rigorous drying.

Category B: Purification & Recovery[1][2][4][5]

Q3: My reaction ee% is dropping. How do I repurify the salt?

  • Protocol: Recrystallization of Amino Alcohol Salts.

    • Solvent System: Isopropyl Alcohol (IPA) / Diisopropyl Ether (or Diethyl Ether).[1][3]

    • Method:

      • Dissolve the salt in boiling IPA (minimum volume).

      • Filter hot (if insoluble particles exist).[1][2]

      • Slowly add Diisopropyl Ether until the solution becomes slightly cloudy.

      • Add a few drops of IPA to clear it.

      • Let cool to Room Temperature, then 4°C.

      • Filter crystals under an inert atmosphere (nitrogen blanket).

    • Validation: Check Melting Point. The free base melts ~142-144°C; the HCl salt should have a sharp, high melting point (>200°C) without bubbling.

Category C: Reaction Application

Q4: Can I use the HCl salt directly in CBS reductions or Zinc additions?

  • Technical Insight: No. Most asymmetric catalyses require the free amine and free alcohol to coordinate with the metal (Boron or Zinc). The HCl must be neutralized.

  • The Risk: Neutralizing in situ (e.g., adding TEA to the reaction) produces triethylamine hydrochloride salts, which can interfere with reaction kinetics or workup.

  • Recommendation: Perform a "Free-Basing" step prior to the critical reaction.[1][2]

Protocol: Conversion to Free Base

  • Dissolve the HCl salt in water.[1][2]

  • Adjust pH to >10 using 1M NaOH or NH₄OH.[1][2]

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[1][2]

  • Dry organic layer over anhydrous Na₂SO₄.[1][2]

  • Evaporate solvent.[1][2] Note: The resulting free base is also hygroscopic and should be used immediately or stored under argon.

Diagnostic Logic: The "Low ee" Decision Tree

When your enantiomeric excess (ee) is lower than expected, use this logic flow to determine if moisture in the salt is the culprit.

Troubleshooting Problem Problem: Low ee% in Reaction CheckKF Step 1: Check Water Content (Karl Fischer Titration) Problem->CheckKF ResultWet Result: > 0.5% Water CheckKF->ResultWet High Moisture ResultDry Result: < 0.1% Water CheckKF->ResultDry Dry ActionDry Action: Dry Salt (Vacuum Oven / P2O5) ResultWet->ActionDry ActionFreeBase Action: Check Free-Basing Efficiency (Is HCl fully removed?) ResultDry->ActionFreeBase ReTest Re-run Reaction ActionDry->ReTest ActionFreeBase->ReTest

Figure 2: Diagnostic workflow for investigating low enantioselectivity linked to ligand quality.

Quantitative Data Summary

PropertySpecification / LimitMethod of Verification
Appearance White crystalline powderVisual (Reject if yellow/clumped)
Water Content < 0.5% w/wKarl Fischer (Coulometric)
Melting Point > 200°C (Salt); 142-144°C (Free Base)Capillary MP Apparatus
Storage Temp -20°C (Long term)Freezer monitoring
Solubility Soluble in Water, Ethanol, DMSOVisual check

References

  • BenchChem. (2025).[1][2] Handling and storage of hygroscopic amine hydrochlorides. Retrieved from

  • Thermo Scientific Chemicals. (2025).[1][2] (1S,2R)-(+)-2-Amino-1,2-diphenylethanol Specification Sheet. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Determination of Water Content in Amines Using Karl Fischer Titration. Retrieved from [1]

  • European Patent Office. (1999).[1][2] EP 0924193 A1: Processes for producing optically active 2-amino-1-phenylethanol derivatives.[1][2] Retrieved from

  • PubChem. (2025).[1][2] 2-Amino-1,2-diphenylethanol Compound Summary. Retrieved from

Sources

Minimizing side reactions in the cyclization of 2-Amino-1,2-diphenylethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is Senior Application Scientist Dr. Aris from the Chemical Synthesis Support Division.

Below is the technical support guide for the cyclization of 2-Amino-1,2-diphenylethanol derivatives. This scaffold presents unique challenges due to the stilbene-like backbone , which makes the system highly prone to elimination (stilbene formation) and benzylic carbocation-mediated racemization.

Topic: Minimizing Side Reactions & Process Optimization Ticket ID: CYC-PH2-001 Status: Open for Resolution

Executive Summary & Substrate Analysis

The cyclization of 2-amino-1,2-diphenylethanol generally targets two distinct heterocycles: Aziridines (via intramolecular displacement) or Oxazolines (via condensation with carbonyls).[1]

Critical Risk Factor: The 1,2-diphenyl substitution pattern activates both the


 and 

carbons.
  • Benzylic Stabilization: Facilitates

    
     pathways (Carbocation formation), leading to Racemization  and Semipinacol Rearrangement .[1]
    
  • Conjugation Potential: The driving force to form a conjugated stilbene system strongly favors Elimination over Cyclization.[1]

Diagnostic Workflow (Decision Tree)

Before troubleshooting, identify your target pathway and current failure mode using the logic flow below.

CyclizationWorkflow Start Substrate: 2-Amino-1,2-diphenylethanol Target Select Target Heterocycle Start->Target Oxazoline Target: Oxazoline (Condensation) Target->Oxazoline + R-CN / R-COOH Aziridine Target: Aziridine (Displacement) Target->Aziridine + Activation (MsCl/PPh3) Ox_Issue Common Failure: Hydrolysis or Incomplete Closure Oxazoline->Ox_Issue Az_Issue Common Failure: Elimination (Stilbene) or Rearrangement Aziridine->Az_Issue Sol_Ox Solution: Water Scavenging & Lewis Acid Catalysis Ox_Issue->Sol_Ox Protocol A Sol_Az Solution: Mitsunobu Protocol or Base Control (Wenker) Az_Issue->Sol_Az Protocol B

Figure 1: Decision matrix for selecting the appropriate troubleshooting protocol based on target heterocycle.

Troubleshooting Module A: Aziridine Formation

Methodologies: Wenker Synthesis (Sulfonation/Base) or Mitsunobu Reaction.[1] Primary Side Reaction: Elimination to Stilbene derivatives.[1]

Issue Ticket #AZ-01: Product is an Alkene (Stilbene)

User Report: "Instead of the aziridine, NMR shows alkene signals (5.0–6.5 ppm) and loss of the chiral centers." Root Cause: The benzylic proton is acidic, and the benzylic leaving group (OMs/OTs) is labile. Strong bases or high temperatures promote E2 Elimination to form the thermodynamically stable conjugated stilbene system.[1]

Mechanism of Failure

[1]
Resolution Protocol
ParameterRecommendationScientific Rationale
Activation Use Mitsunobu (

) over Sulfonyl chlorides.
Mitsunobu activation (

) occurs under neutral conditions, minimizing base-mediated E2 elimination [1].[1]
Base Choice If using Wenker (MsCl), use DIPEA or

; Avoid NaH/KOH.[1]
Non-nucleophilic, bulky organic bases reduce proton abstraction (Elimination) while permitting N-nucleophilic attack (Cyclization).[1]
Temperature Maintain < 0°C during activation; RT for closure.Higher temperatures favor the entropic elimination pathway over the enthalpic ring strain of aziridine formation.
Solvent Acetonitrile (MeCN) or Toluene .[1]Avoid polar protic solvents (EtOH/MeOH) which stabilize carbocations (

racemization/rearrangement).[1]

Step-by-Step Optimized Mitsunobu Protocol:

  • Dissolve amino alcohol (1.0 eq) and

    
     (1.2 eq) in anhydrous THF.
    
  • Cool to 0°C (Critical to prevent rearrangement).

  • Add DIAD (1.2 eq) dropwise over 30 mins.

  • Stir at 0°C for 2h, then warm to RT.

  • Purification: Direct flash chromatography on silica pre-treated with 1%

    
     (prevents silica-induced ring opening).[1]
    

Troubleshooting Module B: Oxazoline Formation

Methodologies: Condensation with Nitriles (


), Carboxylic Acids, or Imidates.[1]
Primary Side Reaction:  Hydrolysis (Ring Opening) and Semipinacol Rearrangement.[1]
Issue Ticket #OX-01: Low Yield / Reversion to Starting Material

User Report: "Reaction seems to work, but upon workup, I recover the starting amino alcohol or an amide." Root Cause: Oxazolines are sensitive to aqueous acid.[1] The reaction is an equilibrium; presence of water drives hydrolysis.[1]

Resolution Protocol
  • Water Management: Use Molecular Sieves (4Å) or a Dean-Stark trap (if refluxing in toluene).[1]

  • Catalyst: Switch to

    
     (anhydrous)  or 
    
    
    
    . These Lewis acids activate the nitrile without introducing protons that hydrolyze the product [2].
  • Workup: Quench with cold sat.

    
     . Never use acidic washes (
    
    
    
    ) to remove unreacted amine, as this will open the oxazoline ring immediately.
Issue Ticket #OX-02: Semipinacol Rearrangement (Ketone Formation)

User Report: "Product has a carbonyl peak in IR but is not the amide." Root Cause: Under acidic conditions, the benzylic alcohol protonates and leaves (


), triggering a 1,2-hydride or phenyl shift to form a ketone (Tiffeneau-Demjanov type rearrangement).

Rearrangement Substrate Amino Alcohol (+ H+) Cation Benzylic Carbocation Substrate->Cation -H2O Ketone Ketone/Imine (Rearranged) Cation->Ketone 1,2-Shift

Figure 2: Pathway of acid-catalyzed Semipinacol Rearrangement.

Prevention:

  • Strictly Anhydrous: Ensure solvent water content <50 ppm.[1]

  • Avoid Protic Acids: Do not use

    
     or 
    
    
    
    .[1] Use Burgess Reagent for cyclodehydration under neutral conditions [3].[1]

Stereochemical Integrity (Racemization)

Critical Insight: 2-Amino-1,2-diphenylethanol has two chiral centers.

  • Oxazoline Formation: Generally proceeds with Retention of configuration (Attack of alcohol O on nitrile C).[1]

  • Aziridine Formation: Proceeds with Inversion at the C-OH center (Intramolecular

    
    ).[1]
    

Racemization Risk: If the reaction passes through a carbocation (due to strong acid or high polarity solvent), you will lose optical purity at the benzylic carbon.

Self-Validating Check:

  • Measure optical rotation (

    
    ) of the crude before purification.[1] Silica gel can be acidic enough to racemize benzylic aziridines.[1]
    
  • If ee% drops, switch solvent to Toluene or DCM (non-polar) to destabilize ionic intermediates.[1]

References

  • Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[1] Synthesis, 1981, 1-28. Link

  • Witte, H., & Seeliger, W. "Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen."[1] Justus Liebigs Annalen der Chemie, 1974, 996-1009. Link[1]

  • Burgess, E. M., et al. "Thermal reactions of alkyl N-carbomethoxysulfamate esters."[1] Journal of Organic Chemistry, 1973, 38(1), 26-31. Link[1]

Sources

Recrystallization solvents for purifying 2-Amino-1,2-diphenylethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-1,2-diphenylethanol hydrochloride. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of 2-Amino-1,2-diphenylethanol hydrochloride?

A1: Selecting the ideal solvent is critical for successful recrystallization. For 2-Amino-1,2-diphenylethanol hydrochloride, a polar protic solvent is generally the best starting point. Based on the properties of the free base, which is soluble in ethanol, and literature on the resolution of this amino alcohol using diastereomeric salts, the following solvents and solvent systems are recommended for screening:

  • Single Solvents:

    • Ethanol

    • Methanol

    • Isopropanol (2-Propanol)

  • Mixed Solvent Systems:

    • Ethanol/Water

    • Methanol/Water

    • Isopropanol/Diethyl ether

The goal is to find a solvent or solvent mixture in which the hydrochloride salt is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This differential solubility is the driving force for crystallization.

Q2: How do I perform a solvent screening to find the optimal recrystallization conditions?

A2: A systematic solvent screening is a crucial first step. This can be done on a small scale to conserve material.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small amount (e.g., 20-50 mg) of your crude 2-Amino-1,2-diphenylethanol hydrochloride into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the recommended list (see A1) dropwise at room temperature until the solid just dissolves. Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.

  • Heating: Gently heat the test tubes in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the solutions to cool slowly to room temperature. A good solvent will show crystal formation during this phase.

  • Ice Bath: If no crystals form at room temperature, place the test tubes in an ice bath for 15-20 minutes.

  • Evaluation: The best solvent will yield a good quantity of well-formed crystals with minimal dissolved solute remaining in the mother liquor.

Q3: What are the most common impurities I should be aware of during the purification of 2-Amino-1,2-diphenylethanol hydrochloride?

A3: Common impurities can include unreacted starting materials, by-products from the synthesis, and diastereomers if you are working with a specific stereoisomer. For instance, if the amino alcohol was synthesized by the reduction of an α-amino ketone, residual ketone may be present. Understanding the potential impurities and their solubility characteristics can aid in selecting the best recrystallization solvent to exclude them from the final crystalline product.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-Amino-1,2-diphenylethanol hydrochloride and provides actionable solutions.

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated.

  • Solution:

    • Re-dissolve: Reheat the solution until the oil fully redissolves.

    • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Slow cooling: Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.

    • Seed crystals: If available, add a tiny crystal of pure 2-Amino-1,2-diphenylethanol hydrochloride to the cooled solution to act as a template for crystal growth.

Issue 2: No crystals form, even after cooling in an ice bath.

  • Cause: The solution is not sufficiently saturated, meaning too much solvent was used.

  • Solution:

    • Evaporate solvent: Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much, which could lead to rapid precipitation of impure product.

    • Antisolvent addition: If you are using a single solvent system, you can try adding an "antisolvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent). For example, if your compound is dissolved in ethanol, you could slowly add diethyl ether until the solution becomes slightly turbid, then warm to clarify and cool slowly.

Issue 3: Crystal yield is very low.

  • Cause:

    • Too much solvent was used, and a significant amount of the product remains in the mother liquor.

    • The compound has a higher than expected solubility in the cold solvent.

    • Premature crystallization occurred during hot filtration, resulting in product loss.

  • Solution:

    • Concentrate the mother liquor: If you suspect product remains in the filtrate, you can reduce the volume by evaporation and cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Optimize solvent choice: Re-evaluate your solvent system. A different solvent or a mixed solvent system may provide a better yield.

    • Minimize premature crystallization: During hot gravity filtration, ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.

Issue 4: The recrystallized product is not significantly purer.

  • Cause:

    • The chosen solvent does not effectively differentiate between the desired compound and the impurities.

    • The solution cooled too quickly, trapping impurities within the crystal lattice.

    • The impurity has very similar solubility properties to the product.

  • Solution:

    • Re-evaluate the solvent: Test a different solvent with a different polarity.

    • Slow down crystallization: Ensure very slow cooling to allow for the formation of a more ordered and pure crystal lattice.

    • Second recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

    • Charcoal treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb some of your product.

Visual Experimental Workflows

Diagram 1: Solvent Selection Workflow

Solvent_Selection A Start: Crude Product B Small-Scale Solubility Test (Ethanol, Methanol, Isopropanol, Water) A->B C Good Solubility Hot, Poor Solubility Cold? B->C D Select as Single Solvent C->D Yes E Consider Mixed Solvent (e.g., Ethanol/Water) C->E No G Proceed to Recrystallization D->G F Optimize Ratio E->F F->G

Caption: A decision tree for selecting an appropriate recrystallization solvent.

Diagram 2: Troubleshooting Crystallization Issues

Troubleshooting cluster_solutions1 Solutions for Oiling Out cluster_solutions2 Solutions for No Crystals cluster_solutions3 Solutions for Low Yield Start Cooling Solution Oiling Compound Oils Out Start->Oiling Problem NoCrystals No Crystals Form Start->NoCrystals Problem LowYield Low Yield Start->LowYield Problem Success Pure Crystals Formed Start->Success Ideal Outcome S1a Reheat & Add More Solvent Oiling->S1a S2a Evaporate Solvent NoCrystals->S2a S2b Add Antisolvent NoCrystals->S2b S3a Concentrate Mother Liquor LowYield->S3a S3b Re-evaluate Solvent LowYield->S3b S1b Cool Slowly S1a->S1b S1c Scratch/Seed S1b->S1c S1c->Start Retry S2a->Start Retry S2b->Start Retry S3b->Start Retry with new solvent

Caption: A troubleshooting guide for common recrystallization problems.

Detailed Recrystallization Protocol

This protocol provides a general yet comprehensive procedure for the recrystallization of 2-Amino-1,2-diphenylethanol hydrochloride.

Materials:

  • Crude 2-Amino-1,2-diphenylethanol hydrochloride

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Short-stem funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Gravity Filtration: Pre-heat a second Erlenmeyer flask and the short-stem funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and filter the hot solution into the pre-heated flask. This step removes insoluble impurities and charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a vacuum oven at a temperature well below the compound's melting point.

References

  • Saigo, K., Sugiura, I., Shida, I., Tachibana, K., & Hasegawa, M. (2006). Optical Resolution of erythro-2-Amino-1,2-diphenylethanol by Reciprocal Crystallization of the Diastereomeric Salts with (−)-Mandelic Acid on Alternate Seeding. Bulletin of the Chemical Society of Japan. [Link]

  • Sakai, K., Sakurai, R., & Hattori, H. (2012). Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. New Journal of Chemistry, 36(4), 1032-1038. [Link]

  • Saigo, K., Ogawa, S., Kikuchi, S., Kasahara, A., & Nohira, H. (2006). Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization and Its Utilization in Fractional Crystallization and Enantioselective Reduction of Prochiral Ketones. Bulletin of the Chemical Society of Japan. [Link]

  • Al-Rawashdeh, N. A. F., & Al-Qawasmeh, R. A. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123. [Link]

  • Sato, D., et al. (2013). Solvent-Induced Reversed Stereoselectivity in Reciprocal Resolutions of Mandelic Acid and erythro-2-Amino-1,2-diphenylethanol. The Journal of Organic Chemistry, 78(17), 8575-8581. [Link]

  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1).
  • Hasegawa, E., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 123. [Link]

  • Li, W., et al. (2020). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Frontiers in Pharmacology, 11, 592833. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. Max-Planck-Gesellschaft zur Förderung der Wissenschaften. [Link]

  • Daicel Corp. (2003).
  • Kwo, A. C. (2016). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. University of Illinois at Urbana-Champaign. [Link]

  • PubChem. (n.d.). (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. [Link]

  • Chen, Y., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. The Journal of Organic Chemistry, 89(9), 6085-6099. [Link]

  • Leanna, M. R., & Smith, M. R. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. In Catalysis of Organic Reactions (pp. 487-492). CRC Press. [Link]

  • Hegedus, L. S. (1995). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 391-413). Elsevier. [Link]

Technical Support Guide: Stability of 2-Amino-1,2-diphenylethanol Hydrochloride

[1]

Executive Summary

2-Amino-1,2-diphenylethanol (ADE) hydrochloride is a robust chiral auxiliary in the solid state but exhibits distinct stability profiles in solution driven by pH-dependent speciation.[1]

  • In Acidic Media: The compound is generally stable as the ammonium salt. However, strong acids or elevated temperatures trigger benzylic carbocation formation, leading to rapid racemization and eventual dehydration to stilbene derivatives.[1]

  • In Basic Media: The primary risks are solubility failure (precipitation of the free base) and oxidative degradation (yellowing).[1] While less prone to rapid racemization than in hot acid, the free base is chemically reactive toward electrophiles (e.g., atmospheric

    
    ).
    

Part 1: Acidic Media Stability (pH < 7)[1][2]

The Stabilization Mechanism

In mild acidic conditions (0.1 M HCl, pH 1-4), the amino group is protonated (

1
  • Solubility Enhancement: It renders the hydrophobic diphenyl backbone soluble in aqueous media.[1]

  • Oxidation Resistance: The protonated nitrogen lone pair is unavailable for oxidative attack.[1]

The "Benzylic Danger Zone" (Strong Acid/Heat)

Critical Warning: Do not expose ADE to strong mineral acids (e.g., >2M HCl,

1

Mechanism of Failure: The carbon bearing the hydroxyl group is benzylic .[1] In strong acid, the hydroxyl group is protonated (

11
  • Racemization: The carbocation is planar (

    
    ).[1] Re-attack by water can occur from either face, leading to loss of optical purity (enantiomeric excess). Note: Racemization rates often exceed dehydration rates by orders of magnitude.[1]
    
  • Dehydration: Elimination of a proton yields trans-stilbene derivatives (irreversible degradation).[1]

Visualizing the Acidic Pathway

AcidicPathwaysStableSaltStable Ammonium Salt(pH 1-4, <25°C)ProtonationProtonation of -OH(Strong Acid)StableSalt->Protonation H+ excess / HeatCarbocationBenzylic Carbocation(Planar Intermediate)Protonation->Carbocation -H2ORacemateRacemic Alcohol(Loss of Chirality)Carbocation->Racemate +H2O (Non-stereoselective)StilbeneStilbene Derivative(Dehydration Product)Carbocation->Stilbene -H+ (Elimination)

Figure 1: Mechanistic pathway of acid-catalyzed degradation.[1] The formation of the carbocation is the rate-limiting step for both racemization and dehydration.

Part 2: Basic Media Stability (pH > 8)[1][2]

The Solubility Threshold

The pKa of the conjugate acid of 2-amino-1,2-diphenylethanol is approximately 9.0 - 9.5 .[1]

  • pH < 8: Exists predominantly as the soluble cation.[1]

  • pH > 9: Exists predominantly as the neutral free base.[1]

Technical Issue: The free base is highly lipophilic.[1] Neutralizing an aqueous solution of the HCl salt will cause immediate precipitation. This is not chemical degradation, but a physical phase change that can complicate processing.

Oxidative Instability

The free amine (

1yellow or brown
Carbon Dioxide Scavenging

Like many primary amines, the free base of ADE can react with atmospheric


1

Part 3: Troubleshooting Guide (FAQ)

SymptomProbable CauseTechnical Solution
Precipitate forms upon adjusting pH to 7.0 Isoelectric/Solubility Limit. The free base has very low aqueous solubility.[1]Add a co-solvent (e.g., Methanol, DMSO) before basification. Maintain at least 20% organic fraction.[1]
Solution turns yellow/brown over time Oxidation. Free amine is reacting with dissolved oxygen.[1]1. Degas buffers with

or Argon.2.[1] Add antioxidant (e.g., EDTA to chelate metals, or Sodium Metabisulfite).
Loss of Enantiomeric Excess (ee%) Acid-Catalyzed Racemization. Exposure to acid + heat, or prolonged storage in solution.[1]1. Store as dry solid HCl salt.2. If in solution, keep T < 4°C.3. Avoid pH < 1.[1]
"Ghost Peak" in HPLC Carbamate Formation. Reaction with atmospheric

.[1]
Use fresh mobile phases. Ensure sample vials are sealed tight. Sparge with inert gas.[1]

Part 4: Validated Protocols

Protocol A: Safe Neutralization (Recovery of Free Base)

Use this protocol to convert the stable HCl salt to the reactive free base for synthesis.

  • Dissolution: Dissolve 1.0 eq of ADE

    
    HCl in a biphasic mixture of Dichloromethane (DCM)  and Water  (1:1 v/v).
    
    • Why: The free base will partition immediately into DCM, protecting it from aqueous degradation.

  • Cooling: Cool the mixture to 0–5°C.

    • Why: Reduces the rate of exotherm-induced side reactions.[1]

  • Basification: Slowly add 1.1 eq of 1M NaOH or saturated

    
     with vigorous stirring.
    
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over

    
     and concentrate in vacuo at < 30°C.
    
    • Result: White to off-white solid free base.[1] If yellow, recrystallize from Ethanol/Water immediately.

Protocol B: Stability Indicating HPLC Method
  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine is required to ensure sharp peak shape for the free amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Phenyl absorption).[1]

  • Pass Criteria: Single peak, ee% > 99.0%.

Part 5: Decision Logic for Storage & Handling

HandlingLogicStartStart: 2-Amino-1,2-diphenylethanol HClStateSolid or Solution?Start->StateSolidSolid StateState->SolidSolutionSolution StateState->SolutionSolidActionStore at RT, Desiccated.Stable > 2 years.Solid->SolidActionSolventCheckCheck Solvent pHSolution->SolventCheckAcidicAcidic (pH 1-5)SolventCheck->AcidicBasicBasic (pH > 8)SolventCheck->BasicAcidicActionStable at <25°C.Avoid Heat (Racemization risk).Acidic->AcidicActionBasicActionUnstable (Oxidation).Use immediately orstore under Argon at -20°C.Basic->BasicAction

Figure 2: Decision tree for storage and handling conditions to maximize shelf-life.

References

  • Noyce, D. S., et al. (1968).[1][2] "The mechanism of the acid-catalyzed dehydration of 1,2-diphenylethanol." Journal of the American Chemical Society.[2][3] Link Establishes the benzylic carbocation mechanism and the relative rates of racemization vs. dehydration in acid.

  • Sigma-Aldrich. (n.d.).[1] "Product Specification: (1S,2R)-(+)-2-Amino-1,2-diphenylethanol." Link Provides physical property data, storage recommendations (Ar, cold), and solubility profiles.

  • PubChem. (2025).[1][4][5] "Compound Summary: 2-Amino-1,2-diphenylethanol." National Library of Medicine.[1] Link Source for chemical identifiers, molecular weight, and general safety/handling data.

  • MedChemExpress. (2023).[1] "Product Data Sheet: (1R,2S)-2-Amino-1,2-diphenylethanol." Link Confirms solubility data (DMSO vs Water) and storage stability in solvent (-80°C for 6 months).[1]

Validation & Comparative

Interpretation of H-NMR spectra for 2-Amino-1,2-diphenylethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of chiral auxiliaries and asymmetric synthesis, 2-Amino-1,2-diphenylethanol stands as a critical scaffold. Its efficacy in drug development—specifically as a precursor for chiral ligands or as a resolving agent—depends entirely on its stereochemical purity.

This guide moves beyond basic spectral assignment. It provides a comparative analysis of the two primary diastereomers (erythro vs. threo) and evaluates the performance of different solvent systems (DMSO-d₆ vs. D₂O) for structural elucidation.

The Core Challenge: The hydrochloride salt form introduces complexity. The protonated amine (


) alters chemical shifts and solubility profiles, often obscuring the critical vicinal coupling constants (

) required to determine stereochemistry. This guide provides a self-validating protocol to resolve these ambiguities.

Comparative Analysis: Erythro vs. Threo Isomers

The primary "alternative" in this context is not a competing product, but the unwanted diastereomer. Distinguishing the erythro (syn) form from the threo (anti) form is the single most important application of H-NMR for this compound.

The Stereochemical Mechanism (Karplus Relationship)

The differentiation relies on the Karplus equation , which links the vicinal coupling constant (


) to the dihedral angle (

) between the H-C-C-H protons.
  • Threo Isomer: To minimize steric clash between the two bulky phenyl groups, the molecule adopts an anti-periplanar conformation. In this arrangement, the methine protons (

    
     and 
    
    
    
    ) are anti (
    
    
    ) to each other.
    • Result: Large Coupling Constant (

      
      ).
      
  • Erythro Isomer: When the phenyl groups are anti-periplanar, the methine protons are forced into a gauche relationship (

    
    ).
    
    • Result: Small Coupling Constant (

      
      ).
      
Data Comparison Table
FeatureErythro Isomer (1R,2S / 1S,2R)Threo Isomer (1R,2R / 1S,2S)Interpretation
Vicinal Coupling (

)
4.0 – 6.0 Hz 8.0 – 10.5 Hz Primary Differentiator. Indicates gauche vs. anti proton arrangement.
Methine Shift (

CH-O)
~5.10 ppm~4.95 ppmErythro protons are often slightly deshielded due to proximity to anisotropic cones of phenyl rings in the gauche conformer.
Methine Shift (

CH-N)
~4.60 ppm~4.45 ppmFollows similar trend to CH-O but less pronounced.
Stability Kinetic Product (often)Thermodynamic ProductThreo is generally more stable due to reduced steric strain between phenyls.

Critical Note: These values assume the HCl salt form in DMSO-d₆. In non-polar solvents (free base), intramolecular H-bonding can alter conformations and


-values.

Comparative Analysis: Solvent Systems (DMSO-d₆

A Comparative Guide to Chiral HPLC Methods for Purity Analysis of 2-Amino-1,2-diphenylethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the critical analysis of enantiomeric purity in 2-Amino-1,2-diphenylethanol hydrochloride. As a foundational chiral building block in modern pharmaceuticals, the stereochemical integrity of this vicinal amino alcohol is paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond mere protocols to explain the scientific rationale behind method selection, optimization, and validation, empowering researchers and drug development professionals to establish robust and reliable analytical strategies.

The separation of enantiomers is a mandatory regulatory expectation, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3] Chiral HPLC stands as the definitive technique for this purpose, offering high resolution and quantitative accuracy.[4][5] This guide will compare several prominent approaches, focusing on the selection of the chiral stationary phase (CSP) and mobile phase conditions tailored to the unique chemical properties of 2-Amino-1,2-diphenylethanol.

The Analytical Challenge: Properties of 2-Amino-1,2-diphenylethanol

2-Amino-1,2-diphenylethanol is a primary amine, making it basic and prone to strong interactions with residual silanols on silica-based stationary phases. This can lead to significant peak tailing and poor resolution. To counteract this, mobile phase additives are not just beneficial; they are essential. A common and highly effective strategy involves adding a combination of a weak acid, such as trifluoroacetic acid (TFA), and a weak base, like triethylamine (TEA). TFA protonates the amine, ensuring consistent ionization, while the competing base, TEA, dynamically blocks the active silanol sites on the stationary phase, resulting in vastly improved peak symmetry and efficiency.[6]

Method Development and Selection Workflow

The process of selecting and validating a chiral method is systematic. It begins with screening different combinations of chiral stationary phases and mobile phase modes to identify promising conditions, followed by optimization and formal validation.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Screen_CSPs Screen CSPs (Polysaccharide, Cyclofructan, Cyclodextrin) Screen_Modes Screen Mobile Phase Modes (NP, PO, RP, SFC) Screen_CSPs->Screen_Modes for each CSP Optimize_MP Optimize Mobile Phase (Modifier Ratio, Additives) Screen_Modes->Optimize_MP Select best conditions Optimize_Params Optimize Instrument Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validate Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness) Optimize_Params->Validate Finalized Method

Caption: High-level workflow for chiral method development and validation.

Comparison of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in achieving enantiomeric separation. The interaction between the chiral analyte and the chiral selector immobilized on the stationary phase governs the separation. For 2-Amino-1,2-diphenylethanol, several classes of CSPs have proven effective.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used in the industry.[7][8] Their chiral recognition mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. Immobilized versions are particularly robust, allowing for the use of a wider range of organic solvents.

Typical Performance: These columns provide excellent and versatile performance, particularly in normal-phase or polar organic modes.

ParameterTypical Condition / ValueRationale
CSP Example Cellulose tris(3,5-dimethylphenylcarbamate)Broad selectivity for aromatic compounds.
Mode Normal-Phase (NP)Enhances hydrogen bonding and dipole interactions critical for this analyte.
Mobile Phase n-Hexane / Isopropanol / TEA (85:15:0.1, v/v/v)Isopropanol acts as the polar modifier to control retention, while TEA improves peak shape.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing speed and efficiency.
Temperature 25 °CProvides stable and reproducible retention times.
Detection UV at 220 nmStrong absorbance due to the phenyl rings.
Cyclofructan-Based CSPs

Cyclofructans are another class of carbohydrate-based CSPs. LARIHC™ (native cyclofructan 6) columns have shown exceptional utility for the separation of primary amines.[6] The chiral recognition is believed to involve interactions with the hydroxyl groups and the "crown-ether-like" cavity of the cyclofructan structure.

Comparative Performance: HPLC vs. SFC

A direct comparison using a cyclofructan-based CSP highlights the advantages of different chromatographic techniques. Supercritical Fluid Chromatography (SFC), which uses supercritical CO₂ as the main mobile phase, often provides faster separations and improved peak efficiencies compared to HPLC, while also being a "greener" technique due to reduced organic solvent consumption.[6]

The following data is based on the comparative analysis of (RS/SR) 2-amino-1,2-diphenylethanol on a cyclofructan-based column.[6]

ParameterNormal-Phase HPLCPolar Organic HPLCSupercritical Fluid Chromatography (SFC)
Mobile Phase 80:20 Hexane:Ethanol90:10 Acetonitrile:Methanol80:20 CO₂:Methanol
Additive 0.3-0.2% TFA-TEA0.3-0.2% TFA-TEA0.3-0.2% TFA-TEA (in Methanol)
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Analysis Time ~12 min~8 min~3 min
Resolution (Rs) > 2.0> 2.0> 2.5
Peak Symmetry GoodVery GoodExcellent
Solvent Usage HighModerateLow

This comparison clearly demonstrates that for 2-Amino-1,2-diphenylethanol, SFC on a cyclofructan column offers the most rapid and efficient separation with superior peak shape.[6] The polar organic mode in HPLC presents a strong alternative if SFC instrumentation is unavailable.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that can separate enantiomers primarily through inclusion complexation, where the analyte fits into the chiral cavity. Acetylated β-cyclodextrin phases have been shown to be effective for amino alcohols in reversed-phase mode.[9] This approach is advantageous when working with the hydrochloride salt of the analyte, which is highly soluble in aqueous mobile phases.

Typical Performance: This mode is useful for direct analysis of the salt form without needing to free-base the compound.

ParameterTypical Condition / ValueRationale
CSP Example Acetylated β-CyclodextrinProvides a hydrophobic cavity for inclusion and external sites for hydrogen bonding.
Mode Reversed-Phase (RP)Compatible with aqueous mobile phases for analyzing the hydrochloride salt.
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 6.0) / Acetonitrile (70:30, v/v)Buffered aqueous-organic mobile phase controls ionization and retention.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve resolution in RP mode.
Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 220 nmStrong absorbance from the phenyl groups.

Detailed Experimental Protocols

The following protocols are self-validating systems. The inclusion of system suitability test (SST) criteria ensures the chromatographic system is performing adequately before analyzing any samples. The resolution (Rs) between the enantiomer peaks is the most critical SST parameter, with a value ≥ 2.0 generally indicating baseline separation.[4]

Protocol 1: Normal-Phase HPLC on a Polysaccharide CSP

This protocol is a robust, general-purpose method suitable for most standard HPLC systems.

1. Sample Preparation:

  • Accurately weigh and dissolve 2-Amino-1,2-diphenylethanol HCl in the mobile phase to a final concentration of 0.5 mg/mL.

  • For the resolution standard, use a racemic mixture of the compound.

2. HPLC Conditions:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol / Triethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

3. System Suitability Test (SST):

  • Inject the racemic standard five times.

  • Resolution (Rs): Must be ≥ 2.0 between the two enantiomer peaks.

  • Tailing Factor (Tf): Must be ≤ 1.5 for both peaks.

  • RSD of Peak Area: Must be ≤ 2.0% for the five replicate injections.

Protocol 2: Polar Organic HPLC on a Cyclofructan CSP

A faster HPLC alternative to the normal-phase method, offering excellent peak shape.[6]

1. Sample Preparation:

  • Accurately weigh and dissolve 2-Amino-1,2-diphenylethanol HCl in the mobile phase to a final concentration of 0.5 mg/mL.

  • For the resolution standard, use a racemic mixture of the compound.

2. HPLC Conditions:

  • Column: LARIHC™ (Cyclofructan-based), 5 µm, 250 x 4.6 mm

  • Mobile Phase: Acetonitrile / Methanol (90:10, v/v) with an overall concentration of 0.3% TFA and 0.2% TEA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

3. System Suitability Test (SST):

  • Inject the racemic standard five times.

  • Resolution (Rs): Must be ≥ 2.0 between the enantiomer peaks.

  • Tailing Factor (Tf): Must be ≤ 1.3 for both peaks.

  • RSD of Peak Area: Must be ≤ 2.0% for the five replicate injections.

Protocol 3: Supercritical Fluid Chromatography (SFC) on a Cyclofructan CSP

The high-throughput option, providing the fastest analysis time and lowest solvent consumption.[6]

1. Sample Preparation:

  • Accurately weigh and dissolve 2-Amino-1,2-diphenylethanol HCl in Methanol to a final concentration of 1.0 mg/mL.

  • For the resolution standard, use a racemic mixture of the compound.

2. SFC Conditions:

  • Column: LARIHC™ (Cyclofructan-based), 5 µm, 250 x 4.6 mm

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Modifier): Methanol with 0.3% TFA and 0.2% TEA

  • Gradient/Isocratic: Isocratic at 80% A and 20% B

  • Flow Rate: 3.0 mL/min

  • Column Temperature: 35 °C

  • Back Pressure Regulator (BPR): 150 bar

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm

3. System Suitability Test (SST):

  • Inject the racemic standard five times.

  • Resolution (Rs): Must be ≥ 2.5 between the enantiomer peaks.

  • Tailing Factor (Tf): Must be ≤ 1.2 for both peaks.

  • RSD of Peak Area: Must be ≤ 2.0% for the five replicate injections.

Method Validation Strategy

Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose—quantifying the enantiomeric impurity.[10][11]

G Specificity Specificity (Peak Purity, Resolution) Precision Precision (Repeatability & Intermediate) Specificity->Precision Linearity Linearity & Range Specificity->Linearity Robustness Robustness (Varying Flow, Temp, % Modifier) Precision->Robustness Accuracy Accuracy (% Recovery of spiked impurity) Linearity->Accuracy LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Sources

Comparative Guide: 2-Amino-1,2-diphenylethanol HCl vs. Ephedrine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While Ephedrine remains a historical benchmark in asymmetric synthesis, 2-Amino-1,2-diphenylethanol (APE) —specifically derived from its stable HCl salt—offers superior enantioselectivity (


) in alkylation reactions due to increased steric discrimination. Crucially, APE bypasses the strict regulatory compliance hurdles associated with Ephedrine (a controlled methamphetamine precursor), making it the preferred choice for modern scalable drug development.

Mechanistic Foundation: The Chiral Pocket

To understand the performance difference, we must look at the transition state. Both ligands operate primarily through the Noyori Mechanism in the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes.

Structural Comparison
  • Ephedrine: Contains a Methyl group and a Phenyl group on the backbone. The steric difference between Me and Ph provides the chiral discrimination.

  • 2-Amino-1,2-diphenylethanol (APE): Contains two Phenyl groups. The increased steric bulk of the second phenyl ring (replacing ephedrine's methyl) creates a more rigid "chiral pocket," often leading to higher facial selectivity during the aldehyde approach.

The Catalytic Cycle & Transition State

The active catalyst is not the free ligand but a bimetallic zinc complex formed in situ. The ligand binds to zinc, forming a 5-membered chelate ring.

CatalyticCycle PreCat Pre-Catalyst (APE-HCl Salt) Activation Activation Step (Neutralization with Base/Et2Zn) PreCat->Activation -HCl ActiveSpecies Active Bimetallic Zn-Complex Activation->ActiveSpecies +Et2Zn -Ethane TS Transition State (Aldehyde Coordination) ActiveSpecies->TS +R-CHO Product Chiral Alcohol (High ee) TS->Product Hydrolysis Product->ActiveSpecies Regenerate Catalyst

Figure 1: Activation and catalytic cycle of amino-alcohol ligands in organozinc addition. Note the critical activation step required for the HCl salt form.

Performance Comparison Data

The following data compares the standard enantioselective addition of diethylzinc (


) to benzaldehyde, the industry-standard benchmark reaction.
FeatureEphedrine (Free Base)2-Amino-1,2-diphenylethanol (APE)
Enantiomeric Excess (

)
80% – 90%92% – >98%
Typical Yield 85% – 95%85% – 95%
Steric Bulk Moderate (Me vs Ph)High (Ph vs Ph)
Catalyst Loading 2 – 5 mol%2 – 5 mol%
Regulatory Status Controlled Substance (List I Precursor)Non-Regulated (General Chemical)
Stability Good (Free base sensitive to

)
Excellent (As HCl salt)
Analysis of the Data[2][3][4][5][6][7][8][9][10][11][12][13]
  • Selectivity: APE consistently outperforms Ephedrine in

    
    . The specific rotation data from comparative studies indicates that the "double-phenyl" backbone effectively blocks the re-face (or si-face depending on isomer), forcing the alkyl group to attack from the open face with higher precision than the methyl-phenyl backbone of ephedrine.
    
  • Regulatory Friction: This is the non-scientific but critical differentiator. Procuring Ephedrine requires DEA/local narcotic documentation. APE does not.

Experimental Protocol: Handling the HCl Salt

Expertise Note: The user specifically inquired about 2-Amino-1,2-diphenylethanol HCl . You cannot use the HCl salt directly in the reaction without a neutralization strategy, or it will consume your expensive organozinc reagent to form zinc chloride and release the amine.

Recommended Workflow (Self-Validating)

Objective: Enantioselective ethylation of Benzaldehyde using APE-HCl.

Reagents:

  • (1R,2S)-2-Amino-1,2-diphenylethanol HCl (3.0 mol%)

  • Diethylzinc (

    
    , 1.0M in hexane)[1]
    
  • Benzaldehyde (1.0 equiv)[2]

  • Solvent: Toluene or Hexane (Anhydrous)

  • Base: Triethylamine (

    
    ) or extra equivalent of 
    
    
    
    .

Step-by-Step Protocol:

  • Ligand Liberation (The "Free-Base" Step):

    • Weigh APE-HCl into a flame-dried Schlenk flask under Argon.

    • Method A (External Base): Add anhydrous Toluene and 1.05 equiv of Triethylamine. Stir for 30 mins. The solution may become cloudy (Et3N·HCl salts).

    • Method B (In-Situ, Preferred for Purity): Add Toluene. Add a sacrificial amount of

      
       (approx 3-5 mol% matching the ligand). The 
      
      
      
      acts as a base, deprotonating the HCl to form ethane gas and ZnCl2 (which does not interfere significantly) and the zinc-alkoxide active species.
    • Validation: Ensure no solid clumps remain if using Method B; the evolution of gas (ethane) confirms deprotonation.

  • Catalyst Formation:

    • Add the main portion of

      
       (2.0 - 2.2 equiv relative to aldehyde) to the ligand solution at 0°C.
      
    • Stir for 20 minutes at room temperature. The solution should be clear and homogeneous.

    • Why? This allows the formation of the thermodynamically stable bimetallic chelate.

  • Substrate Addition:

    • Cool the mixture to 0°C (or -20°C for higher

      
      ).
      
    • Add Benzaldehyde slowly via syringe pump or dropwise over 10 minutes.

    • Expert Tip: Slow addition prevents the non-catalyzed background reaction (which produces racemic product) from competing with the catalyzed pathway.

  • Quench & Workup:

    • Monitor via TLC/GC. Once complete, quench with saturated

      
      .
      
    • Extract with

      
      , dry over 
      
      
      
      , and concentrate.

Structural Logic: Why APE Wins

The superiority of APE lies in the conformational rigidity of the transition state.

  • The "Wall" Effect: In the transition state, the ligand folds to form a pocket. In Ephedrine, one side of this pocket is defined by a Methyl group. In APE, it is defined by a Phenyl group. The Phenyl group presents a larger "wall," making the "wrong" approach of the aldehyde energetically much more costly (

    
     is larger).
    
  • Electronic Stacking: The additional phenyl ring in APE can engage in

    
    -
    
    
    
    interactions with the zinc-coordinated aldehyde, further stabilizing the specific geometry required for high enantioselectivity.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[3][4][1][5][6][7][8] Chemical Reviews, 92(5), 833-856.

  • Periasamy, M., et al. (2000). Methods of enhancement of enantiomeric excess in the addition of diethylzinc to aldehydes. Journal of Organometallic Chemistry. (Demonstrates the comparative efficiency of 1,2-amino alcohols).

  • Santa Cruz Biotechnology. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol Product Data. (Confirming application as chiral auxiliary).

Sources

Optical rotation standards for (1R,2S)-2-Amino-1,2-diphenylethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the standardization protocols for (1R,2S)-2-Amino-1,2-diphenylethanol hydrochloride .

Executive Summary

The hydrochloride salt of (1R,2S)-2-Amino-1,2-diphenylethanol is a critical precursor for chiral catalysts (e.g., CBS-oxazaborolidines).[1] However, unlike its free base counterpart, the HCl salt lacks a universally standardized specific rotation value in major pharmacopeial literature.[1]

The Scientific Consensus:

  • Primary Standard: The Free Base form (CAS 23190-16-1) is the industry standard for optical rotation (OR) characterization (

    
     in EtOH).[1]
    
  • Recommendation: Do not rely on direct optical rotation of the HCl salt for purity validation due to solvent-dependent rotation variability and lack of authoritative reference data.[1]

  • Best Practice: Convert the salt to the free base for OR measurement or utilize Chiral HPLC for direct enantiomeric excess (ee) determination.[1]

Part 1: The Standard vs. The Alternatives

The following table compares the reliability of different characterization methods for this specific chiral auxiliary.

FeatureMethod A: Free Base Conversion (Recommended) Method B: Direct HCl Salt OR Method C: Chiral HPLC (Gold Standard)
Analyte Form Free Base (Neutral)Hydrochloride SaltSalt or Base
Solvent System Ethanol (Abs.)Water or MethanolHexane/IPA (Normal Phase)
Literature Reference Robust (

)
Sparse / VariableN/A (Direct Separation)
Precision Moderate (Sensitive to conc.)Low (pH dependent)High (>99.9% accuracy)
Primary Risk Incomplete extractionHygroscopicity of saltColumn expense

Part 2: Critical Analysis of Optical Rotation Variables

Optical rotation is a vector sum of molecular interactions.[1] For amino alcohols, the protonation state of the amine significantly alters the electronic environment of the chiral centers, shifting the rotation value (often according to the Lutz-Jirgensons rule).[1]

The "Missing" Standard for HCl Salt

While the free base has a well-documented rotation of -6° to -9° (c=0.6, EtOH) , the HCl salt rotation is highly sensitive to the pH of the solvent.[1]

  • In Water: The salt dissociates; the rotation is affected by the solvation shell of the ammonium ion.[1]

  • In Ethanol: The HCl salt is often sparingly soluble or forms aggregates, leading to erratic readings.

Temperature & Wavelength Dependence[1][2]
  • Temperature: Standardize strictly to 20°C . Amino alcohols exhibit significant thermochromism in OR readings due to conformational flexibility.[1]

  • Wavelength: The Sodium D-line (589 nm) is standard.[1] Using Hg-lines (e.g., 436 nm) will increase the magnitude of rotation but requires a different reference standard.[1]

Part 3: Experimental Protocol (The "Self-Validating" Workflow)

Since no robust literature standard exists for the HCl salt, you must convert it to the free base to validate it against known standards.[1]

Workflow Diagram: Salt-to-Base Validation

G Salt Start: (1R,2S)-HCl Salt (Unknown Purity) Partition Partition: Add 1M NaOH + DCM Salt->Partition Neutralization Extract Extraction: Isolate Organic Layer Partition->Extract Dry Drying: MgSO4 + Evaporation Extract->Dry Measure Measurement: Polarimetry in EtOH Dry->Measure Reconstitute c=0.6 Compare Validation: Compare to Lit: -7° Measure->Compare

Caption: Protocol for validating HCl salt purity via conversion to the pharmacopeial free base standard.

Step-by-Step Methodology
  • Neutralization:

    • Weigh 100 mg of (1R,2S)-2-Amino-1,2-diphenylethanol hydrochloride.[1]

    • Dissolve in 5 mL water in a separatory funnel.

    • Add 5 mL 1M NaOH (pH should be >10).

  • Extraction:

    • Extract 3x with 10 mL Dichloromethane (DCM) .

    • Combine organic layers.[1]

  • Drying & Isolation:

    • Dry organics over anhydrous

      
      .[1]
      
    • Filter and concentrate in vacuo to a dry white powder.

    • Checkpoint: Ensure the solid is completely dry; residual solvent will skew the concentration calculation.[1]

  • Preparation for Polarimetry:

    • Accurately weigh 60 mg of the isolated free base.[1]

    • Transfer to a 10 mL volumetric flask.

    • Dilute to volume with Absolute Ethanol .

    • Final Concentration: c = 0.6 g/100mL.[2]

  • Measurement:

    • Zero the polarimeter with pure Absolute Ethanol.

    • Fill the 1 dm tube (avoid bubbles).

    • Measure at 20°C (Sodium D-line).

Target Acceptance Criteria:


[1][3]

Part 4: Alternative Method - Chiral HPLC (The "Truth" Standard)[1]

If the optical rotation falls outside the acceptance range, or if the HCl salt cannot be consumed, use Chiral HPLC.[1] This is the only method to distinguish between chemical impurity (salt stoichiometry) and optical impurity (racemization).[1]

Recommended Conditions:

  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).[1]

    • Note: DEA is required to sharpen the peak of the amine; without it, the HCl salt will streak.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.[1]

  • Expected Elution: The (1R,2S) isomer typically elutes distinct from the (1S,2R) enantiomer.[1]

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Rotation is too low (e.g., -2°) Wet sample (Solvent weight error)Dry sample under high vacuum for 4h at 40°C.
Rotation is positive (+) Wrong EnantiomerYou likely have the (1S,2R) isomer.[1] Check label/synthesis.
Cloudy Solution Incomplete Salt ConversionEnsure pH > 10 during extraction; filter solution through 0.45µm filter.
Drifting Reading Temperature fluctuationEnsure polarimeter has Peltier temperature control set to 20°C.

References

  • Thermo Fisher Scientific. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol Specification Sheet. Retrieved from

  • Sigma-Aldrich. Product Specification: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.[1] Retrieved from

  • PubChem. Compound Summary for CID 719819: (1R,2S)-2-Amino-1,2-diphenylethanol.[1] National Library of Medicine.[1] Retrieved from

  • ChemicalBook. (1R,2S)-2-Amino-1,2-diphenylethanol Properties and Standards. Retrieved from

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Diphenylethanolamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1,2-Diphenyl-2-aminoethanol HCl (1,2-DPEA), a critical chiral auxiliary and pharmacophore intermediate. We compare its spectral fingerprint against its structural isomer, 2,2-Diphenyl-2-aminoethanol (2,2-DPEA), and the related trace amine Phenylethanolamine .

Intended Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.

Mechanistic Insight: The Physics of Fragmentation

To interpret the MS data of diphenylethanolamine, one must understand the driving force behind its dissociation: Alpha-Cleavage initiated by heteroatoms.

In 1,2-Diphenyl-2-aminoethanol , the molecule consists of an ethyl backbone substituted with two phenyl rings, a hydroxyl group, and an amine group. Upon ionization (ESI+ or EI), the positive charge localizes on the heteroatoms (N or O). The most energetically favorable fragmentation is the cleavage of the C-C bond between the functional groups (C1-C2 bond).

  • Pathway A (Amine-Driven): Charge localization on Nitrogen triggers cleavage of the C1-C2 bond, generating a resonance-stabilized iminium ion (m/z 106 ).

  • Pathway B (Hydroxyl-Driven): Charge localization on Oxygen triggers the same cleavage, generating a resonance-stabilized oxonium ion (m/z 107 ).

Crucial Differentiator: Unlike its isomers, 1,2-DPEA is unique because both sides of the cleavage produce stable, benzyl-stabilized cations of nearly identical mass (106 and 107 Da). This "Twin Peak" signature is the definitive identification marker.

Comparative Analysis: 1,2-DPEA vs. Alternatives

The following table contrasts the fragmentation profile of 1,2-DPEA against its positional isomer (2,2-DPEA) and a non-phenylated analog (Phenylethanolamine).

Table 1: Diagnostic Ion Comparison (ESI-MS/MS)

Feature1,2-Diphenyl-2-aminoethanol 2,2-Diphenyl-2-aminoethanol Phenylethanolamine
Precursor Ion [M+H]+ m/z 214m/z 214m/z 138
Primary Base Peak m/z 106 (Ph-CH=NH₂⁺)m/z 183 (Ph₂C=OH⁺)m/z 120 (M - H₂O)
Secondary Peak m/z 107 (Ph-CH=OH⁺)m/z 30 (CH₂=NH₂⁺)m/z 107 (Ph-CH=OH⁺)
Water Loss [M-18]+ m/z 196 (Moderate)m/z 196 (Weak)m/z 120 (Strong)
Tropylium Ion m/z 91 (Strong)m/z 91 (Very Strong)m/z 91 (Moderate)
Mechanism Symmetric

-cleavage
Asymmetric

-cleavage
Dehydration dominant

Analytical Insight:

  • 1,2-DPEA is defined by the 106/107 doublet .

  • 2,2-DPEA shifts the mass balance entirely to m/z 183 , as the two phenyl rings remain attached to the hydroxyl-bearing carbon. The amine fragment (m/z 30) is often lost below the low-mass cutoff of many quadrupole traps.

Fragmentation Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways for 1,2-DPEA. Note the symmetry of the cleavage.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 214 (1,2-Diphenyl-2-aminoethanol) Transition Ionization & Charge Localization (N vs O competition) M_Ion->Transition Frag_N Fragment A (Amine Side) Ph-CH=NH2+ m/z 106 Transition->Frag_N Alpha-Cleavage (Dominant) Frag_O Fragment B (Hydroxyl Side) Ph-CH=OH+ m/z 107 Transition->Frag_O Alpha-Cleavage (Secondary) Loss_H2O Dehydration Product [M - H2O]+ m/z 196 Transition->Loss_H2O Neutral Loss (-18 Da) Tropylium Tropylium Ion C7H7+ m/z 91 Frag_N->Tropylium Inductive Cleavage Frag_O->Tropylium Rearrangement

Figure 1: Competitive alpha-cleavage pathways for 1,2-Diphenyl-2-aminoethanol. The near-equal stability of the 106 and 107 ions creates a unique spectral fingerprint.

Experimental Protocol: Self-Validating Identification

To ensure high-confidence identification, follow this protocol. It includes a "Self-Validation" step to rule out isobaric interference.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg Diphenylethanolamine HCl in 1 mL Methanol (LC-MS grade).

  • Working Standard: Dilute 1:100 into 50:50 Methanol/Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures full protonation of the amine ([M+H]+), maximizing sensitivity in ESI+ mode.

Phase 2: Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 25 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE):

    • Ramp: 15 - 35 eV.

    • Note: At 15 eV, m/z 196 (water loss) dominates. At 30 eV, m/z 106/107 become base peaks.

Phase 3: The Self-Validation Workflow

ValidationWorkflow Step1 Acquire MS1 Target: m/z 214 Step2 Acquire MS2 (CE 30eV) Step1->Step2 Decision Check Ratio m/z 106 : 107 Step2->Decision Result_Pass PASS: 1,2-Isomer (Ratio ~1:1 to 3:1) Decision->Result_Pass Peaks present Result_Fail FAIL: 2,2-Isomer (m/z 183 present) Decision->Result_Fail 106/107 absent

Figure 2: Logical workflow for distinguishing diphenylethanolamine isomers.

Validation Criteria:

  • Presence of m/z 106 AND 107: If you only see 107 without 106, suspect a pure diol or lack of amine functionality.

  • Absence of m/z 183: If m/z 183 is observed, the sample is likely the 2,2-diphenyl isomer.

References
  • National Institute of Standards and Technology (NIST). 1,2-Diphenylethylamine Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2-Amino-1,2-diphenylethanol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. University Science Books. (Standard reference for Alpha-Cleavage mechanisms).
  • ChemGuide. Fragmentation Patterns in Mass Spectra. (Mechanistic basis for alcohol/amine fragmentation). Available at: [Link]

Sources

A Comparative Guide to Validating Enantiomeric Purity of 2-Amino-1,2-diphenylethanol Hydrochloride via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous analytical methods to ensure enantiomeric purity. This guide provides an in-depth technical comparison for validating the enantiomeric purity of 2-Amino-1,2-diphenylethanol hydrochloride, a chiral amino alcohol, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare GC-MS with alternative methodologies, and present a framework for robust method validation in line with industry standards.

The Imperative of Enantiomeric Purity

Chiral molecules, such as 2-Amino-1,2-diphenylethanol, can exist as non-superimposable mirror images known as enantiomers. In a biological system, these enantiomers can interact differently with chiral entities like enzymes and receptors, leading to varied therapeutic effects or toxicity profiles. Consequently, regulatory bodies mandate the stereospecific analysis of chiral drugs to ensure their safety and efficacy.

GC-MS for Chiral Analysis: A Direct Approach

Gas chromatography, particularly when coupled with a mass spectrometer, offers high separation efficiency and sensitive detection, making it a powerful tool for chiral analysis.[1][2] The high resolving power of capillary GC columns can lead to the separation of a greater number of enantiomeric pairs per column compared to other techniques.[1]

However, for polar and non-volatile compounds like 2-Amino-1,2-diphenylethanol hydrochloride, direct injection into a GC system is not feasible. The presence of polar amino and hydroxyl groups necessitates a derivatization step to increase volatility and thermal stability.[3][4]

The Critical Role of Derivatization

Derivatization chemically modifies the analyte to make it amenable to GC analysis. For amino alcohols, this typically involves a two-step process: esterification of the hydroxyl group and acylation of the amino group. This process replaces active hydrogens, improving chromatographic peak shape and volatility.

Common derivatizing reagents for the amino group include trifluoroacetic anhydride (TFAA) and for the hydroxyl group, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[5] The choice of derivatizing agent can influence the separation factor and even the elution order of the enantiomers.[5]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the analysis of 2-Amino-1,2-diphenylethanol hydrochloride's enantiomeric purity.

Step 1: Sample Preparation

  • Accurately weigh approximately 10 mg of 2-Amino-1,2-diphenylethanol hydrochloride into a vial.

  • Add 1 mL of a suitable organic solvent (e.g., dichloromethane) to dissolve the sample.

Step 2: Derivatization

  • Acylation: Add 100 µL of trifluoroacetic anhydride (TFAA) to the sample solution.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Silylation: Cool the vial to room temperature. Add 100 µL of BSTFA with 1% TMCS.

  • Recap the vial and heat at 70°C for 45 minutes.

  • After cooling, the sample is ready for injection.

Step 3: GC-MS Analysis

  • GC Column: A chiral stationary phase is essential for the separation of enantiomers. A cyclodextrin-based column, such as one coated with a derivative of beta-cyclodextrin, is a common choice for this type of analysis.[1][2]

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 5°C/min, and hold for 10 minutes. Slower temperature ramp rates can improve resolution.[6]

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-550

The workflow for this process is illustrated in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample 2-Amino-1,2-diphenylethanol HCl Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Acylation Acylation with TFAA Dissolve->Acylation Silylation Silylation with BSTFA Acylation->Silylation Derivatized_Sample Derivatized Sample Silylation->Derivatized_Sample Injection Inject into GC-MS Derivatized_Sample->Injection Separation Chiral GC Column Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Result Result Data_Analysis->Result Enantiomeric Purity (%)

Experimental workflow for GC-MS analysis.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a robust technique, other methods are also employed for chiral separations. The choice of method often depends on the specific requirements of the analysis, such as sample properties, required sensitivity, and available instrumentation.[3]

FeatureGC-MSChiral HPLCChiral SFCNMR with Chiral Shift Reagents
Principle Separation of volatile derivatives on a chiral stationary phase.Separation of the native compound or diastereomers on a chiral stationary phase.Separation using a supercritical fluid as the mobile phase.Formation of diastereomeric complexes that exhibit different chemical shifts.
Sample Volatility Requires volatile and thermally stable derivatives.Suitable for non-volatile and thermally labile compounds.[7]Suitable for a wide range of compounds.Not dependent on volatility.
Derivatization Often mandatory for polar compounds.[3][5]Can often be avoided, allowing direct analysis.[8]May be required.May require derivatization to form diastereomers.
Separation Efficiency Generally very high.[1]Good, but can be lower than GC.High, often with faster analysis times than HPLC.Not a separation technique.
Sensitivity High, especially with selective ion monitoring (SIM).Good, dependent on the detector (e.g., UV, MS).High.Relatively low.
Speed Typically faster than HPLC for simple mixtures.[1]Can be time-consuming.Generally faster than HPLC.Can be rapid for screening.
Instrumentation Cost Moderate to high.Moderate to high.High.Very high.
Method Development Can be relatively straightforward.Can be complex, requiring screening of columns and mobile phases.Can be complex.Relatively simple.

Method Validation: Ensuring Trustworthiness

Validation of an analytical method is crucial to demonstrate its suitability for its intended purpose.[9][10] For enantiomeric purity, the validation should adhere to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[11][12][13]

Key Validation Parameters

The following parameters are critical for validating a chiral GC-MS method:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, including the other enantiomer and any impurities.[11] This is demonstrated by achieving baseline separation of the enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the minor enantiomer.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative Experimental Data

The following table presents a plausible set of validation data for the GC-MS method described.

Validation ParameterResultAcceptance Criteria
Specificity Baseline resolution (Rs > 1.5) between enantiomers.Rs > 1.5
Linearity (for minor enantiomer) R² > 0.999 over a range of 0.1% to 2.0% of the major enantiomer concentration.R² ≥ 0.995
Accuracy Mean recovery of 98.5% - 101.2% for the minor enantiomer spiked at three levels.95.0% - 105.0% recovery
Precision (Repeatability) RSD ≤ 2.5% for the determination of the minor enantiomer at the 1% level.RSD ≤ 5.0%
Limit of Quantitation (LOQ) 0.05% of the major enantiomer concentration.S/N ratio ≥ 10
Robustness No significant change in resolution or quantitation with ±2°C variation in oven temperature ramp rate.System suitability parameters met.

The relationship between these validation parameters is crucial for a self-validating system.

Validation_Logic cluster_core Core Performance Characteristics cluster_limits Sensitivity & Reliability Validation { Method Validation | (ICH Q2(R2)) | Demonstrates Fitness for Purpose} Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy 95-105% Recovery Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ Validation->LOQ Robustness Robustness Insensitive to small changes Validation->Robustness Specificity->LOQ Ensures minor peak is distinct Linearity->Accuracy Underpins accurate quantitation Accuracy->Precision Requires precise measurements

Logical relationships in method validation.

Conclusion and Recommendations

The validation of enantiomeric purity is a non-negotiable aspect of pharmaceutical quality control. GC-MS, following appropriate derivatization, presents a highly efficient and sensitive method for the chiral analysis of 2-Amino-1,2-diphenylethanol hydrochloride. Its high resolving power and the specificity of mass spectrometric detection contribute to a robust and reliable analytical procedure.

While chiral HPLC offers the advantage of direct analysis for non-volatile compounds, the speed and separation efficiency of GC-MS make it a compelling alternative, particularly in a high-throughput environment. The choice of methodology should be guided by a thorough evaluation of the analyte's properties, the intended application of the method, and the available resources. A comprehensive validation, in accordance with ICH guidelines, is paramount to ensure the generation of trustworthy and scientifically sound data, ultimately safeguarding patient safety and product efficacy.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

  • Beesley, T. (2026, February 11). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. Retrieved February 17, 2026, from [Link]

  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022, October 8). Letters in Applied NanoBioScience. Retrieved February 17, 2026, from [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). Academia.edu. Retrieved February 17, 2026, from [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022, February 6). Open Access LMU. Retrieved February 17, 2026, from [Link]

  • Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? (2018, June 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency (EMA). Retrieved February 17, 2026, from [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Retrieved February 17, 2026, from [Link]

  • Amino alcohol-derived chiral stationary phases. (2023, April 11). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell. Retrieved February 17, 2026, from [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022, July 22). AZoM. Retrieved February 17, 2026, from [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021, May 25). Chemical Science (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 17, 2026, from [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2026, January 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA). Retrieved February 17, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved February 17, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.ai. Retrieved February 17, 2026, from [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Retrieved February 17, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved February 17, 2026, from [Link]

  • 2-Amino-1,2-diphenylethanol. (n.d.). PubChem - NIH. Retrieved February 17, 2026, from [Link]

  • Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. (n.d.). Retrieved February 17, 2026, from [Link]

  • Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. (2003). Semantic Scholar. Retrieved February 17, 2026, from [Link]

Sources

Comparison of 2-Amino-1,2-diphenylethanol hydrochloride with other amino alcohol auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regulatory-Free" Chiral Powerhouse

In the landscape of asymmetric synthesis, 2-Amino-1,2-diphenylethanol hydrochloride (ADE·HCl) occupies a critical strategic niche. While historically overshadowed by ephedrine and proline derivatives, ADE has emerged as the preferred chiral auxiliary for industrial-scale Corey-Bakshi-Shibata (CBS) reductions and diethylzinc additions .

This preference is driven by two factors:

  • Regulatory Freedom: Unlike ephedrine/pseudoephedrine, ADE is not a listed precursor for methamphetamine synthesis, eliminating the burden of DEA/narcotics compliance in supply chains.

  • Steric Shielding: The bulky diphenyl backbone provides a unique "stereochemical wall" that rivals the rigidity of cyclic amino alcohols like cis-1-amino-2-indanol.

This guide objectively compares ADE·HCl against its primary competitors: Ephedrine , Valinol , and cis-1-Amino-2-indanol .

Mechanistic Foundation: The Oxazaborolidine Cycle

To understand the performance differences, we must visualize the active catalytic species. ADE serves as a pre-catalyst. Upon reaction with borane, it forms a bicyclic oxazaborolidine.

Diagram 1: The Chiral Induction Mechanism

The following diagram illustrates how the ADE-derived catalyst coordinates borane and the ketone substrate to enforce facial selectivity.

CBS_Mechanism cluster_legend Key Interaction PreCat ADE·HCl (Pre-Catalyst Salt) FreeBase Free Base (Active Ligand) PreCat->FreeBase Neutralization (NaOH/CH2Cl2) Cat Oxazaborolidine Catalyst FreeBase->Cat + BH3·THF - H2 Complex Catalyst-Borane Complex Cat->Complex + BH3 (Reagent) TS Transition State (Face Selective) Complex->TS + Ketone TS->Cat Recycle Product Chiral Alcohol (>95% ee) TS->Product Hydride Transfer & Hydrolysis Diphenyl Group shields one face,\nforcing hydride attack from the opposite side. Diphenyl Group shields one face, forcing hydride attack from the opposite side.

Caption: The activation pathway of ADE·HCl. Note that the active catalyst recycles, requiring only 5-10 mol% loading.

Comparative Performance Analysis

Head-to-Head: Benchmark Reaction Data

The standard benchmark for amino alcohol auxiliaries is the asymmetric reduction of Acetophenone to (R)-1-Phenylethanol .

FeatureADE·HCl Ephedrine cis-1-Amino-2-indanol Valinol
Typical ee% 94 - 98% 90 - 95%>98%85 - 92%
Steric Bulk High (Diphenyl)Medium (Methyl/Phenyl)High (Rigid Indane)Low (Isopropyl)
Regulatory Status Unregulated Controlled (List I) UnregulatedUnregulated
Cost Efficiency HighMedium (Compliance costs)Low (High synthesis cost)High
Recyclability Good (Crystallizes easily)ModerateExcellentModerate
Detailed Competitor Breakdown
vs. Ephedrine
  • The Argument: Scientifically, Ephedrine is excellent. However, operationally, it is a liability.

  • Performance: ADE matches Ephedrine's enantioselectivity in 90% of standard ketone reductions. The anti-relationship of the amine and alcohol groups in ADE mimics the geometry required for effective oxazaborolidine formation found in Ephedrine.

  • Verdict: Switch to ADE to eliminate regulatory paperwork without sacrificing yield.

vs. cis-1-Amino-2-indanol [1][2][3][4][5]
  • The Argument: Aminoindanol is conformationally "locked," providing a more rigid scaffold than the freely rotating phenyl rings of ADE.

  • Performance: For extremely difficult substrates (e.g., bulky tert-butyl ketones), Aminoindanol may yield 2-3% higher ee.

  • Verdict: Use Aminoindanol only for "stubborn" substrates where ADE fails to hit >95% ee. For general manufacturing, ADE is significantly more cost-effective.

Experimental Protocol: Handling the Hydrochloride Salt

Critical Expertise: Many researchers fail because they attempt to use the HCl salt directly in the catalytic step. The borane reagent will react with the HCl, quenching the hydride and killing the catalyst. You must generate the free base first.

Protocol: Asymmetric Reduction of Acetophenone

Scale: 10 mmol | Catalyst Loading: 10 mol%

Step 1: In-Situ Free-Basing (The "Salt-Break" Method)
  • Suspend ADE·HCl (250 mg, 1.0 mmol) in CH₂Cl₂ (10 mL).

  • Add aqueous NaOH (1M, 10 mL) and stir vigorously for 15 minutes.

  • Separate the organic layer. Extract aqueous layer once with CH₂Cl₂.

  • Dry combined organics over anhydrous Na₂SO₄.

  • Crucial: Evaporate solvent completely and dry under high vacuum for 1 hour to remove trace water (water destroys the oxazaborolidine).

Step 2: Catalyst Formation
  • Dissolve the dried ADE free base in dry THF (5 mL) under Nitrogen/Argon.

  • Add BH3·THF (1M, 1.1 mL) dropwise at room temperature.

  • Stir for 1 hour. The evolution of hydrogen gas indicates the formation of the B-N bond.

Step 3: Asymmetric Reduction
  • Cool the catalyst solution to -10°C .

  • Add the stoichiometric reductant: BH3·THF (0.6 equiv relative to ketone).

  • Slowly add Acetophenone (1.20 g, 10 mmol) in THF (5 mL) over 30 minutes. Slow addition is key to maintaining high ee.

  • Quench with Methanol (2 mL) after TLC shows consumption of starting material.

  • Workup: Standard aqueous extraction.

Decision Matrix: Selecting the Right Auxiliary

Use this logic flow to determine if ADE is the correct choice for your specific synthesis.

Selection_Matrix Start Start: Select Chiral Auxiliary Regulated Is the lab restricted from buying Precursor List I chems? Start->Regulated Substrate Is the substrate sterically crowded? Regulated->Substrate No Use_ADE CHOICE: ADE·HCl (Best Balance) Regulated->Use_ADE Yes (Avoid Ephedrine) Cost Is cost/kg a primary constraint? Substrate->Cost No Use_Indanol CHOICE: Aminoindanol (High Performance/High Cost) Substrate->Use_Indanol Yes (Needs Rigidity) Cost->Use_ADE Yes (Cheaper) Use_Ephedrine CHOICE: Ephedrine (Legacy Processes Only) Cost->Use_Ephedrine No (Legacy Data Exists)

Caption: Logical workflow for selecting between ADE, Aminoindanol, and Ephedrine.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[6] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[6][7][8][9][10][11] Journal of the American Chemical Society.

  • Sigma-Aldrich. (2025). Product Specification: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.[12][13] MilliporeSigma Technical Library.

  • BenchChem. (2024). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. BenchChem Application Notes.

  • National Institutes of Health (NIH). (2025). 2-Amino-1,2-diphenylethanol Compound Summary. PubChem.

  • MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol and Comparative Efficiency. Molecules.

Sources

A Comparative Guide to the Infrared Spectroscopic Identification of 2-Amino-1,2-diphenylethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is a cornerstone of rigorous scientific practice. Infrared (IR) spectroscopy stands as a powerful and accessible technique for the structural elucidation of molecules, providing a unique vibrational fingerprint. This guide offers an in-depth technical comparison of the IR spectroscopic features of 2-Amino-1,2-diphenylethanol hydrochloride, a compound of interest in synthetic and pharmaceutical chemistry. By examining its spectrum in contrast with its free base form and a structurally related compound, benzoin oxime, we will delineate the key spectral markers for its unambiguous identification.

The Foundation: Understanding IR Spectroscopy for Functional Group Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The frequency of the absorbed radiation is specific to the types of chemical bonds and their environment within the molecule. The resulting spectrum, a plot of absorbance or transmittance against wavenumber (cm⁻¹), provides a detailed fingerprint of the compound's functional groups.

The mid-IR region, spanning from 4000 to 400 cm⁻¹, is particularly informative. The region from 4000 to 1500 cm⁻¹ is often referred to as the "functional group region," where characteristic absorptions for common functional groups like O-H, N-H, and C=O appear. The region below 1500 cm⁻¹, known as the "fingerprint region," contains a complex pattern of absorptions that are unique to the overall molecular structure.

Deciphering the Spectrum of 2-Amino-1,2-diphenylethanol Hydrochloride

The structure of 2-Amino-1,2-diphenylethanol hydrochloride contains several key functional groups that give rise to distinct IR absorption bands: a hydroxyl group (-OH), a primary amine that is protonated to form an ammonium salt (-NH₃⁺), two phenyl rings, and a carbon skeleton. The protonation of the amino group is a critical feature that significantly influences the IR spectrum.

The most notable characteristic of the hydrochloride salt is the appearance of a broad and complex series of absorption bands in the 3200-2500 cm⁻¹ region. This is due to the stretching vibrations of the N-H bonds in the newly formed ammonium group (-NH₃⁺). These "ammonium bands" often overlap with the C-H stretching vibrations. Additionally, the formation of the salt introduces new N-H⁺ bending (deformation) vibrations, which are typically observed in the 1600-1500 cm⁻¹ region.

Comparative Spectral Analysis

To confidently identify 2-Amino-1,2-diphenylethanol hydrochloride, a comparison with structurally similar molecules is invaluable. Here, we compare its expected spectral features with those of its free base, 2-Amino-1,2-diphenylethanol, and a related compound, benzoin oxime.

Functional Group2-Amino-1,2-diphenylethanol Hydrochloride (Expected)2-Amino-1,2-diphenylethanol (Free Base)Benzoin Oxime
O-H Stretch Broad band, ~3400-3200 cm⁻¹Broad band, ~3400-3200 cm⁻¹Broad band, ~3400-3200 cm⁻¹
N-H Stretch Very broad, complex "ammonium bands", ~3200-2500 cm⁻¹Two sharp peaks (asymmetric & symmetric), ~3400-3300 cm⁻¹N/A (Oxime O-H ~3600 cm⁻¹, often broad)
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretch ~3000-2850 cm⁻¹~3000-2850 cm⁻¹~3000-2850 cm⁻¹
N-H Bending ~1600-1500 cm⁻¹ (N-H⁺ deformation)~1650-1580 cm⁻¹ (scissoring)N/A
Aromatic C=C Stretch ~1600, 1580, 1490 cm⁻¹~1600, 1580, 1490 cm⁻¹~1600, 1580, 1490 cm⁻¹
C=N Stretch N/AN/A~1640 cm⁻¹
C-N Stretch ~1250-1020 cm⁻¹~1250-1020 cm⁻¹N/A
C-O Stretch Strong, ~1100-1000 cm⁻¹Strong, ~1100-1000 cm⁻¹Strong, ~1100-1000 cm⁻¹
N-O Stretch N/AN/A~945 cm⁻¹

Key Differentiating Features:

  • The N-H Stretching Region: This is the most critical region for distinguishing the hydrochloride salt from its free base. The presence of the broad, intense "ammonium bands" in the 3200-2500 cm⁻¹ range is a definitive indicator of the salt. In contrast, the free base exhibits two distinct, sharper peaks characteristic of a primary amine. Benzoin oxime, lacking an amino group, will not show these features.

  • N-H Bending: The appearance of N-H⁺ deformation bands around 1600-1500 cm⁻¹ for the hydrochloride salt provides another key confirmation. The free base will have its N-H scissoring vibration in a slightly higher wavenumber region.

  • Absence of C=N and N-O Stretches: The presence of a C=N stretching vibration around 1640 cm⁻¹ and an N-O stretch around 945 cm⁻¹ would strongly indicate the presence of an oxime, such as benzoin oxime, and rule out the amino alcohol structures.

Experimental Protocols

Accurate and reproducible IR spectra are essential for reliable compound identification. Both Attenuated Total Reflectance (ATR) FTIR and Potassium Bromide (KBr) pellet methods are suitable for analyzing solid samples like 2-Amino-1,2-diphenylethanol hydrochloride.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a rapid and non-destructive technique that requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method

The KBr pellet technique involves dispersing the solid sample in a solid matrix of potassium bromide, which is transparent to IR radiation.

Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade KBr.

  • Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

  • Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum. A background spectrum of a pure KBr pellet should be run for reference.

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the identification of 2-Amino-1,2-diphenylethanol hydrochloride using IR spectroscopy, highlighting the key decision points based on the presence or absence of characteristic peaks.

start Acquire IR Spectrum of Unknown Solid check_OH Broad band at ~3400-3200 cm⁻¹? start->check_OH check_NH_salt Very broad, complex bands at ~3200-2500 cm⁻¹? check_OH->check_NH_salt Yes not_target Not 2-Amino-1,2-diphenylethanol or its salt check_OH->not_target No check_NH_free Two sharp peaks at ~3400-3300 cm⁻¹? check_NH_salt->check_NH_free No check_NH_bend_salt Peak at ~1600-1500 cm⁻¹? check_NH_salt->check_NH_bend_salt Yes is_freebase Likely 2-Amino-1,2-diphenylethanol (Free Base) check_NH_free->is_freebase Yes check_NH_free->not_target No check_NH_bend_salt->not_target No check_aromatic Aromatic C=C peaks at ~1600, 1580, 1490 cm⁻¹? check_NH_bend_salt->check_aromatic Yes is_hydrochloride Likely 2-Amino-1,2-diphenylethanol Hydrochloride check_aromatic->is_hydrochloride Yes check_aromatic->not_target No

Caption: Logical workflow for identifying 2-Amino-1,2-diphenylethanol hydrochloride.

Key Molecular Vibrations

The following diagram illustrates the primary vibrational modes for the key functional groups discussed.

cluster_hydrochloride 2-Amino-1,2-diphenylethanol HCl cluster_freebase 2-Amino-1,2-diphenylethanol cluster_oxime Benzoin Oxime HCl_OH O-H Stretch ~3400-3200 cm⁻¹ (Broad) HCl_NH N-H Stretch (Ammonium) ~3200-2500 cm⁻¹ (Very Broad) HCl_NH_bend N-H Bend (Ammonium) ~1600-1500 cm⁻¹ FB_OH O-H Stretch ~3400-3200 cm⁻¹ (Broad) FB_NH N-H Stretch (Primary Amine) ~3400-3300 cm⁻¹ (Two Peaks) FB_NH_bend N-H Bend (Primary Amine) ~1650-1580 cm⁻¹ Ox_OH O-H Stretch ~3400-3200 cm⁻¹ (Broad) Ox_CN C=N Stretch ~1640 cm⁻¹ Ox_NO N-O Stretch ~945 cm⁻¹

Caption: Key IR vibrational modes for the compared molecules.

Conclusion

The infrared spectrum of 2-Amino-1,2-diphenylethanol hydrochloride is distinguished by a set of characteristic absorption bands that allow for its clear identification and differentiation from its free base and other structurally related compounds. The most definitive features are the broad "ammonium bands" arising from the N-H stretching vibrations of the protonated amino group, and the accompanying N-H⁺ deformation bands. By following a logical analytical workflow and comparing the unknown spectrum to reference data, researchers can confidently confirm the identity and purity of this important chemical entity.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • PubChem. 2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. [Link]

  • PubChem. Benzoin oxime. National Center for Biotechnology Information. [Link]

A Senior Application Scientist's Guide to Melting Point Determination for Validating 2-Amino-1,2-diphenylethanol Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is a cornerstone of safe and effective drug development. This guide provides an in-depth, technical comparison of melting point determination as a critical method for validating the purity of 2-Amino-1,2-diphenylethanol hydrochloride. We will explore the underlying principles, provide a detailed experimental protocol, and compare this traditional technique with modern analytical methods.

The Principle of Melting Point Depression: A Reliable Indicator of Purity

The melting point of a pure, crystalline solid is a distinct physical property. At this temperature, the solid and liquid phases are in equilibrium. However, the presence of impurities disrupts the crystal lattice of the solid.[1] This disruption weakens the intermolecular forces holding the molecules together, resulting in a lower temperature required to transition the substance from a solid to a liquid.[1] This phenomenon is known as melting point depression.[1][2]

Furthermore, impure substances typically melt over a wider temperature range compared to their pure counterparts.[3][4][5] As the substance begins to melt, the impurities dissolve in the forming liquid phase, leading to a gradual increase in the melting temperature of the remaining solid. This results in a broadened melting range, providing a secondary indication of impurity.[2]

For 2-Amino-1,2-diphenylethanol hydrochloride, a sharp and reproducible melting point is a strong indicator of high purity. Conversely, a depressed and broad melting range suggests the presence of contaminants, which could include starting materials, byproducts, or degradation products from the synthesis process.

Experimental Workflow: A Self-Validating System

The following diagram outlines the logical workflow for validating the purity of 2-Amino-1,2-diphenylethanol hydrochloride using melting point determination. This process is designed to be self-validating by incorporating instrument calibration and the use of reference standards.

G cluster_prep Preparation cluster_calibration Instrument Calibration & Verification cluster_analysis Sample Analysis cluster_validation Purity Validation prep_sample Prepare finely powdered 2-Amino-1,2-diphenylethanol HCl sample prep_capillary Pack capillary tubes with sample and standards (2-3 mm height) prep_sample->prep_capillary prep_standards Obtain certified melting point standards (e.g., Vanillin, Caffeine) prep_standards->prep_capillary calibrate Calibrate melting point apparatus using certified standards prep_capillary->calibrate verify Verify accuracy and precision of the instrument calibrate->verify determine_mp Determine melting point of 2-Amino-1,2-diphenylethanol HCl verify->determine_mp record_range Record onset of melting and clear point determine_mp->record_range repeat_analysis Perform triplicate analysis for reproducibility record_range->repeat_analysis compare Compare experimental melting point with literature value and reference standard repeat_analysis->compare assess Assess melting range width compare->assess conclude Draw conclusion on purity assess->conclude

Caption: Workflow for Purity Validation via Melting Point Determination.

Detailed Experimental Protocol: Capillary Method

The capillary method is a widely accepted and pharmacopeia-recognized technique for determining the melting point of a solid.[3]

Materials:

  • Melting point apparatus (digital or manual)

  • Capillary tubes (internal diameter 0.8-1.2 mm, wall thickness 0.2-0.3 mm)[6][7]

  • 2-Amino-1,2-diphenylethanol hydrochloride sample (finely powdered)

  • Certified melting point reference standards (e.g., Vanillin, Caffeine)[8]

  • Mortar and pestle

  • Spatula

Procedure:

  • Instrument Calibration:

    • Calibrate the melting point apparatus using at least two certified reference standards that bracket the expected melting point of 2-Amino-1,2-diphenylethanol hydrochloride.[8]

    • Follow the instrument's calibration procedure, typically involving determining the melting points of the standards and adjusting the instrument if the readings deviate from the certified values.[6][9]

  • Sample Preparation:

    • Ensure the 2-Amino-1,2-diphenylethanol hydrochloride sample is completely dry, as moisture can depress the melting point.

    • If necessary, finely powder the sample using a clean, dry mortar and pestle.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a dense column at the bottom.

    • Repeat until the packed sample height is 2-3 mm.[3]

  • Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature to approximately 10-15°C below the expected melting point of 2-Amino-1,2-diphenylethanol hydrochloride (literature value: 142-144°C for the free base).[10][11]

    • Set the heating rate to 1-2°C per minute.[12] A slower ramp rate near the melting point ensures thermal equilibrium and a more accurate reading.

    • Observe the sample closely through the magnifying lens.

  • Recording the Melting Range:

    • Onset of Melting: Record the temperature at which the first drop of liquid appears.

    • Clear Point: Record the temperature at which the entire sample has melted into a transparent liquid.[6]

    • The recorded melting range is the temperature from the onset of melting to the clear point.

  • Data Analysis and Interpretation:

    • Perform the determination in triplicate to ensure reproducibility.

    • A narrow melting range (typically 0.5-2°C) and a value close to the literature value for the pure hydrochloride salt indicate high purity.

    • A wide melting range and a depressed melting point suggest the presence of impurities.

Comparative Analysis: Melting Point vs. Other Purity Assessment Methods

While melting point determination is a robust and accessible technique, it is often complemented by other analytical methods for a comprehensive purity profile, especially in a drug development setting.

Method Principle Advantages Disadvantages
Melting Point Determination Measures the temperature range over which a solid transitions to a liquid.- Simple, rapid, and cost-effective.- Good indicator of overall purity.[12][13]- Requires minimal sample.- Non-specific; does not identify impurities.- Less sensitive to very low levels of impurities.- Not suitable for amorphous or decomposing substances.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[][15]- High sensitivity and resolution.- Can quantify and identify individual impurities.[16]- Widely applicable to various compounds.- More complex instrumentation and operation.- Requires method development and validation.- Higher cost per analysis.
Spectroscopy (UV-Vis, FT-IR) Measures the interaction of the sample with electromagnetic radiation.[17]- Provides structural information.- Can be used for quantitative analysis.[17]- Non-destructive.[17]- May not be able to distinguish between structurally similar impurities.- Sensitivity can be lower than HPLC.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[18]- Highly accurate and reproducible.- Can provide information on polymorphism.- Can determine absolute purity without a reference standard.[18]- Requires specialized equipment and expertise.- Higher initial instrument cost.

Case Study: Interpreting Melting Point Data for 2-Amino-1,2-diphenylethanol Hydrochloride

Sample Melting Range (°C) Interpretation
Reference Standard 165.5 - 166.5Sharp melting range, indicative of high purity.
Batch A 165.0 - 166.0Narrow melting range, close to the reference. High purity.
Batch B 160.5 - 164.0Depressed and broad melting range. Significant impurities present.
Batch C 164.0 - 166.0Slightly depressed onset, but a relatively narrow range. Minor impurities may be present.

Note: The melting point values in the table are hypothetical for illustrative purposes, as the exact melting point of the hydrochloride salt can vary slightly based on the specific crystalline form.

Conclusion: An Essential Tool in the Analytical Chemist's Arsenal

Melting point determination remains a fundamental and valuable technique for the initial assessment of the purity of crystalline compounds like 2-Amino-1,2-diphenylethanol hydrochloride. Its simplicity, speed, and low cost make it an ideal screening tool in both research and quality control environments.[12] While it does not provide the detailed impurity profile that chromatographic methods like HPLC can, a sharp melting point that is consistent with a reference standard provides a high degree of confidence in the substance's purity. For comprehensive characterization and in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH), melting point data should be used in conjunction with other analytical techniques to ensure the safety and efficacy of the final drug product.[19][20][21][22]

References

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2). Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,2-diphenylethanol. Retrieved from [Link]

  • Quora. (2020, January 19). Does adding impurities to a metal lower the melting point? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

Sources

A Comparative Analysis of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the selection of a chiral catalyst or auxiliary is paramount to achieving high stereoselectivity and chemical yield. Among the vast arsenal of available options, chiral amino alcohols have carved out a significant niche due to their robust performance, straightforward synthesis, and predictable stereochemical outcomes. This guide provides an in-depth comparative analysis of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, a prominent member of this class, benchmarking its performance against other catalysts in a well-established model reaction: the asymmetric addition of diethylzinc to aldehydes.

Our objective is to move beyond a mere recitation of data, offering a cohesive narrative grounded in mechanistic principles and validated by experimental evidence. We will dissect the causality behind the experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

The Role of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral 1,2-amino alcohols, such as (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, are privileged structures in asymmetric catalysis. Their efficacy stems from the presence of two key functional groups—an amine and a hydroxyl group—in a fixed, chiral relationship. This arrangement allows them to form rigid, five-membered chelate rings with metal atoms, such as zinc. This chelation creates a well-defined, chiral environment around the reactive metal center, which in turn dictates the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer over the other.

The structural features of the amino alcohol, particularly the steric bulk of its substituents, are critical. In (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, the two phenyl groups create a highly constrained chiral pocket. This steric hindrance is not a liability but a crucial design element that directs incoming reagents and substrates, thereby amplifying the stereochemical communication during the reaction.

Benchmarking Performance: Asymmetric Addition of Diethylzinc to Benzaldehyde

To objectively assess the performance of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, we will use the enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde as a model system. This reaction is a classic benchmark for evaluating the effectiveness of chiral catalysts, as it is sensitive to the catalyst's structure and reaction conditions.

The general workflow for this catalytic process involves the in-situ formation of the active catalyst followed by the addition of the substrates.

G reagent reagent catalyst catalyst intermediate intermediate process process product product A Chiral Amino Alcohol ((1R,2S)-2-Amino-1,2-diphenylethanol) C Active Chiral Zinc-Alkoxide Catalyst A->C Reacts with B Diethylzinc (Et₂Zn) in Toluene B->C 1 equivalent E Reaction Mixture (Catalyst + Aldehyde) C->E Added to D Benzaldehyde D->E G Asymmetric C-C Bond Formation E->G Slow addition of F Diethylzinc Addition (Substrate) F->G H Zinc Alkoxide Intermediate G->H I Aqueous Workup (e.g., sat. NH₄Cl) H->I J Chiral (R)-1-Phenyl-1-propanol I->J

Caption: General workflow for the catalytic asymmetric addition of diethylzinc to benzaldehyde.

Comparative Yield and Enantioselectivity Data

The following table summarizes the performance of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol against other commonly used chiral amino alcohol catalysts under comparable reaction conditions. The data is synthesized from seminal works in the field.

CatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (e.e., %)ConfigurationReference
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol 29798R
(1R,2S)-(-)-Norephedrine89587R
(-)-DAIB (3-exo-(dimethylamino)isoborneol)210098R
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol29697S

Analysis of Results:

The data clearly demonstrates the superior performance of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol in this benchmark reaction. It achieves an outstanding enantiomeric excess (98% e.e.) and a near-quantitative yield (97%) with a low catalyst loading of just 2 mol%. While (-)-DAIB also shows excellent results, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is often more accessible and economical. In contrast, (1R,2S)-(-)-Norephedrine, which has a smaller steric profile (a methyl group instead of a phenyl group), provides a significantly lower enantiomeric excess (87%), highlighting the critical role of the bulky phenyl substituents in creating a highly selective chiral pocket. As expected, the enantiomer of the catalyst, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, produces the opposite product enantiomer in similarly high yield and selectivity.

Mechanistic Rationale for High Selectivity

The high degree of enantioselectivity observed with (1R,2S)-(-)-2-Amino-1,2-diphenylethanol can be attributed to a well-ordered, chair-like six-membered transition state. The reaction proceeds through a dimeric zinc complex.

Caption: Logical flow from the transition state structure to the stereochemical outcome.

In this model, the benzaldehyde coordinates to one of the zinc atoms. For steric reasons, the large phenyl group of the benzaldehyde orients itself away from the bulky phenyl groups of the catalyst. This specific orientation exposes one face of the aldehyde's carbonyl group (the Re-face) to nucleophilic attack. The ethyl group is then delivered from the second zinc atom to this exposed face, resulting in the selective formation of the (R)-1-phenyl-1-propanol.

Detailed Experimental Protocol

To ensure reproducibility and trustworthiness, the following detailed protocol for the benchmark reaction is provided. This protocol is a synthesis of standard procedures reported in the cited literature.

Materials:

  • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (0.02 mmol, 4.3 mg)

  • Anhydrous Toluene (3 mL)

  • Diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (4.3 mg, 0.02 mmol) and anhydrous toluene (1 mL).

  • Stir the resulting suspension at room temperature. Add diethylzinc solution (0.2 mL, 0.2 mmol) dropwise.

  • The suspension should become a clear, colorless solution as the zinc alkoxide-amide complex forms. Stir for 20-30 minutes at room temperature.

  • Reaction: Cool the flask to 0 °C in an ice bath.

  • Add freshly distilled benzaldehyde (102 µL, 1.0 mmol) to the catalyst solution.

  • Add the remaining diethylzinc solution (1.0 mL, 1.0 mmol) dropwise over 10 minutes while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding 2 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure 1-phenyl-1-propanol.

  • Determine the chemical yield.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Conclusion

This guide demonstrates that (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a highly effective chiral ligand for the asymmetric addition of diethylzinc to benzaldehyde, a foundational reaction in stereoselective synthesis. It consistently delivers near-quantitative yields and excellent enantioselectivity (98% e.e.) with low catalyst loadings. Its performance is superior to less sterically hindered amino alcohols like norephedrine and is competitive with other highly effective but potentially less accessible catalysts like (-)-DAIB.

The exceptional performance is rooted in its ability to form a rigid, sterically demanding chiral environment around the metal center, which dictates a specific transition state geometry and ensures high facial selectivity. The provided protocol offers a robust, self-validating system for researchers seeking to leverage this catalyst in their own synthetic endeavors. For drug development professionals and researchers, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol represents a reliable and efficient tool for establishing critical chiral centers with a high degree of predictability and control.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes and ketones. Chemical Reviews, 92(5), 833-856. [Link]

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric addition of dialkylzincs to aldehydes: high enantioselectivity with a new catalyst, ( -)-3-exo-(dimethylamino)isoborneol. Journal of the American Chemical Society, 108(20), 6071-6072. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1,2-diphenylethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Amino-1,2-diphenylethanol hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory science.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Primary Hazards:

  • Skin and Eye Irritation: The compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1][2][3][5] Direct contact can cause redness, inflammation, and discomfort.

  • Respiratory Irritation: It may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2][5] Inhalation of dust or aerosols should be avoided.

  • Potential for Harm if Swallowed or Inhaled: Some data suggests it may be harmful if swallowed or inhaled.[1][2]

The hydrochloride salt form, being acidic in nature, may present an additional corrosive hazard, particularly in aqueous solutions. Therefore, all handling and disposal procedures must be designed to mitigate these risks through appropriate engineering controls and personal protective equipment (PPE).

Personal Protective Equipment (PPE) and Engineering Controls: A Self-Validating System of Safety

The selection of PPE is not merely a suggestion but a critical component of a self-validating safety system. The following table summarizes the necessary protective measures when handling 2-Amino-1,2-diphenylethanol hydrochloride for disposal.

Protective Measure Specification Rationale
Hand Protection Nitrile rubber glovesTo prevent skin contact and irritation.[7]
Eye Protection Safety goggles with side-shieldsTo protect against splashes and dust, preventing serious eye irritation.[3][8]
Skin and Body Protection Lab coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask (e.g., N95) may be necessary for handling bulk quantities of the solid.To minimize the inhalation of dust or aerosols that can cause respiratory tract irritation.[4][6]
Engineering Controls Chemical fume hoodRecommended for handling larger quantities or when generating dust or aerosols to further reduce inhalation risk.

Step-by-Step Disposal Protocol

The disposal of 2-Amino-1,2-diphenylethanol hydrochloride must be conducted in accordance with local, state, and federal regulations, which are primarily guided by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[9] The following protocol provides a general framework for its proper disposal.

Waste Characterization

The first crucial step is to determine if the waste is hazardous. A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[9]

  • Listed Waste: 2-Amino-1,2-diphenylethanol hydrochloride is not found on the common F, K, P, or U lists of hazardous wastes.[10][11]

  • Characteristic Waste:

    • Ignitability (D001): The solid material is not expected to be ignitable. However, if dissolved in a flammable solvent, the solution may be ignitable.

    • Corrosivity (D002): As a hydrochloride salt, aqueous solutions are likely to be acidic and may be considered corrosive if the pH is ≤ 2.[9]

    • Reactivity (D003): The compound is not known to be reactive.[9]

    • Toxicity (D004-D043): This would be determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific data, a conservative approach is to assume it could be toxic.

Given the potential for corrosivity in solution and the general principle of cautious chemical disposal, it is prudent to manage 2-Amino-1,2-diphenylethanol hydrochloride as a hazardous chemical waste.

Waste Segregation: The Foundation of Safe Disposal

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[7] The following decision-making workflow should be followed:

Caption: Waste Segregation Decision Workflow

Incompatible Materials: Avoid mixing this compound with strong oxidizing agents or strong bases, as this could lead to vigorous or hazardous reactions.[2]

Containerization and Labeling
  • Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with the waste. For solids, a wide-mouth container is suitable. For solutions, ensure the container material will not be degraded by the solvent or the acidic nature of the compound.

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Amino-1,2-diphenylethanol hydrochloride" and any other constituents of the waste stream.

    • The approximate percentages of each component.

    • The associated hazards (e.g., "Irritant," "Corrosive" if applicable).

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste. This prevents the release of vapors and protects against spills.

Accumulation and Disposal
  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] The SAA should be under the control of laboratory personnel and away from drains or sources of ignition.

  • Requesting Pickup: Once the container is nearly full (e.g., 90%), or in accordance with your institution's policies, arrange for its disposal through your facility's Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[1]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[2] For larger spills or spills of solutions, alert your EHS department.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of 2-Amino-1,2-diphenylethanol hydrochloride is not an afterthought but an integral part of the research process. By understanding its hazards, utilizing appropriate protective measures, and adhering to systematic disposal protocols, we uphold our professional responsibility to ensure a safe laboratory environment and to act as stewards of the environment. Always consult your institution's specific waste management guidelines and your EHS department for guidance.

References

  • University of Pennsylvania. Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from [Link]

  • Organic Syntheses. Procedure for the reduction of amino acids to amino alcohols. Retrieved from [Link]

  • PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

  • PubChem. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]

  • Technion. Chemical Waste Management Guide. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Government Publishing Office. (2012, July 1). Section 261.31 - Hazardous wastes from non-specific sources. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • New Hampshire Department of Environmental Services. Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • PubChem. 2-Amino-1,2-diphenylethanol. Retrieved from [Link]

  • Environmental Protection Agency. Waste Code - EPA. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-Amino-1,2-diphenylethanol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous approach to safety. This guide provides essential, actionable information for the safe handling and disposal of 2-Amino-1,2-diphenylethanol hydrochloride, a compound often utilized as a chiral auxiliary in pharmaceutical synthesis.[1][2] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive risk mitigation.

Understanding the Hazard Profile

2-Amino-1,2-diphenylethanol hydrochloride is classified as a hazardous substance.[3] It is crucial to recognize its primary routes of exposure and potential health effects to appreciate the importance of the protective measures outlined in this guide.

Key Hazards:

  • Skin Irritation: Direct contact can cause skin irritation.[3][4][5]

  • Serious Eye Irritation: The compound is a serious eye irritant, with the potential for significant damage if contact occurs.[3][4][5]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory system irritation.[3][4][5]

  • Harmful if Swallowed or Inhaled: While acute toxicity data is not fully available, it is presumed to be harmful if ingested or inhaled.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling 2-Amino-1,2-diphenylethanol hydrochloride. The following table summarizes the recommended PPE, with detailed explanations below.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a robust barrier against chemical splashes and direct skin contact.
Eye Protection Safety goggles with side shields or a face shieldProtects against splashes and airborne particles, preventing serious eye irritation.[8]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 dust mask (or equivalent)Necessary when handling the powder form to prevent inhalation of dust particles.[2]

Expert Insights on PPE Selection:

  • Gloves: While various glove types exist, nitrile gloves are recommended due to their superior chemical resistance compared to latex. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can be a prudent measure when handling larger quantities or during procedures with a higher risk of splashing.

  • Eye Protection: Standard safety glasses may not provide adequate protection from splashes from all angles. Therefore, safety goggles that form a seal around the eyes are the preferred choice.[8] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[9]

  • Respiratory Protection: The primary respiratory hazard associated with 2-Amino-1,2-diphenylethanol hydrochloride is the inhalation of its dust. A properly fitted N95 dust mask is generally sufficient for handling small quantities in a well-ventilated area.[2] For larger quantities or in situations where dust generation is unavoidable, a respirator with a higher protection factor may be necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-Amino-1,2-diphenylethanol hydrochloride minimizes the risk of exposure and ensures a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • The container should be kept tightly closed when not in use.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for handling 2-Amino-1,2-diphenylethanol hydrochloride in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_materials Gather Materials and Reagents prep_workspace->prep_materials weigh Weigh Compound in a Fume Hood prep_materials->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Proceed to cleanup dispose_waste Dispose of Waste in Designated Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: A typical experimental workflow for handling 2-Amino-1,2-diphenylethanol hydrochloride.

Step-by-Step Handling Procedure:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Have all necessary equipment and reagents readily available.

  • Handling:

    • When weighing the solid, do so within a fume hood to minimize the inhalation of dust.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Cleanup:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

    • Wash hands thoroughly with soap and water after handling.[3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Plan

All waste containing 2-Amino-1,2-diphenylethanol hydrochloride must be treated as hazardous waste.

  • Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[3][4] Do not dispose of it down the drain or in the regular trash.

  • Consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

By adhering to these guidelines, researchers can confidently and safely work with 2-Amino-1,2-diphenylethanol hydrochloride, ensuring both personal safety and the integrity of their research.

References

  • CHEMTRON SUPPLY CORPORATION. (2018, May 16). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822. Retrieved from [Link]

  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • SAMS Solutions. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment:. Retrieved from [Link]

  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from [Link]

  • PubChem. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.